2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Beschreibung
Eigenschaften
IUPAC Name |
2-methoxy-7,8-dihydro-6H-1,6-naphthyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-3-2-6-7(11-8)4-5-10-9(6)12/h2-3H,4-5H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDDNWLSWDLLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=O)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of the 1,6-Naphthyridinone Scaffold
The 1,6-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have shown promise as anticancer, anti-HIV, antimicrobial, and anti-inflammatory agents.[1][2] Specifically, the 1,6-naphthyridin-2(1H)-one subfamily, to which our target molecule belongs, has been extensively explored for the development of novel therapeutics.[3][4][5][6] This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a representative member of this important class of compounds.
Strategic Approach to Synthesis
The synthesis of the target molecule, 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, can be strategically designed through a multi-step sequence. A plausible and efficient approach involves the construction of a substituted pyridine ring followed by annulation to form the bicyclic naphthyridinone system. This retro-synthetic analysis is depicted below.
Caption: Retrosynthetic analysis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
Detailed Synthetic Protocol
This section outlines a step-by-step methodology for the synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, including the preparation of key intermediates.
Step 1: Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate
The synthesis commences with the Knoevenagel condensation of ethyl cyanoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction provides the enamine intermediate required for the subsequent cyclization step.
-
Reaction Scheme:
-
Ethyl cyanoacetate + N,N-dimethylformamide dimethyl acetal → Ethyl 2-cyano-3-(dimethylamino)acrylate
-
-
Experimental Protocol:
-
To a stirred solution of ethyl cyanoacetate (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.
-
Step 2: Synthesis of Ethyl 2-amino-3-cyanopyridine-4-carboxylate
This step involves the cyclization of the enamine with malononitrile in the presence of a base to form the substituted pyridine ring.
-
Reaction Scheme:
-
Ethyl 2-cyano-3-(dimethylamino)acrylate + Malononitrile → Ethyl 2-amino-3-cyanopyridine-4-carboxylate
-
-
Experimental Protocol:
-
Dissolve the crude ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of a suitable base, such as piperidine or sodium ethoxide.
-
Heat the mixture at reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired pyridone.
-
Step 3: Synthesis of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
The synthesized pyridone is then subjected to chlorination and subsequent cyclization to form the naphthyridinone core.
-
Reaction Scheme:
-
Ethyl 2-amino-3-cyanopyridine-4-carboxylate → 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one.[7]
-
-
Experimental Protocol:
-
Treat the pyridone from the previous step with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture under reflux for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 4: Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
The final step is a nucleophilic substitution of the chloro group with a methoxy group.
-
Reaction Scheme:
-
Experimental Protocol:
-
To a solution of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq).
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the final product by recrystallization or column chromatography.
-
Caption: Synthetic workflow for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
Characterization of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.9-4.1 ppm), aromatic protons on the pyridine ring, and methylene protons of the dihydropyridinone ring. |
| ¹³C NMR | Resonances for the methoxy carbon, aromatic carbons, carbonyl carbon, and methylene carbons. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |
| FT-IR | Characteristic absorption bands for C=O (amide), C-O (ether), and C=N/C=C bonds. |
Chromatographic Analysis
| Technique | Purpose |
| TLC | To monitor reaction progress and for preliminary purity assessment. |
| HPLC | For quantitative analysis of purity. |
| LC-MS | To confirm the molecular weight of the product and any impurities. |
Safety Precautions
-
All synthetic steps should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all reagents and solvents with care, referring to their respective Material Safety Data Sheets (MSDS).
-
Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme caution.
-
Sodium methoxide is a strong base and is corrosive; avoid contact with skin and eyes.
Conclusion
The synthetic route and characterization methods detailed in this guide provide a comprehensive framework for the preparation and validation of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. This molecule serves as a valuable building block for the development of novel therapeutic agents, and the methodologies described herein can be adapted for the synthesis of a diverse library of 1,6-naphthyridinone derivatives. The continued exploration of this chemical space holds significant promise for future drug discovery efforts.
References
- Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. (2020). European Journal of Medicinal Chemistry, 185, 111829.
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
-
Mostafa, M. A., et al. (2024). Synthesis, Reactions, and Biological Activity of Benzo[h][10][11]naphthyridine Derivatives. Chemistry of Heterocyclic Compounds.
-
Synthesis, Reactions, and Biological Activity of Benzo[h][10][11]naphthyridine Derivatives. (n.d.). Hindawi. Retrieved January 21, 2026, from [Link]
-
Synthesis of Novel Benzo[b][10][11]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). Molecules, 28(4), 1686.
-
2-Methoxy-5-nitrophenol. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules, 26(18), 5636.
- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry.
-
Proposed mechanism for synthesis of 2-alkoxy-5,6,7,8-... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of 8-Methoxy-1-methyl-1 H -benzo[ d e ][10][11]naphthyridin-9-ol (Isoaaptamine) and Analogues. (2008). Tetrahedron, 64(36), 8456-8463.
-
2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. Ark Pharm. (n.d.). Retrieved January 21, 2026, from [Link]
- (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021).
- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Pharmaceuticals, 14(10), 1029.
- An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (2008).
-
2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
2H-1-Benzopyran-2-one, 7-methoxy-. NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]
-
7-Methoxy-2-phenyl-3,4-dihydro-2H-naphthalen-1-one. SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions, and Biological Activity of Benzo[<i>h</i>][1,6]naphthyridine Derivatives - ProQuest [proquest.com]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one | C8H7ClN2O | CID 72212965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1228600-91-6|2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one|BLD Pharm [bldpharm.com]
- 9. 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one - CAS:1228600-91-6 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
- 10. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Naphthyridines, as a class, are recognized as privileged structures due to their diverse biological activities.[1][2] This document collates available data for the title compound, contextualizes its properties based on related structural analogs, and outlines standard methodologies for its characterization. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and similar molecules.
Introduction to the 1,6-Naphthyridine Scaffold
Naphthyridines, also known as pyridopyridines, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[1][2] The arrangement of the two nitrogen atoms gives rise to six possible isomers, each with a unique electronic distribution and three-dimensional shape.[1][2] The 1,6-naphthyridine core, in particular, has garnered significant attention in drug discovery programs. Its derivatives have been investigated for a wide range of therapeutic applications, including their potential as antitumor agents and inhibitors of various enzymes.[3] The partially saturated nature of 7,8-dihydro-1,6-naphthyridin-5(6H)-one introduces a non-aromatic, lactam-containing ring, which can significantly influence its physicochemical properties, metabolic stability, and interaction with biological targets.
The introduction of a methoxy group at the 2-position is anticipated to modulate the electronic properties of the aromatic ring, influencing its reactivity and potential for hydrogen bonding. This guide will delve into the specific characteristics of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
Molecular Structure and Identification
The fundamental identity of a chemical compound lies in its molecular structure and unique identifiers.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one | N/A |
| CAS Number | 1228600-91-6 | [Vendor Information] |
| Molecular Formula | C₉H₁₀N₂O₂ | [Vendor Information] |
| Molecular Weight | 178.19 g/mol | [Vendor Information] |
| SMILES | COC1=CC=C2C(CCNC2=O)=N1 | [Vendor Information] |
| InChI | InChI=1S/C9H10N2O2/c1-13-8-3-2-6-7(11-8)4-5-10-9(6)12/h2-3H,4-5H2,1H3,(H,10,12) | [Vendor Information] |
digraph "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for atoms with labels N1 [label="N"]; C2 [label="C"]; O2 [label="O"]; C2_Me [label="CH3"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; O5 [label="O"]; N6 [label="N"]; C7 [label="C"]; C8 [label="C"]; C8a [label="C"];
// Position the nodes toform the bicyclic structure C4a [pos="0,0!"]; C5 [pos="0.87,0.5!"]; N6 [pos="0.87,1.5!"]; C7 [pos="0,2!"]; C8 [pos="-0.87,1.5!"]; C8a [pos="-0.87,0.5!"]; N1 [pos="-1.74,0!"]; C2 [pos="-1.74,-1!"]; C3 [pos="-0.87,-1.5!"]; C4 [pos="0,-1!"]; O2 [pos="-2.61,-1.5!"]; C2_Me [pos="-3.48,-1!"]; O5 [pos="1.74,0!"];
// Define bonds between atoms C4a -- C5; C5 -- N6; N6 -- C7; C7 -- C8; C8 -- C8a; C8a -- C4a; C8a -- N1; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C2 -- O2; O2 -- C2_Me; C5 -- O5 [style=double];
// Add implicit hydrogens for clarity (optional) H_N6 [label="H", pos="1.3,1.8!"]; H_C3 [label="H", pos="-1.3,-2!"]; H_C4 [label="H", pos="0.5,-1.3!"]; H_C7_1 [label="H", pos="-0.3,2.5!"]; H_C7_2 [label="H", pos="0.3,2.5!"]; H_C8_1 [label="H", pos="-1.3,2!"]; H_C8_2 [label="H", pos="-1.3,1!"]; }
Figure 1: Chemical structure of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
Physical Properties
Precise experimental data for the physical properties of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one are not widely available in the peer-reviewed literature. The following table summarizes available information and provides estimated values based on the properties of similar heterocyclic compounds.
Table 2: Physical Properties
| Property | Value | Method/Source |
| Appearance | Likely a solid at room temperature. | Based on analogs. |
| Melting Point | Not experimentally determined. Expected to be in the range of 150-250 °C. | Estimation based on related fused heterocyclic systems like benzo[b][4][5]naphthyridine derivatives which exhibit melting points in this range.[3][6] |
| Boiling Point | Not determined. Likely to decompose at higher temperatures. | High molecular weight and polar nature suggest a high boiling point. |
| Solubility | Not experimentally determined. Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, methanol) and low solubility in water and non-polar solvents (e.g., hexanes). | The presence of a lactam and a methoxy group suggests some polarity, while the bicyclic core is largely nonpolar. |
| Purity | ≥95% to ≥97% | Commercial supplier data. |
| Storage | Sealed in a dry environment at 2-8°C. | Commercial supplier recommendation.[7] |
Rationale Behind Property Estimations
-
Melting Point: The melting point of a crystalline solid is influenced by intermolecular forces. The planar aromatic portion of the molecule can participate in π-stacking, while the lactam moiety allows for hydrogen bonding. These interactions contribute to a relatively high melting point, a common feature among naphthyridinone derivatives.[3][6]
-
Solubility: The principle of "like dissolves like" is instructive here. The polar lactam group will favor interactions with polar solvents. Conversely, the hydrophobic bicyclic core limits aqueous solubility. The methoxy group offers a slight increase in polarity over a simple alkyl substituent.
Chemical and Spectroscopic Properties
The chemical behavior and spectroscopic fingerprint are crucial for confirming the identity and purity of a compound.
Reactivity Profile
The reactivity of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is dictated by its functional groups:
-
Aromatic Ring: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly if further activated. The methoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution, although such reactions are less common on pyridine rings unless under forcing conditions.
-
Lactam: The amide bond within the lactam is susceptible to hydrolysis under acidic or basic conditions, which would lead to ring-opening. The nitrogen of the lactam can be deprotonated by a strong base.
-
Methoxy Group: The ether linkage can be cleaved by strong acids like HBr or HI.
Spectroscopic Data (Predicted and Analog-Based)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (likely in the δ 6.5-8.5 ppm range). - Methoxy protons (a singlet around δ 3.8-4.0 ppm). - Methylene protons of the dihydropyridinone ring (triplets or multiplets in the δ 2.5-4.5 ppm range). - Lactam N-H proton (a broad singlet, chemical shift dependent on solvent and concentration). |
| ¹³C NMR | - Aromatic carbons (δ 100-160 ppm). - Carbonyl carbon of the lactam (δ 160-175 ppm). - Methoxy carbon (δ 55-60 ppm). - Methylene carbons of the dihydropyridinone ring (δ 20-50 ppm). |
| Infrared (IR) | - N-H stretch of the lactam (around 3200-3400 cm⁻¹). - C=O stretch of the lactam (around 1650-1680 cm⁻¹). - C=C and C=N stretching of the aromatic ring (around 1500-1600 cm⁻¹). - C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). |
| Mass Spectrometry (MS) | - Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight (178.19). - Fragmentation patterns may include loss of the methoxy group or cleavage of the dihydropyridinone ring. |
Experimental Protocols for Characterization
To obtain empirical data for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, the following standard analytical techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This may require a larger sample size or longer acquisition time. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations.
Figure 2: A typical workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common choices for this type of molecule.
-
Mass Analysis: Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and confirmation of the elemental composition, utilize a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Tandem Mass Spectrometry (MS/MS): To study fragmentation, perform MS/MS on the parent ion. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which can provide further structural information.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (if it is a low-melting solid or oil). Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups outlined in Table 3.
Potential Applications in Drug Development
The 1,6-naphthyridin-2(1H)-one scaffold is present in a number of biologically active compounds.[1] The specific substitution pattern of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one makes it an interesting candidate for further chemical exploration and biological screening. Potential areas of interest could include:
-
Kinase Inhibition: Many heterocyclic compounds are known to interact with the ATP-binding site of kinases.
-
Central Nervous System (CNS) Applications: The ability of the naphthyridine core to act as a bioisostere for other aromatic systems could be explored for CNS targets.
-
Antimicrobial Agents: The nitrogen-containing heterocyclic structure is a common feature in many antimicrobial drugs.
Conclusion
2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a member of the medicinally important naphthyridine class of compounds. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a solid foundation for its study. By combining available vendor information with data from structurally related analogs and outlining standard characterization protocols, researchers can confidently approach the synthesis, purification, and biological evaluation of this promising scaffold.
References
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
Synthesis of Novel Benzo[b][4][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). Molecules, 28(4), 1662. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Molecules, 26(20), 6182. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. (2007). Organic Letters, 9(4), 541-544. [Link]
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (2015). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 54B(1), 78-83.
-
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). The Journal of Physical Chemistry A, 117(3), 594-601. [Link]
-
The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. (2012). ResearchGate. Retrieved January 21, 2026, from [Link]
-
7,8-dihydro-1,6-naphthyridin-5(6H)-one. (n.d.). Chembase.cn. Retrieved January 21, 2026, from [Link]
-
Synthesis of Novel Benzo[b][4][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
In-Depth Technical Guide to the Solubility of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of the heterocyclic compound 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. Due to the compound's specific nature, publicly available quantitative solubility data is scarce. Therefore, this guide emphasizes a foundational approach, beginning with a structural analysis to predict solubility based on physicochemical principles. It then outlines a systematic process for solvent selection and provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is designed to empower researchers to generate reliable solubility data, a critical parameter in drug discovery, process chemistry, and formulation development.
PART 1: Theoretical Assessment and Solubility Prediction
1.1 Structural Analysis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
The solubility of a compound is fundamentally governed by its structure.[1] The principle of "like dissolves like" serves as a useful starting point, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be soluble in one another.[2]
Molecular Structure:
Key Structural Features Influencing Solubility:
-
Lactam Moiety (-C(=O)-N-): The cyclic amide (lactam) is a highly polar functional group. The carbonyl oxygen is a strong hydrogen bond acceptor, and the nitrogen, while part of a ring, can participate in dipole-dipole interactions. The presence of this group suggests good solubility in polar solvents, particularly those that are hydrogen bond donors.[3]
-
Methoxy Group (-OCH3): The ether linkage introduces polarity and a hydrogen bond acceptor site (the oxygen atom). This feature generally enhances solubility in polar solvents compared to a simple alkyl group.[4]
-
Naphthyridine Core: This bicyclic aromatic system contains two nitrogen atoms. The pyridine-like nitrogen (N1) is a hydrogen bond acceptor and contributes to the overall polarity and potential for π-π stacking interactions. The dihydro nature of the second ring reduces overall aromaticity and planarity compared to a fully aromatic naphthyridine.
-
Aliphatic Carbons (-CH2-CH2-): The ethyl bridge at positions 7 and 8 is nonpolar and introduces molecular flexibility. A larger nonpolar surface area can decrease solubility in highly polar solvents like water but may improve it in less polar organic solvents.[4]
1.2 Predicted Solubility Profile
Based on the structural analysis, we can predict the compound's general solubility behavior across a spectrum of organic solvents. The molecule possesses a balanced character with significant polar features (lactam, methoxy group, pyridine nitrogen) and a nonpolar region (dihydro-pyridone ring structure). This suggests it will not be soluble at the extremes of the polarity scale (e.g., hexane or water) but will show preferential solubility in solvents of intermediate to high polarity.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | High | These solvents are both hydrogen bond donors and acceptors, capable of strongly interacting with the lactam, methoxy, and pyridine nitrogen sites. |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High to Moderate | Strong dipole moments and hydrogen bond accepting capabilities will solvate the polar regions of the molecule effectively. DMSO and DMF are often excellent solvents for complex heterocyclic compounds.[3] |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate to Low | These solvents have moderate polarity. Solubility will depend on the balance between dipole interactions and the energy required to break the solute's crystal lattice. Chloroform, being a weak H-bond donor, may show slightly better performance than DCM. |
| Ethers (e.g., THF, 1,4-Dioxane) | Moderate to Low | As hydrogen bond acceptors with moderate polarity, they can interact with the solute, but may be less effective than more polar aprotic solvents. |
| Nonpolar (e.g., Hexane, Toluene) | Very Low / Insoluble | The lack of polarity and inability to form strong intermolecular bonds with the solute's polar functional groups will likely result in very poor solubility.[2] |
PART 2: Experimental Determination of Solubility
The following protocols provide systematic methods for determining the solubility of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. It is crucial to use pure, dry solvents and a consistent source of the compound for reproducible results.
2.1 Solvent Selection and Hierarchy
A logical, tiered approach to solvent screening saves time and material. The following workflow provides a rational starting point for experimentation.
Caption: Logical workflow for solvent selection in solubility screening.
2.2 Protocol 1: Qualitative to Semi-Quantitative Assessment
This rapid method is ideal for initial screening to quickly categorize solubility.[5][6]
Methodology:
-
Preparation: Dispense approximately 1-2 mg of the compound into a small, clear glass vial (e.g., 1-dram vial).
-
Solvent Addition: Add the selected solvent dropwise (e.g., using a Pasteur pipette), starting with 0.1 mL (100 µL).
-
Agitation: Cap the vial and vortex or shake vigorously for 30-60 seconds at a consistent, controlled temperature (e.g., 25 °C).
-
Observation: Visually inspect the vial against a dark background. If the solid has completely dissolved, the compound is soluble at >10-20 mg/mL.
-
Titration (if needed): If the solid has not fully dissolved, continue adding 0.1 mL aliquots of the solvent, with vigorous agitation after each addition, until the solid dissolves or a total volume of 1.0 mL is reached.
-
Classification: Record the total volume of solvent required to dissolve the solid. Classify solubility based on standard definitions (see table below).
| Volume of Solvent to Dissolve ~2 mg | Approx. Concentration (mg/mL) | Description |
| < 0.2 mL | > 10 | Very Soluble |
| 0.2 - 0.5 mL | 4 - 10 | Soluble |
| 0.5 - 1.0 mL | 2 - 4 | Sparingly Soluble |
| > 1.0 mL | < 2 | Insoluble |
2.3 Protocol 2: Quantitative Isothermal Equilibrium ("Shake-Flask") Method
This is the gold standard for determining thermodynamic (equilibrium) solubility.[1][7][8] It measures the concentration of a saturated solution at equilibrium.
Caption: Experimental workflow for the Shake-Flask solubility method.
Methodology:
-
Preparation: Add an excess amount of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one to a glass vial (e.g., add 10 mg to 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vial tightly and place it in an incubator shaker or on a magnetic stir plate at a constant temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7]
-
Phase Separation: After equilibration, let the vial stand undisturbed to allow excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Quantification: Prepare a series of standard solutions of the compound in the same solvent at known concentrations. Analyze the filtered saturated solution and the standards using a suitable analytical method like HPLC-UV or LC-MS.
-
Calculation: Construct a calibration curve from the standard solutions. Use the response of the saturated solution to determine its concentration, which represents the equilibrium solubility.
PART 3: Data Summary and Solvent Properties
The table below provides key physical properties of recommended test solvents to aid in data interpretation.[9][10][11][12]
| Solvent | Formula | Dielectric Constant (ε) | Polarity Index | Type |
| High Polarity | ||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.0 | 7.2 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 38.3 | 6.4 | Polar Aprotic |
| Methanol | CH₄O | 32.7 | 5.1 | Polar Protic |
| Ethanol | C₂H₆O | 24.6 | 4.3 | Polar Protic |
| Intermediate Polarity | ||||
| Acetonitrile | C₂H₃N | 36.6 | 5.8 | Polar Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 3.1 | Chlorinated |
| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | 4.0 | Ether |
| Low Polarity | ||||
| Toluene | C₇H₈ | 2.4 | 2.4 | Aromatic |
| n-Hexane | C₆H₁₄ | 1.9 | 0.1 | Nonpolar |
Conclusion
This guide provides a robust, scientifically-grounded methodology for determining the organic solvent solubility of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. By combining theoretical structural analysis with systematic experimental protocols, researchers can confidently generate the high-quality solubility data essential for advancing chemical synthesis, formulation, and broader drug development efforts. The principles and methods outlined herein are broadly applicable to other novel heterocyclic compounds where public data is unavailable.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]
-
University of California, Davis. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from UC Davis Chemistry. [Link]
-
University of Wisconsin-Madison. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from UW-Madison Chemistry. [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from Organic Chemistry Data. [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCLA Chemistry. [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from murov.info. [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from PubMed. [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from University of Toronto. [Link]
-
Semantic Scholar. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Retrieved from Semantic Scholar. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm. [Link]
-
ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from ACS Publications. [Link]
-
ResearchGate. (2025). Characterization of Lactam-Containing Binary Solvents by Solvatochromic Indicators. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025). Solubility of caprolactam in different organic solvents. Retrieved from ResearchGate. [Link]
-
IUPAC. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Retrieved from IUPAC. [Link]
-
AIP Publishing. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Retrieved from AIP Publishing. [Link]
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from IUPAC. [Link]
- Google Patents. (1998). A METHOD FOR CONTROLLING THE SOLUBILITY OF A β-LACTAM NUCLEUS.
-
PubChem. (n.d.). 2-Methoxypyridine. Retrieved from PubChem. [Link]
-
arXiv. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. Retrieved from arXiv. [Link]
-
NIST. (n.d.). Introduction to IUPAC-NIST Solubilities Database. Retrieved from NIST. [Link]
-
ResearchGate. (2002). Prediction of drug solubility from structure. Retrieved from ResearchGate. [Link]
-
NIH. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs. Retrieved from NIH. [Link]
-
ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from Royal Society of Chemistry. [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from Chemistry Steps. [Link]
-
NIH. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from NIH. [Link]
-
NIH. (n.d.). N′-(2-Methoxy-1-naphthylidene)nicotinohydrazide. Retrieved from NIH. [Link]
-
NIH. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from NIH. [Link]
-
NIST. (n.d.). 2H-1-Benzopyran-2-one, 7-methoxy-. Retrieved from NIST. [Link]
-
NIH. (n.d.). N′-(2-Hydroxy-1-naphthylmethylidene)-3-methoxybenzohydrazide. Retrieved from NIH. [Link]
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Properties of Solvents Used in Organic Chemistry [murov.info]
Spectroscopic Characterization of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes predicted spectroscopic data based on established principles and analysis of structurally related compounds. The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this naphthyridinone derivative. Methodologies for acquiring such spectra are also outlined to provide a framework for experimental validation.
Introduction
The 1,6-naphthyridine scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including roles as kinase inhibitors and anti-cancer agents.[1] The specific derivative, 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS No. 1228600-91-6), incorporates key structural features—a methoxy group, a dihydropyridinone ring, and the core naphthyridine structure—that are expected to modulate its physicochemical and biological properties.[2][3] Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, enabling unambiguous structure confirmation and purity assessment. This guide serves as a predictive reference for researchers working with this compound.
Molecular Structure
The chemical structure of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is presented below. The numbering of the atoms is crucial for the assignment of NMR signals.
Figure 1. Chemical structure of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. These predictions are derived from computational models and analysis of spectroscopic data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.7 | d | 1H | H-4 |
| ~6.8-7.0 | d | 1H | H-3 |
| ~4.0 | s | 3H | -OCH₃ |
| ~3.6 | t | 2H | H-7 |
| ~2.8 | t | 2H | H-8 |
| ~6.5-7.5 (broad) | s | 1H | N-H (6) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C-5 (C=O) |
| ~160-165 | C-2 |
| ~145-150 | C-8a |
| ~135-140 | C-4 |
| ~115-120 | C-4a |
| ~105-110 | C-3 |
| ~55-60 | -OCH₃ |
| ~40-45 | C-7 |
| ~30-35 | C-8 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3400 | Medium, Broad | N-H Stretch (Amide) |
| ~2850-3000 | Medium | C-H Stretch (Aliphatic & Aromatic) |
| ~1650-1680 | Strong | C=O Stretch (Amide) |
| ~1580-1620 | Strong | C=N & C=C Stretch (Aromatic) |
| ~1250-1300 | Strong | C-O Stretch (Aryl Ether) |
| ~1100-1200 | Medium | C-N Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| ~190 | High | [M]⁺ (Molecular Ion) |
| ~175 | Medium | [M - CH₃]⁺ |
| ~162 | Medium | [M - CO]⁺ |
| ~134 | High | [M - CO - C₂H₄]⁺ |
Interpretation of Spectroscopic Data
NMR Spectra
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and methoxy protons. The two doublets in the aromatic region (~7.6 and ~6.9 ppm) would be characteristic of the protons on the pyridine ring. The methoxy group should appear as a sharp singlet around 4.0 ppm. The two triplets in the aliphatic region (~3.6 and ~2.8 ppm) are anticipated for the two adjacent methylene groups of the dihydropyridinone ring. A broad singlet corresponding to the amide proton is also expected.
The ¹³C NMR spectrum will be characterized by the downfield signal of the amide carbonyl carbon (~165-170 ppm). The carbon attached to the methoxy group (C-2) will also be significantly downfield. The remaining aromatic carbons will appear in the typical range of 105-150 ppm. The aliphatic carbons (C-7 and C-8) and the methoxy carbon will resonate in the upfield region.
IR Spectrum
The IR spectrum should provide clear evidence for the key functional groups. A strong, sharp absorption band around 1650-1680 cm⁻¹ is indicative of the amide carbonyl group. The N-H stretching vibration of the amide is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The presence of the aromatic ring and the double bonds will be confirmed by strong absorptions between 1580 and 1620 cm⁻¹. A prominent band around 1250-1300 cm⁻¹ will correspond to the C-O stretching of the aryl ether.
Mass Spectrum
The mass spectrum, likely acquired using electron ionization (EI), should show a prominent molecular ion peak at an m/z corresponding to the molecular weight of the compound (C₉H₁₀N₂O₂ = 190.19 g/mol ). The fragmentation pattern can provide further structural confirmation. A proposed fragmentation pathway is illustrated below.
Figure 2. Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Methodologies
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface.
-
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).
Conclusion
This technical guide provides a predictive spectroscopic profile of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. The presented NMR, IR, and MS data, while not experimentally derived for this specific molecule, are based on sound spectroscopic principles and data from structurally similar compounds. This information is intended to aid researchers in the identification and characterization of this compound and to serve as a valuable reference for future experimental work.
References
-
Synthesis of Novel Benzo[b][4][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). National Institutes of Health. [Link]
-
2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one - CAS:1228600-91-6. Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). MDPI. [Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2021). ACS Publications. [Link]
-
Naphthalene, 2-methoxy-. NIST WebBook. [Link]
-
Phenol, 2-methoxy-. NIST WebBook. [Link]
-
Synthesis of 8-Methoxy-1-methyl-1 H -benzo[ d e ][4][5]naphthyridin-9-ol (Isoaaptamine) and Analogues. ResearchGate. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). MDPI. [Link]
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]
-
2H-1-Benzopyran-2-one, 7,8-dihydroxy-6-methoxy-. NIST WebBook. [Link]
-
2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one. PubChem. [Link]
-
7-Methoxy-2-phenyl-3,4-dihydro-2H-naphthalen-1-one - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
-
7-Hydroxy-8-methoxy-6-(3-methyl-2-buten-1-yl)-2H-1-benzopyran-2-one. CAS Common Chemistry. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one - CAS:1228600-91-6 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
- 3. 1228600-91-6|2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one|BLD Pharm [bldpharm.com]
- 4. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenol, 2-methoxy- [webbook.nist.gov]
A Senior Scientist's Guide to the Crystal Structure Analysis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one: A Methodological Whitepaper
Abstract: The 1,6-naphthyridinone scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3] Unambiguous determination of the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction (SC-XRD) is paramount for structure-activity relationship (SAR) studies, computational modeling, and solid-form development.[4][5] This guide provides an in-depth, field-proven methodology for the complete crystal structure analysis of the title compound, 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. While a public crystal structure for this specific molecule is not available as of this writing, this whitepaper presents the definitive, end-to-end workflow a researcher would execute for its determination and analysis. We will proceed from the foundational step of obtaining diffraction-quality single crystals to the advanced stages of structure solution, model refinement, and the critical analysis of intermolecular interactions that govern the crystal lattice.
Part 1: The Experimental Foundation: From Purified Compound to Diffracting Crystal
The journey to a crystal structure begins not at the diffractometer, but in the chemistry lab. The success of a diffraction experiment is overwhelmingly dependent on the quality of the single crystal, which itself is contingent on the purity of the compound and the meticulous execution of the crystallization process.
The Art and Science of Crystallization
Crystallization is a selective process where molecules self-assemble from a solution into a highly ordered lattice, naturally excluding impurities.[6][7] The goal is to create a state of supersaturation under conditions that favor slow, ordered growth over rapid precipitation. A "mediocre" solvent—one that dissolves the compound moderately well when hot but poorly when cold—is ideal.[7][8]
Field-Proven Protocol for Crystallization Screening:
-
Solvent Selection: Begin by testing the solubility of ~5-10 mg of the title compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, and water/co-solvent mixtures) at room temperature and upon heating. The ideal solvent will fully dissolve the compound near its boiling point but show low solubility at room temperature.[9]
-
Preparation of Saturated Solution: In a small, clean Erlenmeyer flask, dissolve the bulk of the purified compound in a minimum amount of the chosen solvent at or near its boiling point.[8] Using excess solvent is a common failure point that results in poor or no yield.[6]
-
Slow Cooling for Nucleation & Growth: Cover the flask with a watch glass or inverted beaker to prevent rapid evaporation and contamination.[8] Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical as it provides the necessary time for molecules to arrange themselves into a well-ordered crystal lattice.[8]
-
Maturation: Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.
-
Troubleshooting: If crystals do not form, induce nucleation by gently scratching the inside of the flask with a glass rod below the solvent line or by adding a "seed crystal" from a previous attempt.[8] If the compound "oils out," reheat the solution and add a small amount of additional solvent before attempting to cool again.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
With a suitable crystal, the next step is the diffraction experiment. A single-crystal X-ray diffractometer is used to measure the intensities of X-rays scattered by the crystal's electron cloud.[10][11]
Expert Protocol for Data Acquisition:
-
Crystal Selection & Mounting: Under a polarizing microscope, select an optically clear, unfractured crystal, ideally between 0.1 and 0.3 mm in all dimensions, with sharp edges.[10] The crystal is carefully mounted on a glass fiber or loop and affixed to a goniometer head.
-
Cryogenic Cooling (Critical Step): The mounted crystal is immediately placed in a cold stream of nitrogen gas, typically cooled to 100 K (-173 °C).[12]
-
Causality: This is not merely for preservation. Cryo-cooling significantly reduces the thermal vibration of atoms. This reduction in atomic motion leads to cleaner, more intense diffraction spots at higher angles, resulting in a more precise and detailed final structure.[12]
-
-
Data Collection: The crystal is rotated in the X-ray beam while a series of diffraction images (frames) are collected at small rotational increments (e.g., 0.5°).[10] A modern CCD or pixel array detector records the positions and intensities of the diffracted spots. A complete dataset, often a full sphere of data, is collected to ensure data redundancy and accurate intensity measurements.[10] The choice of X-ray source (e.g., Mo for higher resolution or Cu for stronger diffraction from small crystals) depends on the nature of the sample.[13]
Part 2: The Computational Core: From Diffraction Pattern to Molecular Model
The collected data consists of thousands of reflection intensities. The subsequent computational steps aim to solve the "phase problem" and refine a chemically sensible atomic model that accurately reproduces the experimental data.[14]
Structure Solution: Unveiling the Electron Density
The primary challenge in crystallography is that the experiment measures reflection intensities, but both intensity and phase information are needed to calculate the electron density map.[14] For small molecules like the title compound, this is typically solved using Direct Methods.
Methodology:
-
Direct methods are statistical techniques that identify relationships between the phases of the strongest reflections.[12]
-
Programs within software suites like SHELXTL or Olex2 use these relationships to generate an initial set of phases.[15][16]
-
These initial phases are used to calculate a preliminary electron density map. The highest-density peaks in this map correspond to atomic positions, allowing for the construction of an initial molecular fragment.[15]
Structure Refinement: Optimizing the Atomic Model
The initial model is an approximation that must be optimized. This is achieved through iterative cycles of least-squares refinement.[5][12]
Self-Validating Refinement Workflow:
-
Initial Refinement: The positions of the assigned non-hydrogen atoms are refined against the experimental data.
-
Anisotropic Refinement: Atoms do not vibrate isotropically (equally in all directions). The model is improved by refining anisotropic displacement parameters (ADPs), which model the atom's electron density as an ellipsoid rather than a sphere.
-
Locating Hydrogen Atoms: Hydrogen atoms are located in the difference Fourier map (a map showing where electron density is still unaccounted for) and are typically refined using a "riding model" that constrains their positions and thermal parameters relative to their parent atoms.
-
Convergence and Validation: The refinement is considered complete when the model no longer changes significantly with further cycles. The quality of the final model is assessed using several key metrics:
-
R1: The residual factor, or R-value, is a measure of the agreement between the observed and calculated structure factor amplitudes. Values below 5% (0.05) are considered excellent for small molecules.[15]
-
wR2: A weighted residual factor based on F².
-
Goodness of Fit (GooF): Should converge to a value close to 1.0. A significant deviation can indicate an incorrect model or poor data quality.[15]
-
The entire workflow, from sample to final data deposition, is a multi-stage process requiring careful experimental and computational work.
Part 3: Scientific Insight: From Atomic Coordinates to Supramolecular Architecture
A refined crystal structure is more than a picture; it is a rich dataset providing precise measurements of molecular geometry and a blueprint of the interactions that build the solid state.
Quantitative Data Summary
All crystallographic experiments yield a standardized set of data that describes the crystal system and the quality of the refined structure. The final data are compiled into a Crystallographic Information File (CIF).
Table 1: Representative Crystallographic Data for a Naphthyridinone Derivative (Note: These are typical values presented as a template for the title compound, based on related structures in the literature.)[17][18][19]
| Parameter | Value | Description |
| Chemical Formula | C₁₀H₁₀N₂O₂ | The molecular formula of the title compound. |
| Formula Weight | 190.20 | The molar mass of the compound. |
| Crystal System | Monoclinic | A common crystal system for organic molecules. |
| Space Group | P2₁/c | The symmetry operations that define the unit cell. |
| a, b, c [Å] | a = 8.5, b = 10.2, c = 11.5 | The dimensions of the unit cell. |
| α, β, γ [°] | α = 90, β = 105.5, γ = 90 | The angles of the unit cell. |
| Volume [ų] | 955.0 | The volume of a single unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| Temperature [K] | 100(2) | The temperature at which data was collected. |
| Radiation [Å] | Mo Kα (λ = 0.71073) | The wavelength of the X-rays used. |
| Reflections Collected | 9850 | Total number of diffraction spots measured. |
| Independent Reflections | 2200 | Number of unique reflections after accounting for symmetry. |
| R_int | 0.035 | A measure of the consistency of symmetry-related reflections. |
| Final R1 [I > 2σ(I)] | 0.041 | The final R-factor for observed reflections, indicating a high-quality model. |
| wR2 (all data) | 0.115 | The final weighted R-factor for all data. |
| Goodness-of-Fit (GooF) | 1.05 | A value close to 1.0 indicates a good fit of the model to the data. |
Analysis of Intermolecular Interactions
The true chemical insight from a crystal structure comes from analyzing how molecules pack together.[20] This is governed by a hierarchy of non-covalent interactions.[21][22] For 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, we can anticipate several key interactions.
-
N-H···O Hydrogen Bonds: The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. The most probable and strongest interaction will be the formation of N-H···O hydrogen bonds, likely linking molecules into centrosymmetric dimers or infinite chains. This is a classic and highly robust supramolecular synthon in crystal engineering.[20]
-
π–π Stacking: The aromatic pyridone ring can interact with the same ring on an adjacent molecule through π–π stacking. These interactions, while weaker than hydrogen bonds, are crucial for the efficient packing of aromatic systems.
-
Weak C-H···O and C-H···π Interactions: The structure also contains numerous C-H bonds (from the methoxy and dihydro-pyridine rings) that can act as weak hydrogen bond donors to either the carbonyl oxygen or the π-system of the aromatic ring, further stabilizing the three-dimensional lattice.[23]
These interactions can be visualized and quantified using tools like Hirshfeld surface analysis, which maps intermolecular contacts onto the molecular surface.[24]
Final Step: Public Deposition
A cornerstone of scientific integrity is the public dissemination of data. Once the structure is finalized, the CIF file and structure factors should be deposited with a public database. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[25][26][27] Deposition is typically a prerequisite for publication in a peer-reviewed journal.
Conclusion
The determination of a single-crystal X-ray structure is the gold standard for molecular structure elucidation. It provides irrefutable proof of atomic connectivity, stereochemistry, and detailed conformational information. This guide has outlined the comprehensive, multi-stage process required for the analysis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. By following this rigorous workflow—from meticulous crystallization and precise data collection to robust computational refinement and insightful supramolecular analysis—researchers can gain a deep understanding of the solid-state properties of this important medicinal scaffold, paving the way for rational drug design and development.
References
-
Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
-
Chernyshev, V.V., et al. (2021) Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 26(2), 434. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. Department of Chemistry. [Link]
-
Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). LibreTexts. [Link]
-
Nichols, L. (n.d.). Recrystallization. University of Missouri-St. Louis. [Link]
-
Marco-Contelles, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6432. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Otsubo, S., et al. (2022). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCrJ, 9(Pt 3), 317–324. [Link]
-
Wikipedia contributors. (2023, December 1). Recrystallization (chemistry). Wikipedia. [Link]
-
Carleton College. (2018). Single Crystal Structure Refinement (SREF). SERC. [Link]
-
Shankland, K., et al. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B, 78(Pt 6), 841–853. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. CCDC. [Link]
-
Giacovazzo, C., et al. (2013). Solution and Refinement of Crystal Structures. Fundamentals of Crystallography. [Link]
-
Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19(21), 2895-2902. [Link]
-
Gavezzotti, A. (2013). Weak interactions in crystals: old concepts, new developments. IUCrJ, 1(1), 5-13. [Link]
-
Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. ORNL Neutron Sciences. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]
-
Vennila, S., et al. (2011). 2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h][7][24]naphthyridin-6-amine. Acta Crystallographica Section E, 67(Pt 2), o295. [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]
-
Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3350. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
-
Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]
-
DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]
-
Universität Ulm. (2025). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]
-
Cambridge Crystallographic Data Centre. (2025). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). YouTube. [Link]
-
Chen, C. H., et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][7][24]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2681-2686. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]
-
Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]
-
Kumar, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Current Medicinal Chemistry. [Link]
-
Marco-Contelles, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
Journal of Medicinal Chemistry. (2022). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. ACS Publications. [Link]
-
Betz, R., & Hiller, W. (2010). Crystal structure of 2,3-dimethoxy-5,6,7,8,13,13a-hexahydro-6a,8-diazaindeno[2,1-b]phenanthrene methanol monosolvate. Acta Crystallographica Section E, 66(Pt 10), o2559. [Link]
-
Semantic Scholar. (n.d.). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. [Link]
-
Ait M'Barek, N., et al. (2014). 2-Methoxy-4-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. Acta Crystallographica Section E, 70(Pt 1), o73–o74. [Link]
-
Saeeng, R., et al. (2015). Crystal structure of 2-methoxy-1-nitronaphthalene. Acta Crystallographica Section E, 71(Pt 7), o701–o702. [Link]
-
Mohamed, S. K., et al. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile. Acta Crystallographica Section E, 70(Pt 3), o228. [Link]
-
ResearchGate. (n.d.). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. [Link]
-
Jo-Os, P., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 698. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. mt.com [mt.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. fiveable.me [fiveable.me]
- 13. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 14. academic.oup.com [academic.oup.com]
- 15. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]
- 16. neutrons.ornl.gov [neutrons.ornl.gov]
- 17. 2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h][1,6]naphthyridin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal structure of 2,3-dimethoxy-5,6,7,8,13,13a-hexahydro-6a,8-diazaindeno[2,1-b]phenanthrene methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystal structure of 2-methoxy-1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]
- 22. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.iucr.org [journals.iucr.org]
- 24. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 25. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 26. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 27. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]
A Technical Guide to the Potential Biological Activities of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The naphthyridine nucleus, a heterocyclic system composed of two fused pyridine rings, represents a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its various isomers have been successfully incorporated into a multitude of biologically active compounds, demonstrating a remarkable versatility in engaging with diverse physiological targets.[3][4] This guide focuses on a specific, yet under-explored derivative: 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one . While direct pharmacological data for this exact molecule is sparse in publicly accessible literature, a comprehensive analysis of its structural congeners allows for the formulation of robust hypotheses regarding its potential biological activities. This document serves as a technical primer for researchers, offering a scientifically grounded exploration of this compound's promise, from its chemical rationale to detailed, actionable experimental workflows for its biological evaluation.
The 1,6-Naphthyridinone Core: A Dichotomy of Biological Action
The 1,6-naphthyridine scaffold is a versatile framework that has given rise to ligands for numerous biological receptors.[2][5] Within this family, the 1,6-naphthyridin-2(1H)-one sub-class has been the subject of extensive investigation, with over 17,000 compounds cataloged, predominantly in patent literature.[2][5] A critical structural determinant of biological activity within this subclass is the saturation of the C3-C4 bond.[1]
-
Unsaturated C3-C4 Bond: Predominantly associated with antitumor activities .
-
Saturated C3-C4 Bond (Dihydro derivatives): Primarily linked to applications in cardiovascular diseases .[1]
Given that the compound of interest, 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, possesses a dihydropyridinone ring, it logically falls into the latter category. The presence of the methoxy group, a common substituent in many approved drugs, is known to significantly influence ligand-target interactions, physicochemical properties, and pharmacokinetic profiles.[6]
Postulated Biological Activity: A Focus on the Cardiovascular System
Based on the evidence from structurally related dihydro-1,6-naphthyridinones, the most probable biological activities for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one are within the cardiovascular therapeutic area.[1] The primary hypothesized mechanisms include:
-
Angiotensin II Receptor Antagonism: A significant number of 1,6-naphthyridin-2(1H)-ones with a saturated C3-C4 bond have been classified as antihypertensive agents, with some acting as angiotensin II receptor antagonists.[1]
-
Other Cardiovascular Targets: The broader naphthyridine class has shown effects on the cardiovascular system through various mechanisms.[3][7]
Proposed Experimental Validation Workflows
To empirically determine the biological activities of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a tiered screening approach is recommended. This workflow is designed to first identify primary biological effects and then to elucidate the mechanism of action.
Tier 1: Primary Phenotypic Screening
The initial phase focuses on broad, cell-based assays to detect cardiovascular-relevant phenotypes.
Experimental Protocol: High-Content Imaging for Vasodilation
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until confluent.
-
Assay Preparation: Seed HUVECs in 96-well, optically clear bottom plates.
-
Compound Treatment: Treat cells with a concentration range of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one (e.g., 0.1 µM to 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., bradykinin).
-
Staining: Fix the cells and stain for F-actin (using phalloidin) and nuclei (using DAPI).
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Analyze images for changes in cell morphology indicative of vasodilation, such as cell spreading and intercellular gap formation.
Causality: This assay provides a direct visual readout of the compound's effect on endothelial cells, which are critical regulators of vascular tone.
Tier 2: Target Deconvolution and Mechanistic Studies
Should the primary screen indicate cardiovascular activity, the next tier of experiments will aim to identify the specific molecular target.
Workflow: Investigating Angiotensin II Receptor Antagonism
Caption: Tier 2 workflow for validating Angiotensin II receptor antagonism.
Experimental Protocol: Radioligand Binding Assay for AT1 Receptor
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human angiotensin II type 1 (AT1) receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [3H]-losartan) and varying concentrations of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
-
Incubation and Filtration: Incubate at room temperature to reach equilibrium, then rapidly filter through a glass fiber filter mat to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for the test compound by fitting the data to a sigmoidal dose-response curve.
Causality: This assay directly measures the ability of the compound to displace a known ligand from the AT1 receptor, providing strong evidence for direct binding.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Loading: Load AT1 receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
-
Agonist Stimulation: Stimulate the cells with a known AT1 receptor agonist (angiotensin II) and measure the resulting change in intracellular calcium concentration using a fluorometric plate reader.
-
Data Analysis: Determine the ability of the test compound to inhibit the angiotensin II-induced calcium mobilization and calculate the IC50 value.
Causality: This functional assay confirms that the binding of the compound to the AT1 receptor translates into a measurable blockade of downstream signaling.
Synthesis and Chemical Considerations
The synthesis of 1,6-naphthyridinone cores can be achieved through various established synthetic routes.[1] For 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a plausible synthetic strategy would involve the cyclization of a suitably substituted pyridine precursor. The choice of starting materials and reaction conditions would be critical to achieving the desired regiochemistry and stereochemistry.
Concluding Remarks and Future Directions
While direct experimental evidence for the biological activities of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is not yet available, a strong, structurally-based hypothesis points towards its potential as a cardiovascular agent, likely acting as an angiotensin II receptor antagonist. The experimental workflows detailed in this guide provide a clear and logical path for the validation of this hypothesis. Further research into this compound and its derivatives could uncover novel therapeutics for the management of hypertension and other cardiovascular disorders. The broader naphthyridine scaffold continues to be a fertile ground for drug discovery, with potential applications spanning oncology, infectious diseases, and neurology.[7][8][9][10]
References
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
-
Wyrębska, A., Słoczyńska, K., & Pękala, E. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
-
Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4994. [Link]
-
Wyrębska, A., Słoczyńska, K., & Pękala, E. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed Central, 26(14), 4324. [Link]
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
-
Request PDF. (2025). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]
-
Krasavin, M., et al. (2023). Synthesis of Novel Benzo[b][1][11]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. National Institutes of Health. [Link]
-
Wyrębska, A., Słoczyńska, K., & Pękala, E. (2021). Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [Link]
-
Cushman, M., et al. (1997). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. PubMed. [Link]
-
Request PDF. (2025). Synthesis, Reactions, and Biological Activity of Benzo[h][1][11]naphthyridine Derivatives. ResearchGate. [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Emergence of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Naphthyridinone Core as a Privileged Structure in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks, termed "privileged structures," consistently appear in a multitude of biologically active compounds. These scaffolds possess the inherent ability to interact with multiple biological targets, offering a versatile foundation for the development of novel therapeutics. The 1,6-naphthyridine and its related lactam, the 1,6-naphthyridin-2(1H)-one, represent one such esteemed class of heterocycles.[1][2] Naphthyridines, as isomeric diazanaphthalenes, have garnered significant attention due to their presence in natural products and their successful application in medicinal chemistry, leading to potent inhibitors of various enzymes, particularly protein kinases.[1] The burgeoning interest in this scaffold is evidenced by the exponential increase in related publications and patents, with over 17,000 compounds based on the 1,6-naphthyridin-2(1H)-one core reported.[1][2]
This guide focuses on a specific, promising variant: the 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one core. By exploring its synthesis, the strategic importance of its structural features, and its potential applications, we will illuminate its value as a foundational scaffold for the next generation of targeted therapies.
Section 1: The Strategic Value of the 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one Scaffold
The true potential of a scaffold lies in the sum of its parts. The unique combination of a dihydropyridinone ring, a fused pyridine system, and a strategically placed methoxy group endows the 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one core with a compelling profile for drug design.
The Dihydro-1,6-naphthyridin-5(6H)-one Core: A Vector for Novel Interactions
While much of the historical focus has been on the fully aromatic 1,6-naphthyridinone system, the partially saturated 7,8-dihydro-1,6-naphthyridin-5(6H)-one variant offers distinct advantages. The introduction of sp³-hybridized carbons in the pyridinone ring breaks the planarity of the system, allowing for the creation of three-dimensional structures. This is a critical feature for targeting complex protein binding sites where a departure from planarity can enhance binding affinity and selectivity.
Furthermore, this scaffold has been identified as a potent core for inhibitors of phosphodiesterase 4 (PDE4), an enzyme class crucial in regulating intracellular cyclic AMP (cAMP) levels and a key target for inflammatory diseases. A European patent application specifically discloses a series of 7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives as effective PDE4 inhibitors, highlighting the therapeutic relevance of this specific heterocyclic system.
The 2-Methoxy Group: More Than a Simple Substituent
The methoxy group (-OCH₃) is a prevalent feature in approved drugs and a powerful tool in medicinal chemistry. Its role extends far beyond simple steric bulk.
-
Modulation of Physicochemical Properties: On an aromatic ring, the methoxy group has minimal impact on lipophilicity, which is a crucial parameter for drug absorption and distribution. This allows chemists to explore protein pockets without incurring a significant lipophilicity penalty that could negatively affect a compound's pharmacokinetic profile.
-
Electronic Effects and Target Engagement: The methoxy group is an electron-donating group through resonance, which can modulate the reactivity and binding affinity of the entire scaffold. Its oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in favorable van der Waals or lipophilic interactions within a target's binding site. This dual-interaction capability makes it a versatile "scout" for exploring protein microenvironments.
-
Metabolic Stability: While potentially susceptible to O-demethylation, the methoxy group can also block sites of unwanted metabolic oxidation on the aromatic ring, thereby improving the metabolic stability and half-life of a drug candidate. When metabolic liability is a concern, bioisosteric replacements, such as a fluorine atom or a difluoromethyl group, can be explored to maintain beneficial properties while enhancing stability.
The strategic placement of the methoxy group at the C2 position of the naphthyridinone core is thus a deliberate design choice, intended to optimize target engagement and fine-tune the molecule's drug-like properties.
Section 2: Synthesis of the Core Scaffold
A robust and flexible synthetic strategy is paramount for exploring the potential of a new scaffold. The synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one can be approached through established methods for constructing bicyclic heterocyclic systems. The following protocol is a representative, multi-step synthesis adapted from literature precedents for similar naphthyridine and dihydronaphthyridinone structures.
Representative Synthetic Workflow
The overall strategy involves the construction of a substituted pyridine ring followed by an intramolecular cyclization to form the fused dihydropyridinone ring.
Caption: A plausible synthetic workflow for the target scaffold.
Detailed Experimental Protocol (Hypothetical)
This protocol is a composite based on established chemical transformations for related heterocyclic systems.
Step 1: Synthesis of 3-acyl-2-methyl-6-vinylpyridine
-
To a solution of 2-chloro-6-methylnicotinonitrile in anhydrous THF at -78 °C under an argon atmosphere, add vinylmagnesium bromide (1.0 M in THF, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-methyl-6-vinylnicotinonitrile.
-
Dissolve the crude nitrile in anhydrous DCM and cool to 0 °C. Add AlCl₃ (1.5 equivalents) portion-wise, followed by the dropwise addition of ethyl oxalyl chloride (1.2 equivalents).
-
Stir the reaction at room temperature for 4 hours. Carefully pour the mixture onto ice and extract with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄, filter, and concentrate to afford the crude 3-acyl-2-methyl-6-vinylpyridine precursor. Purify by column chromatography.
Step 2: Cyclization to form 2-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one
-
Dissolve the purified 3-acyl-2-methyl-6-vinylpyridine from the previous step in methanol in a sealed pressure vessel.
-
Bubble ammonia gas through the solution for 15 minutes.
-
Seal the vessel and heat to 80 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure. The resulting solid is the cyclized dihydronaphthyridinone.
Step 3: Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
-
This step is conceptual and requires optimization. A plausible route involves selective oxidation of the 2-methyl group to a hydroxyl group, for example, using a multi-step process involving radical bromination followed by hydrolysis.
-
Once the 2-hydroxymethyl or 2-hydroxy derivative is obtained, dissolve it in a suitable solvent such as DMF.
-
Add a base (e.g., NaH, 1.2 equivalents) at 0 °C and stir for 30 minutes.
-
Add methyl iodide (1.2 equivalents) and allow the reaction to warm to room temperature, stirring for 6 hours.
-
Quench with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.
-
Purify the final product, 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, by column chromatography.
Section 3: Application in Drug Discovery - Targeting Kinases
The broader 1,6-naphthyridinone scaffold is a well-established and highly effective core for the development of protein kinase inhibitors. Numerous derivatives have shown potent activity against a range of kinases implicated in cancer and inflammatory diseases. This provides a strong rationale for exploring the 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold against this target class.
Kinase Targets and Structure-Activity Relationships (SAR)
The 1,6-naphthyridinone core acts as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region. Different substituents on the scaffold can then be used to achieve potency and selectivity by probing specific pockets within the ATP-binding site.
| Target Kinase | Scaffold Class | Representative IC₅₀ Values | Reference |
| c-Src | 7-substituted 1,6-naphthyridin-2(1H)-ones | 10 - 80 nM | [3] |
| AXL | 1,6-naphthyridinone derivatives | 1.1 nM | [4] |
| c-Met | 1,6-naphthyridinone derivatives | 7.1 nM | [5] |
| FGFR4 | 1,6-naphthyridine-2-one derivatives | Potent inhibition reported | [6] |
This table summarizes data for the broader 1,6-naphthyridinone class to demonstrate the potential of the core scaffold.
The dihydro-variant of the scaffold allows for the introduction of substituents with specific stereochemistry, which can be exploited to achieve superior selectivity for a particular kinase or to avoid off-target effects. The methoxy group at the C2 position can be oriented to interact with specific residues near the hinge region or the solvent-exposed front pocket.
Caption: Inhibition of a generic RTK signaling pathway.
Experimental Protocols for Kinase Inhibition Assays
Evaluating the activity of new compounds based on the scaffold requires robust and reliable assays. Homogeneous Time-Resolved Fluorescence (HTRF®) assays are a common choice for their sensitivity and high-throughput compatibility.
Protocol: HTRF® Kinase Assay for IC₅₀ Determination
This protocol provides a general framework for determining the potency of a test compound against a target tyrosine kinase.
1. Reagent Preparation:
-
1x Kinase Buffer: Prepare a buffer solution containing 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl₂, and 1 mM EGTA.
-
Test Compound Plate: Perform a serial dilution of the test compound (dissolved in 100% DMSO) in a 96-well or 384-well plate to create a range of concentrations for IC₅₀ determination.
-
Enzyme Solution: Dilute the target kinase to a 2x working concentration in 1x Kinase Buffer. The optimal concentration should be determined experimentally (typically the EC₅₀ value for substrate phosphorylation).
-
Substrate/ATP Solution: Prepare a 2x working solution containing the biotinylated peptide substrate (e.g., TK substrate-biotin) and ATP in 1x Kinase Buffer. The ATP concentration is often set at or near the Kₘ for the enzyme.
-
Detection Reagent: Prepare a detection solution containing EDTA (to stop the kinase reaction), a Europium (Eu³⁺) cryptate-labeled anti-phospho-tyrosine antibody, and Streptavidin-XL665 (SA-XL665) in a detection buffer.
2. Assay Procedure (384-well format):
-
Compound Addition: Add 2 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells of a low-volume 384-well assay plate.
-
Enzyme Addition: Add 4 µL of the 2x kinase solution to all wells except the negative controls (add 4 µL of 1x Kinase Buffer instead).
-
Initiate Kinase Reaction: Add 4 µL of the 2x Substrate/ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop and Detect: Add 10 µL of the Detection Reagent to each well.
-
Final Incubation: Cover the plate, protect from light, and incubate at room temperature for 60 minutes to allow for signal development.
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate donor) and 665 nm (XL665 acceptor).
3. Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
Conclusion and Future Outlook
The 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold stands at an exciting intersection of established success and untapped potential. It inherits the "privileged" status of the broader 1,6-naphthyridinone family, which has proven to be a fertile ground for the discovery of potent kinase inhibitors. The introduction of a saturated ring system provides the three-dimensionality required for targeting complex modern drug targets, while the 2-methoxy group offers a powerful handle for fine-tuning potency, selectivity, and pharmacokinetic properties.
While its exploration is still in the early stages, the identification of the dihydro-naphthyridinone core as a PDE4 inhibitor scaffold confirms its therapeutic relevance. For researchers and drug development professionals, this guide serves as a foundational resource. The synthetic pathways are tractable, the rationale for its design is sound, and the biological targets are of high value. The future of this scaffold lies in its systematic exploration: the generation of diverse chemical libraries, screening against key targets like kinases and phosphodiesterases, and the elucidation of detailed structure-activity relationships. The 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one core is not merely another heterocycle; it is a well-reasoned starting point for the discovery of innovative and effective medicines.
References
-
Deng, W., et al. (2000). Synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). Journal of Medicinal Chemistry, 43(19), 3586-3593. [Link]
-
Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]
-
Li, H., et al. (2020). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. European Journal of Medicinal Chemistry, 185, 111803. [Link]
-
Fang, B., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703. [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel), 14(10), 1029. [Link]
-
Palau Pharma, S.A. (2011). New 7,8-dihydro-1,6-naphthyridin-5(6h)-one-derivatives as PDE4 inhibitors. European Patent Office, EP 2380890 A1. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. revvity.com [revvity.com]
- 6. agilent.com [agilent.com]
A Strategic Guide to Elucidating the Mechanism of Action of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Preamble: The Naphthyridinone Scaffold as a Privileged Motif in Drug Discovery
The naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents what medicinal chemists refer to as a "privileged structure."[1][2] This designation is earned by scaffolds that can serve as ligands for a diverse array of biological targets through varied substitutions, leading to a wide range of pharmacological activities.[1][3] The 1,6-naphthyridinone subfamily, in particular, is a prolific source of bioactive compounds, with over 17,000 derivatives cataloged, demonstrating activities that span from kinase inhibition in oncology to modulation of cardiovascular targets.[1][3][4] Notable examples include kinase inhibitors for treating gastrointestinal stromal tumors and potential c-Met kinase inhibitors.[1][5] Other derivatives have shown promise as topoisomerase I-targeting anticancer agents.[6]
This guide presents a comprehensive, multi-tiered strategy for the systematic elucidation of the mechanism of action (MoA) for a novel compound from this class: 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one . Our approach is grounded in a logical progression from broad, unbiased phenotypic screening to specific, hypothesis-driven target validation. The causality behind each experimental choice is detailed to provide a clear and scientifically rigorous framework for researchers in drug development.
Part 1: Initial Hypothesis Generation through Structural and In-Silico Analysis
Before embarking on wet-lab experiments, a thorough analysis of the molecule's structure can provide crucial, hypothesis-generating insights. The structure of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one contains the core 1,6-naphthyridinone scaffold, which is known to interact with ATP-binding sites in kinases.[1][5] The presence of a lactam, a methoxy group, and a partially saturated ring provides specific electronic and steric features that will govern its interactions with biological macromolecules.
Given the established activities of related naphthyridinone compounds, we can formulate several primary hypotheses for the MoA of our target molecule.
Primary Hypotheses:
-
Protein Kinase Inhibition: The scaffold's prevalence in kinase inhibitors, such as those targeting PKMYT1 and c-Met, makes this the most probable starting point.[5][7][8]
-
Topoisomerase I Inhibition: Certain fused 1,6-naphthyridinones exhibit potent topoisomerase I-targeting activity.[6]
-
GPCR Modulation: The broader naphthyridine class has been associated with activity at G-protein coupled receptors, such as angiotensin II receptors.[1]
This initial stage of analysis can be visualized as a branching decision tree, guiding the subsequent experimental workflow.
Caption: Initial hypothesis generation workflow.
Part 2: A Phased Experimental Approach for MoA Deconvolution
We propose a three-tiered experimental workflow designed to efficiently test our hypotheses, moving from broad cellular effects to specific molecular interactions. This structure ensures that resources are directed toward the most promising avenues of investigation as evidence accumulates.
Caption: Multi-tiered experimental workflow for MoA elucidation.
Tier 1: Broad Phenotypic Screening
The initial goal is to determine if the compound elicits a biological response in a cellular context and to gather unbiased clues about its potential MoA.
1.1. Cellular Viability and Proliferation Assays
-
Rationale: This is the foundational experiment to ascertain if the compound has cytotoxic or cytostatic effects. Utilizing a broad panel of cancer cell lines, such as the NCI-60, can reveal patterns of activity that may correlate with specific genetic backgrounds or cancer types, providing early hints about the target pathway.
-
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells from various lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the compound (e.g., from 100 µM to 1 nM). Treat cells in triplicate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation by metabolically active cells.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
1.2. High-Content Imaging (HCI)
-
Rationale: HCI provides a multiparametric, image-based readout of cellular phenotypes. This unbiased approach can reveal effects on cell cycle progression, apoptosis, nuclear morphology, and other cellular processes that may not be apparent from viability assays alone. For example, an accumulation of cells in the G2/M phase would strongly support the hypothesis of a PKMYT1 inhibitor, as PKMYT1 is a key regulator of the G2/M transition.[7][9]
-
Protocol: Cell Cycle Analysis via HCI
-
Cell Preparation: Seed cells in optically clear 96- or 384-well plates.
-
Treatment: Treat with the compound at various concentrations (e.g., 1x and 10x the GI50) for a relevant time course (e.g., 24, 48 hours).
-
Staining: Fix the cells and stain with Hoechst 33342 (for DNA content/nuclear morphology) and an antibody against a marker for mitosis, such as phosphorylated Histone H3 (pH3).
-
Imaging: Acquire images using an automated high-content imaging system.
-
Analysis: Use image analysis software to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) based on integrated nuclear DNA intensity and to quantify the mitotic index based on pH3 staining.
-
Tier 2: Target Class Identification
Based on the phenotypic data, the next tier aims to narrow the focus to a specific class of protein targets.
2.1. Broad Kinase Profiling
-
Rationale: If the compound exhibits anti-proliferative activity or induces cell cycle arrest, kinase inhibition is a primary hypothesis. Screening against a large, commercially available panel of several hundred kinases (e.g., Eurofins DiscoverX KINOMEscan™) provides a comprehensive overview of the compound's kinase selectivity profile. This is a critical step for identifying both the intended target and potential off-target liabilities.
-
Methodology: This is typically outsourced to a specialized vendor. The compound is submitted and tested at a single high concentration (e.g., 10 µM) against the panel. The results are reported as percent inhibition for each kinase. Hits are typically defined as kinases inhibited by >90%.
2.2. In-vitro Topoisomerase I DNA Relaxation Assay
-
Rationale: This biochemical assay directly tests the hypothesis that the compound inhibits topoisomerase I. It is a necessary experiment if the phenotypic screen reveals potent, broad cytotoxicity characteristic of DNA-damaging agents.[6]
-
Protocol:
-
Reaction Setup: In a reaction buffer, combine supercoiled plasmid DNA, purified human topoisomerase I enzyme, and the test compound at various concentrations.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. Inhibition is observed as a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
Tier 3: Specific Target Validation and Pathway Analysis
Once a primary target or a small set of promising candidates is identified, this final tier focuses on confirming direct engagement in a cellular context and verifying the downstream functional consequences.
3.1. Biochemical IC50 Determination
-
Rationale: For any high-confidence hits from the kinase screen, a full dose-response curve must be generated using purified enzyme to determine the compound's potency (IC50). This quantitative measure is essential for structure-activity relationship (SAR) studies and for comparing the compound to known inhibitors.
-
Methodology: This is a standard enzymatic assay, often based on measuring the phosphorylation of a substrate peptide using methods like ADP-Glo™ (Promega) or a fluorescence-based readout. The assay is run with a range of compound concentrations to generate a dose-response curve from which the IC50 is calculated.
3.2. Cellular Thermal Shift Assay (CETSA)
-
Rationale: A positive result in a biochemical assay does not guarantee that the compound engages its target within the complex milieu of a living cell. CETSA provides direct evidence of target engagement in cells by measuring the thermal stabilization of the target protein upon ligand binding.
-
Protocol:
-
Treatment: Treat intact cells with the compound or vehicle control.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.
-
Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.
-
3.3. Downstream Signaling Pathway Analysis via Western Blot
-
Rationale: The final and most crucial step is to demonstrate that target engagement leads to the expected biological outcome. If the compound is hypothesized to inhibit a specific kinase, this is verified by showing a dose-dependent reduction in the phosphorylation of its known downstream substrates.
-
Protocol:
-
Treatment and Lysis: Treat cells with the compound for a short period (e.g., 1-4 hours) and then lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (autophosphorylation) and its key substrates. Also probe for the total protein levels as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands. A decrease in the phospho-protein signal relative to the total protein signal confirms inhibition of the pathway.
-
Part 3: Data Synthesis and Conclusion
The successful execution of this multi-tiered workflow will generate a comprehensive data package to support a specific MoA.
| Experiment | Potential Positive Result | Interpretation |
| Cell Viability (NCI-60) | Potent growth inhibition (GI50 < 1 µM) with a differential sensitivity profile. | The compound is bioactive and may target a pathway essential for certain cancer types. |
| High-Content Imaging | Accumulation of cells in the G2/M phase of the cell cycle. | Suggests interference with mitotic entry, consistent with a PKMYT1 or other cell cycle kinase inhibitor. |
| Kinase Panel Screen | High percent inhibition (>90%) of a small number of kinases at 10 µM. | Identifies specific, high-priority kinase targets for further validation. |
| Biochemical IC50 | A low nanomolar IC50 value against a specific kinase hit. | Confirms potent, direct inhibition of the purified enzyme. |
| CETSA | A rightward shift in the thermal denaturation curve of the target protein in treated cells. | Provides direct evidence of target engagement in a cellular environment. |
| Western Blot | Dose-dependent reduction in the phosphorylation of the target kinase and its substrates. | Confirms that target engagement leads to functional inhibition of the intended signaling pathway. |
By systematically integrating data from phenotypic, biochemical, and cellular assays, this guide provides a robust framework for confidently identifying the mechanism of action of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. This knowledge is paramount for the continued development of the compound as a potential therapeutic agent, enabling rational patient selection strategies, biomarker development, and prediction of potential toxicities.
References
-
Wang, Y. et al. (2011). In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Oliveras, J. M. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals. Available at: [Link]
-
PubChem. 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. Available at: [Link]
-
Li, H. et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][6][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Cimarelli, C. & Palmieri, G. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
-
Chang, C. et al. (2004). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Oliveras, J. M. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]
-
Oliveras, J. M. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Dey, F. et al. (2024). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Dey, F. et al. (2024). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. ACS Publications. Available at: [Link]
-
Galy, A. et al. (2022). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules. Available at: [Link]
-
Synapse. PKMYT1 inhibitors (Insilico Medicine). Synapse - Drug Targets, Indications, Patents. Available at: [Link]
-
Pasan, M. et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Bowes, J. et al. (2012). Pharmacological and Pharmaceutical Profiling. ResearchGate. Available at: [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PKMYT1 inhibitors (Insilico Medicine) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Abstract: This document provides a comprehensive guide for the synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a key heterocyclic scaffold relevant in medicinal chemistry and drug development. The outlined synthetic strategy is a robust two-step process commencing from commercially available precursors: 3-amino-2-methoxypyridine and ethyl acrylate. The methodology leverages a catalyzed aza-Michael addition followed by a thermally-driven intramolecular cyclization. This guide is designed for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and expert commentary to ensure successful and reproducible synthesis.
Introduction and Synthetic Strategy
The 1,6-naphthyridine core is a prominent "privileged scaffold" in medicinal chemistry, with derivatives showing promise as inhibitors for various kinase targets and other enzymes.[1] The specific target of this guide, 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, combines the aromaticity of a methoxypyridine ring with a saturated lactam, offering a unique three-dimensional structure for molecular exploration.
Our synthetic approach is designed for efficiency and scalability, breaking down the synthesis into two logical and high-yielding transformations.
Retrosynthetic Analysis: The disconnection strategy hinges on an intramolecular lactamization (amide bond formation), which simplifies the target molecule to a linear amino ester intermediate. This intermediate, in turn, is derived from a straightforward aza-Michael addition between a substituted aminopyridine and an acrylate. This approach is advantageous due to the accessibility of the starting materials and the reliability of the chosen reaction classes.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of Ethyl 3-(2-methoxypyridin-3-ylamino)propanoate
This initial step involves the conjugate addition of 3-amino-2-methoxypyridine to ethyl acrylate. This reaction, an aza-Michael addition, forms the crucial C-N bond that establishes the backbone of our intermediate.
Causality and Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the amino group of the pyridine onto the electron-deficient β-carbon of ethyl acrylate. While this reaction can occur without a catalyst, the use of a mild acid catalyst, such as trifluoromethanesulfonic acid, can enhance the reaction rate by activating the acrylate electrophile.[2][3] The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.[4]
Detailed Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Amino-2-methoxypyridine | 124.14 | 10.0 g | 80.5 mmol |
| Ethyl Acrylate | 100.12 | 12.1 g (13.3 mL) | 120.8 mmol |
| Trifluoromethanesulfonic Acid | 150.08 | 0.36 g (0.24 mL) | 2.4 mmol |
| Anhydrous Ethanol | 46.07 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-2-methoxypyridine (10.0 g, 80.5 mmol) and anhydrous ethanol (50 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add ethyl acrylate (12.1 g, 120.8 mmol) to the solution.
-
Slowly add trifluoromethanesulfonic acid (0.24 mL, 2.4 mmol) dropwise to the stirring mixture.
-
Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 80-90°C) using an oil bath.[4]
-
Maintain the reflux for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexane) to yield the pure product, ethyl 3-(2-methoxypyridin-3-ylamino)propanoate, as a pale yellow oil.
Part II: Intramolecular Cyclization to Yield the Final Product
The second and final step is the ring-closing reaction to form the desired dihydronaphthyridinone scaffold. This transformation is an intramolecular lactamization, where the secondary amine attacks the ester carbonyl, eliminating ethanol and forming the stable six-membered lactam ring.
Causality and Mechanistic Insight: This cyclization is typically promoted by heat or the presence of a strong base. In this protocol, we utilize a high-boiling point solvent, diphenyl ether, to achieve the necessary thermal energy for the reaction to proceed without the need for a strong base, which could potentially lead to side reactions. The reaction is driven thermodynamically by the formation of the stable, bicyclic lactam structure. This type of intramolecular cyclization is a fundamental strategy in the synthesis of heterocyclic systems.[5][6] The choice to perform this thermally avoids the complexities of base-catalyzed Dieckmann-type condensations, which are more suited for diester substrates leading to β-keto esters.[7][8]
Detailed Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 3-(2-methoxypyridin-3-ylamino)propanoate | 224.25 | 10.0 g | 44.6 mmol |
| Diphenyl Ether | 170.21 | 100 mL | - |
Procedure:
-
In a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a short-path distillation apparatus, add ethyl 3-(2-methoxypyridin-3-ylamino)propanoate (10.0 g, 44.6 mmol) and diphenyl ether (100 mL).
-
Heat the mixture with vigorous stirring in a sand bath to 240-250°C.
-
Ethanol will begin to distill off as the cyclization reaction proceeds. Continue heating for 2-3 hours, or until ethanol evolution ceases.
-
Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Allow the reaction mixture to cool to below 80°C.
-
Add 200 mL of hexane to the mixture while it is still warm to precipitate the product.
-
Stir the resulting slurry for 30 minutes as it cools to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with 3 x 50 mL of fresh hexane to remove residual diphenyl ether.
-
Dry the solid product under vacuum at 50°C to afford 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one as an off-white to pale tan solid.
Overall Experimental Workflow
The entire process from starting materials to the final, purified product can be visualized as a linear workflow.
Caption: Laboratory workflow from precursors to final product.
Troubleshooting and Field Insights
-
Incomplete Michael Addition: If the first reaction stalls, a small additional charge of the acid catalyst can be added. Ensure the ethanol is anhydrous, as water can interfere with the reaction.
-
Low Yield in Cyclization: The most critical parameter for the cyclization is temperature. Ensure the reaction mixture reaches and maintains 240-250°C. Inefficient removal of the ethanol byproduct can also slow the reaction; ensure the distillation setup is efficient.
-
Product Purity: The precipitation with hexane is effective for removing the high-boiling diphenyl ether solvent. If the product remains oily or discolored, a recrystallization from a suitable solvent like isopropanol or ethyl acetate may be necessary.
Conclusion
This guide details a reliable and well-precedented two-step synthesis for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. By providing clear protocols grounded in mechanistic principles, this document serves as a valuable resource for chemists aiming to access this important heterocyclic scaffold for applications in pharmaceutical research and development.
References
- Dandriyal, J., & St-Gallay, S. (2023). A General Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers. PubMed.
- Wang, J. (Year N/A). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
- Lumen Learning. (Year N/A). Preparation of Amines. Organic Chemistry II.
- ResearchGate. (Year N/A). Synthetic methods to generate dihydronaphthyridinone skeletons.
- U.S. Patent 6399781B1. (Year N/A). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
-
National Institutes of Health (NIH). (2023). Synthesis of Novel Benzo[b][9][10]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Available at:
- PMC. (Year N/A). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- ResearchGate. (Year N/A). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.
- ChemScene. (Year N/A). 7-Methoxy-1,5-naphthyridin-2(1h)-one.
- ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (Year N/A). Dieckmann Condensation.
- Chinese Patent CN103664764A. (Year N/A). Preparation method of 3-amino-2-hydroxypyridine. Google Patents.
- U.S. Patent 4952697A. (Year N/A). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. Google Patents.
- PubMed. (Year N/A). Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo.
- Patsnap. (Year N/A). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka.
- Chemistry LibreTexts. (2025). Synthesis of Amines.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- ResearchGate. (2025). N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates.
- YouTube. (2022). Intramolecular Claisen - The Diekmann Cyclization.
- Chinese Patent CN103183635B. (Year N/A). New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate. Google Patents.
- MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways.
- Chemguide. (Year N/A). Preparation of amines.
-
ResearchGate. (2025). Synthesis of dihydropyranones and dihydropyrano[2,3-d][9][11]dioxine-diones by cyclization reaction of Meldrums acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. Available at:
- Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
- ResearchGate. (Year N/A). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
- P. PEČ and J. SLOUKA. (1974). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254.
- Chemistry Steps. (Year N/A). Preparation of Amines.
- RSC Publishing. (Year N/A). An efficient and rapid intramolecular cyclization of a quadruple Mannich reaction for one-pot synthesis of pentaazaphenalenes and their antimicrobial activities.
- Tokyo Chemical Industry (India) Pvt. Ltd. (Year N/A). 3-Amino-2-methoxypyridine.
- Chinese Patent CN103058920A. (Year N/A). Preparation method of 3-(2-pyridineamino)ethyl propionate. Google Patents.
- Chemistry Steps. (Year N/A). Dieckmann condensation – An Intramolecular Claisen Reaction.
- PMC. (Year N/A). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
- Journal of Medicinal Chemistry. (Year N/A). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine.
- Alfa Chemistry. (Year N/A). Dieckmann Condensation.
- YouTube. (2019). Dieckmann condensation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]
- 5. Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 9. A General Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
Application Note: Quantitative Analysis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies. The methodology encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and highly selective detection using tandem mass spectrometry. The entire method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2]
Introduction
"2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" is a novel heterocyclic compound belonging to the naphthyridinone class of molecules. Naphthyridine derivatives have shown a broad spectrum of pharmacological activities, making them a promising area of research for new therapeutic agents.[3] Accurate quantification of this compound in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical development.[4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range.[5][6] This note provides a comprehensive protocol for a reliable LC-MS/MS assay for "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one," addressing the common challenges in bioanalysis such as matrix effects and the need for high-throughput sample processing.
Experimental
Materials and Reagents
-
Analyte: 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one (Reference Standard, >99.5% purity)
-
Internal Standard (IS): A structurally similar and stable isotopically labeled analog is recommended, such as 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one-d3. If unavailable, a stable, non-interfering analog from the same chemical class can be used.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium acetate (LC-MS grade).
-
Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant).
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required. The system should be equipped with an electrospray ionization (ESI) source.
-
HPLC/UHPLC System: e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC I-Class
-
Mass Spectrometer: e.g., Sciex 6500+, Thermo Scientific TSQ Altis, Agilent 6495C Triple Quadrupole LC/MS
Analytical Method Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Overall workflow for the quantification of the analyte.
Detailed Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the reference standard and the internal standard into separate 1 mL volumetric flasks. Dissolve in methanol to the mark.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve and quality control samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare CC and QC samples at various concentration levels. A typical range might be 1-1000 ng/mL.
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[7][8]
-
Aliquot: Transfer 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix.
-
Precipitate: Add 200 µL of cold acetonitrile to each tube.
-
Vortex: Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.
-
Dilute: Add 150 µL of LC-MS grade water to the supernatant to reduce the organic content and improve peak shape.
-
Inject: Inject 5 µL onto the LC-MS/MS system.
Caption: Step-by-step sample preparation protocol.
LC-MS/MS Conditions
Rationale: A reversed-phase C18 column is chosen for its versatility in retaining small molecules of moderate polarity. A gradient elution with an acidic mobile phase (formic acid) is used to promote protonation of the analyte for positive ion ESI and to ensure sharp chromatographic peaks.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[9] The precursor ion (Q1) corresponds to the protonated molecule [M+H]+, and the product ion (Q3) is a stable fragment generated through collision-induced dissociation (CID).
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| MRM Transitions | Analyte |
| Q1 (Precursor Ion, m/z) | To be determined |
| Q3 (Product Ion, m/z) | To be determined |
| Dwell Time | 100 ms |
Note: The exact m/z values for precursor and product ions must be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer and performing product ion scans.
Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][10][11][12] The following parameters should be assessed according to ICH Q2(R2) guidelines.[1]
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity & Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in blank plasma. |
| Linearity & Range | The range over which the method is accurate, precise, and linear. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10. Accuracy within ±20% of nominal, Precision ≤ 20% RSD. |
| Accuracy | The closeness of the measured value to the true value. Assessed at LLOQ, Low, Mid, and High QC levels. | Mean concentration within ±15% of nominal value (±20% for LLOQ). |
| Precision (Repeatability & Intermediate) | The closeness of agreement between a series of measurements. Assessed at LLOQ, Low, Mid, and High QC levels. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ). |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction efficiency of the analytical method. | Should be consistent, precise, and reproducible. |
| Stability | Stability of the analyte in plasma under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, which is essential in drug development.[13] The validation of this method according to ICH guidelines ensures that the generated data is reliable for pharmacokinetic and other related studies.[14]
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 16(12), 9817–9843. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
-
Khan, A. A., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Molecules, 28(17), 6299. [Link]
-
D'Avolio, A., et al. (2010). Current developments in LC-MS for pharmaceutical analysis. Analyst, 135(5), 843-850. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Hu, Y., et al. (2010). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Journal of Chromatography B, 878(2), 139-148. [Link]
-
Ricci, A., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. [Link]
-
Nowak, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 1. [Link]
-
Abás, S., et al. (2018). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 23(7), 1735. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. [Link]
-
Van Eeckhaut, A., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Journal of Analytical Atomic Spectrometry, 29(3), 365-380. [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. [Link]
-
European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
Kumar, A., et al. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews, 6(2), 850-858. [Link]
-
Al-Shehri, M. M., et al. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science, 21, 1-13. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. mdpi.com [mdpi.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. ijrar.com [ijrar.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 9. ijper.org [ijper.org]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. biocompare.com [biocompare.com]
- 14. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" as a Potential Kinase Inhibitor
Introduction: The Promise of the 1,6-Naphthyridinone Scaffold
The 1,6-naphthyridin-2(1H)-one core is a recognized privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds targeting key cellular signaling pathways.[1][2] Derivatives of this versatile structure have been identified as potent inhibitors of critical protein kinases, including PI3K/mTOR, cyclin-dependent kinase 5 (CDK5), and the c-Met receptor tyrosine kinase.[1][2] These kinases are central regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers and other diseases.
This application note concerns 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one , a compound belonging to this promising chemical class. While specific biological targets for this particular derivative have not been extensively documented in publicly available literature, its structural similarity to known kinase inhibitors warrants a thorough investigation of its potential inhibitory activity.
Here, we provide a comprehensive guide for researchers to characterize the in vitro kinase inhibitory profile of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one". We present a strategic framework for screening against a panel of relevant kinases and offer a detailed, field-proven protocol for determining its potency (IC50) against a representative kinase, PI3Kα, using the ADP-Glo™ Luminescent Kinase Assay.
Strategic Approach to Kinase Profiling
Given the known targets of the 1,6-naphthyridinone scaffold, a logical starting point for characterizing "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" is to screen it against a panel of kinases implicated in relevant disease pathways. This initial profiling will efficiently identify primary targets and assess selectivity.
Recommended Initial Kinase Screening Panel:
| Kinase Target | Rationale | Recommended Assay Platform |
| PI3Kα (p110α/p85α) | The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer.[3] | ADP-Glo™ Kinase Assay[4][5] |
| mTOR | A key downstream effector in the PI3K pathway, often co-targeted with PI3K.[3] | HTRF® Phospho-mTOR Assay[3] |
| CDK5/p25 | Implicated in neurodegenerative diseases and cancer.[6] | ADP-Glo™ Kinase Assay[6] |
| c-Met | A receptor tyrosine kinase whose dysregulation drives tumor growth and metastasis.[7] | Kinase-Glo® Max Assay[7] |
Core Principles of In Vitro Kinase Assays
The fundamental principle of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in a controlled environment.[8] This is achieved by incubating the kinase with its substrate and a phosphate donor, typically adenosine triphosphate (ATP). The inhibitory effect of a compound is determined by measuring the reduction in product formation or the consumption of a substrate in its presence.
Several robust technologies are available for this purpose:
-
Luminescence-Based Assays: These assays, such as Promega's Kinase-Glo® and ADP-Glo™ platforms, are "mix-and-read" assays ideal for high-throughput screening (HTS).[4][9]
-
Homogeneous Time-Resolved Fluorescence (HTRF®): This technology uses time-resolved fluorescence resonance energy transfer (TR-FRET) to detect the phosphorylated substrate, offering high sensitivity and reduced background interference.[10]
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) into the substrate.[11]
The choice of assay depends on factors such as the specific kinase, desired throughput, and available instrumentation. For initial screening and IC50 determination, luminescence-based assays like ADP-Glo™ offer an excellent balance of sensitivity, simplicity, and scalability.
Detailed Protocol: IC50 Determination of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one against PI3Kα using ADP-Glo™
This protocol provides a step-by-step method for determining the half-maximal inhibitory concentration (IC50) of the title compound against the PI3Kα (p110α/p85α) enzyme.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Recombinant Human PI3Kα (p110α/p85α) | Promega | V6311 |
| PI3K Kinase Buffer | Promega | V6321 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| ATP, 10 mM | Promega | V9151 |
| PIP2:PS Lipid Substrate | Echelon Biosciences | P-3908 |
| 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one | Custom Synthesis/Vendor | N/A |
| Known PI3Kα Inhibitor (e.g., Alpelisib) | Selleck Chemicals | S2814 |
| DMSO, Molecular Biology Grade | Sigma-Aldrich | D8418 |
| White, Opaque 384-well Assay Plates | Corning | 3570 |
| Multichannel Pipettes and Sterile Tips | ||
| Plate Luminometer |
Preparation of Reagents
A. Kinase Reaction Buffer (1X): Prepare the 1X Kinase Buffer according to the manufacturer's protocol, typically containing 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl₂, and 0.025 mg/ml BSA.[4] Add DTT to a final concentration of 0.5 mM just before use.
B. Compound Dilution Series:
-
Prepare a 10 mM stock solution of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" in 100% DMSO.
-
Create a serial dilution series of the compound. For a 10-point IC50 curve with a 1:3 dilution factor, starting at a final assay concentration of 10 µM, prepare intermediate dilutions in 100% DMSO.
-
Prepare a similar dilution series for the positive control inhibitor (e.g., Alpelisib).
-
Prepare a DMSO-only control (for 0% inhibition) and a no-enzyme control (for 100% inhibition).
C. Enzyme Preparation:
-
Thaw the PI3Kα enzyme on ice.
-
Dilute the enzyme to the desired working concentration in 1X Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the ADP-Glo™ assay. A starting point could be 5 ng per reaction.[4]
D. Substrate/ATP Mixture:
-
Prepare the PIP2:PS lipid substrate according to the manufacturer's instructions, typically by sonication to form vesicles.
-
Prepare a 2X ATP solution in nuclease-free water. The final ATP concentration in the assay should ideally be at or near the Km of the kinase for ATP to accurately determine the potency of ATP-competitive inhibitors. For PI3Kα, a final concentration of 25 µM is often used.[4]
-
Combine the diluted substrate and 2X ATP solution in 1X Kinase Reaction Buffer.
Assay Procedure (384-well format)
The following workflow is designed for a final reaction volume of 5 µL.
Caption: IC50 determination workflow using the ADP-Glo™ assay.
Step-by-Step Execution:
-
Compound Addition: Add 0.5 µL of the serially diluted "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one", control inhibitor, or DMSO to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the diluted PI3Kα enzyme solution to all wells except the "no-enzyme" controls. To the "no-enzyme" wells, add 2.5 µL of 1X Kinase Reaction Buffer.
-
Reaction Initiation: Add 2 µL of the Substrate/ATP mixture to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Mix gently and incubate for 40 minutes at room temperature.[4]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP. Mix gently and incubate for 30 minutes at room temperature.[4]
-
Signal Measurement: Measure the luminescence of each well using a plate luminometer.
Data Analysis and Interpretation
A. Calculating Percent Inhibition:
-
Average Controls: Calculate the average luminescence signal for the 0% inhibition (DMSO only, "Max Signal") and 100% inhibition (no enzyme, "Min Signal") controls.
-
Normalize Data: For each compound concentration, calculate the percent inhibition using the following formula:
Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
B. IC50 Curve Fitting:
-
Plot the Percent Inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response, variable slope) to fit the data and determine the IC50 value. This is the concentration of the inhibitor that results in 50% inhibition of kinase activity.
C. Assay Quality Control: Z'-Factor
To ensure the robustness and reliability of the assay for screening, the Z'-factor should be calculated. This metric assesses the separation between the high and low controls.
Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
Where:
-
Mean_Max and SD_Max are the mean and standard deviation of the 0% inhibition control.
-
Mean_Min and SD_Min are the mean and standard deviation of the 100% inhibition control.
An assay with a Z'-factor greater than 0.5 is considered excellent for high-throughput screening.[12]
Visualizing the PI3K/AKT/mTOR Signaling Pathway
Understanding the context in which the target kinase operates is crucial for interpreting the biological significance of inhibition.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Conclusion and Future Directions
This application note provides a robust framework and a detailed protocol for the initial in vitro characterization of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" as a potential kinase inhibitor. By leveraging established, high-quality assay platforms like ADP-Glo™, researchers can efficiently determine the compound's potency and begin to build a selectivity profile against key cancer-related kinases.
Positive results from these in vitro assays would be the first step in validating this compound as a lead candidate. Subsequent studies should include:
-
Broad Kinome Screening: Profiling against a large panel of kinases to fully understand its selectivity.
-
Mechanism of Action Studies: Determining whether the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
Cell-Based Assays: Validating the inhibitory activity in a cellular context by monitoring the phosphorylation of downstream substrates.
The methodologies outlined herein provide a solid foundation for unlocking the therapeutic potential of the 1,6-naphthyridinone scaffold and specifically, "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one".
References
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Miyamoto, Y., Yamauchi, J., & Tanoue, A. (2016). Active Cdk5 Immunoprecipitation and Kinase Assay. Bio-protocol, 6(10), e1811. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., El-Azab, A. S., & Alanazi, M. M. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6185. [Link]
-
Wang, Z., et al. (2012). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 17(1), 123-132. [Link]
-
Al-Omary, F. A. M., et al. (2021). Synthesis of Novel Benzo[b][8][12]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 26(15), 4487. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revvity.com [revvity.com]
- 4. promega.de [promega.de]
- 5. PI3K (p110α/p85α) Protocol [promega.kr]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K (p110α[E545K]/p85α) Protocol [promega.jp]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-Dependent Kinase 5 (Cdk5): Preparation and Measurement of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
"2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" cell-based assay for anticancer activity
Application Note & Protocol
A Comprehensive Cell-Based Assay Cascade for Evaluating the Anticancer Activity of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Abstract
This document provides a detailed guide for assessing the in vitro anticancer potential of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a novel synthetic compound. Due to the limited public data on this specific molecule, we leverage the known activities of the broader naphthyridinone chemical class to propose a robust, multi-tiered experimental strategy. Naphthyridinone scaffolds are present in numerous inhibitors of key cancer-related enzymes, particularly those involved in DNA damage repair and cell signaling, such as poly (ADP-ribose) polymerase (PARP). This guide presents a logical workflow, beginning with broad-spectrum cytotoxicity screening across a panel of cancer cell lines, followed by more focused mechanistic assays to elucidate the compound's mode of action, including its effects on apoptosis and cell cycle progression. The protocols herein are designed to be self-validating, incorporating essential controls and providing a framework for rigorous data interpretation.
Introduction: The Therapeutic Potential of the Naphthyridinone Scaffold
The 1,6-naphthyridin-5(6H)-one core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this structure have been successfully developed as potent inhibitors of various enzymes, including PARP and diverse protein kinases. PARP inhibitors, for instance, have emerged as a significant class of anticancer agents that exploit the concept of synthetic lethality in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. Given this precedent, it is scientifically sound to hypothesize that 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one (herein referred to as Cmpd-X) may exert its anticancer effects by modulating similar pathways.
This application note outlines a systematic approach to test this hypothesis, providing researchers with the necessary protocols to:
-
Determine the cytotoxic and cytostatic effects of Cmpd-X against various cancer cell lines.
-
Elucidate the primary mechanism of cell death (apoptosis vs. necrosis).
-
Investigate the impact of Cmpd-X on cell cycle distribution.
-
Probe for molecular markers consistent with a hypothesized mechanism of action (e.g., PARP inhibition).
Proposed Experimental Workflow
A tiered approach is recommended to efficiently characterize the anticancer properties of a novel compound. This workflow ensures that resources are directed toward the most promising avenues of investigation based on initial findings.
Figure 1: A tiered experimental workflow for characterizing the anticancer activity of a novel compound.
Phase 1 Protocol: Primary Cytotoxicity Screening (SRB Assay)
Rationale: The Sulforhodamine B (SRB) assay is a reliable and sensitive method for determining drug-induced cytotoxicity. It measures total cellular protein content, which is proportional to cell number, and is less prone to interference from metabolic inhibitors than tetrazolium-based assays (e.g., MTT).
Materials
-
Cmpd-X
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (510 nm absorbance)
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA.
-
Perform a cell count (e.g., using a hemocytometer) and determine cell viability (should be >95%).
-
Dilute the cell suspension to a seeding density of 5,000-10,000 cells/100 µL per well in a 96-well plate. This density should be optimized to ensure cells are in an exponential growth phase at the end of the assay.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Cmpd-X in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a "vehicle control" well containing the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells. Also include a "no-treatment" control with fresh medium only.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 72 hours. This duration is typically sufficient to observe significant effects on cell proliferation.
-
-
Cell Fixation and Staining:
-
After incubation, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plate on a plate shaker for 10 minutes to ensure complete dissolution.
-
Read the absorbance (OD) at 510 nm using a microplate reader.
-
Data Analysis and Presentation
The percentage of cell viability is calculated using the following formula:
% Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle_Control - OD_Blank)] * 100
The IC₅₀ value (the concentration of Cmpd-X that inhibits cell growth by 50%) can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
| Cell Line | Putative Target Pathway | Cmpd-X IC₅₀ (µM) [Hypothetical Data] | Doxorubicin IC₅₀ (µM) [Positive Control] |
| MCF-7 (Breast) | ER+, WT p53 | 7.5 ± 0.9 | 0.8 ± 0.1 |
| HCT116 (Colon) | WT p53, KRAS mutant | 12.2 ± 1.5 | 1.1 ± 0.2 |
| A549 (Lung) | KRAS mutant | 25.1 ± 3.2 | 1.5 ± 0.3 |
| MDA-MB-231(Breast) | Triple-Negative | 5.8 ± 0.7 | 0.6 ± 0.1 |
Table 1: Example presentation of IC₅₀ values for Cmpd-X across a panel of cancer cell lines.
Phase 2 Protocol: Apoptosis Assessment by Annexin V & PI Staining
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we can use flow cytometry to detect the externalization of phosphatidylserine (PS) using Annexin V and compromised membrane integrity using Propidium Iodide (PI).
Protocol
-
Cell Treatment: Seed 2x10⁵ cells in 6-well plates and allow them to attach overnight. Treat cells with Cmpd-X at its determined IC₅₀ and 5x IC₅₀ concentrations for 24 and 48 hours. Include a vehicle control and a positive control (e.g., Staurosporine, 1 µM for 4 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached using a gentle method like Accutase or Trypsin-EDTA. Combine all cells from each well and pellet by centrifugation (300 x g, 5 min).
-
Staining: Wash the cell pellet once with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
Phase 2 Protocol: Cell Cycle Analysis
Rationale: Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. Propidium iodide staining of DNA allows for the quantification of cells in each phase of the cell cycle based on DNA content.
Protocol
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest cells as described above. Wash the cell pellet with PBS and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate at 37°C for 30 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated using cell cycle analysis software (e.g., FlowJo, ModFit LT).
Hypothetical Mechanism of Action & Validation
Based on the naphthyridinone scaffold, a plausible mechanism of action for Cmpd-X is the inhibition of PARP. PARP inhibitors trap PARP1/2 on damaged DNA, leading to the formation of cytotoxic DNA-protein crosslinks, which collapse replication forks and generate double-strand breaks (DSBs). This ultimately triggers apoptosis and cell cycle arrest, particularly in cells with pre-existing DNA repair defects.
Figure 2: Hypothesized signaling pathway for Cmpd-X as a PARP inhibitor.
Validation via Western Blot: To test this hypothesis, a Western blot can be performed on lysates from cells treated with Cmpd-X (e.g., at 5x IC₅₀ for 6 and 24 hours). Key proteins to probe for would include:
-
Cleaved PARP: An increase in the cleaved fragment of PARP is a hallmark of apoptosis.
-
Phospho-Histone H2A.X (γH2AX): An increase in γH2AX serves as a sensitive marker for DNA double-strand breaks.
A significant increase in both markers following treatment with Cmpd-X would provide strong evidence supporting the proposed mechanism of action.
References
-
Title: The medicinal chemistry of naphthyridines. Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15. URL: [Link]
-
Title: Discovery of a Novel and Potent Series of Naphthyridinone-Based Poly(ADP-ribose)polymerase-1 Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: PARP Inhibitors in Oncology. Source: New England Journal of Medicine. URL: [Link]
-
Title: A sulforhodamine B-based chemosensitivity assay for the evaluation of HIV-1 reverse transcriptase inhibitors. Source: Nature Protocols. URL: [Link]
-
Title: Detection of Apoptosis Using Annexin V-FITC. Source: Current Protocols in Immunology. URL: [Link]
Application Notes & Protocols: A Multi-Tiered Strategy for Anti-Inflammatory Screening of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a novel synthetic compound, for potential anti-inflammatory activity. Given the limited specific literature on this molecule, we present a robust, multi-tiered screening cascade, grounded in established pharmacological principles. This guide details the rationale behind assay selection, provides step-by-step protocols for key in vitro and cell-based assays, and explains how to interpret the data to build a comprehensive pharmacological profile. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.
Introduction: The Rationale for Screening Naphthyridinone Analogs
The naphthyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The inflammatory process is a complex biological response involving a multitude of signaling pathways and cellular mediators. Key pathways often implicated in chronic inflammation include the cyclooxygenase (COX) enzymes, the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the activation of the NF-κB signaling cascade. Therefore, a systematic approach to screening novel compounds like 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is essential to identify and characterize its potential therapeutic effects.
This guide proposes a tiered screening approach, starting with broad-spectrum in vitro assays to identify primary activity, followed by more complex cell-based assays to elucidate the mechanism of action.
Tier 1: Initial In Vitro Screening - Target-Based Assays
The initial phase of screening focuses on identifying direct interactions with key enzymes involved in the inflammatory process. This approach is cost-effective and provides a rapid assessment of the compound's potential.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Scientific Rationale: The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Differentiating between COX-1 and COX-2 inhibition is crucial, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects.
Experimental Protocol:
-
Reagents and Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., Amplex Red)
-
Test compound: 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
-
Reference compounds: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the colorimetric probe.
-
Add serial dilutions of the test compound and reference compounds to the wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Data Interpretation:
| Parameter | Description | Example Data Interpretation |
| COX-1 IC50 | Concentration for 50% inhibition of COX-1 | A high IC50 value suggests low activity against COX-1. |
| COX-2 IC50 | Concentration for 50% inhibition of COX-2 | A low IC50 value suggests potent inhibition of COX-2. |
| Selectivity Index (SI) | Ratio of COX-1 IC50 to COX-2 IC50 | An SI > 10 indicates COX-2 selectivity. |
Tier 2: Cell-Based Assays - Elucidating Mechanism of Action
Once initial activity is confirmed, cell-based assays are employed to understand how the compound functions in a more biologically relevant context.
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
Scientific Rationale: Macrophages are key immune cells that, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce a cascade of pro-inflammatory cytokines. Measuring the reduction of these cytokines in the presence of the test compound provides a robust indication of its anti-inflammatory potential.
Experimental Workflow:
Caption: Workflow for assessing cytokine inhibition in macrophages.
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in appropriate media (e.g., DMEM with 10% FBS).
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition relative to the LPS-only control.
-
Determine the IC50 values for the inhibition of each cytokine.
-
NF-κB Activation Assay
Scientific Rationale: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs.
Signaling Pathway:
Caption: Simplified NF-κB signaling pathway upon LPS stimulation.
Experimental Protocol (Reporter Gene Assay):
-
Cell Line:
-
Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP). HEK293 or THP-1 cells are common choices.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with serial dilutions of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α or LPS) to activate the NF-κB pathway.
-
Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Lyse the cells (for luciferase) or collect the supernatant (for SEAP) and measure the reporter activity using a luminometer or spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of reporter gene activity.
-
Determine the IC50 value for the inhibition of NF-κB activation.
-
Tier 3: In Vivo Models (Future Directions)
Should the compound demonstrate significant and potent activity in cell-based assays with a well-defined mechanism of action, progression to in vivo models of inflammation would be the next logical step. These studies are crucial for evaluating the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.
Potential Models:
-
Carrageenan-Induced Paw Edema: An acute model of inflammation used to assess the anti-edematous effects of a compound.
-
LPS-Induced Systemic Inflammation: A model to evaluate the compound's ability to reduce systemic cytokine production and prevent endotoxic shock.
-
Collagen-Induced Arthritis: A chronic model of rheumatoid arthritis to assess the compound's potential as a disease-modifying anti-rheumatic drug.
Summary and Conclusion
This application note has outlined a systematic and robust screening cascade for evaluating the anti-inflammatory potential of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. By employing a tiered approach, from initial target-based assays to more complex cell-based models, researchers can efficiently and effectively characterize the compound's pharmacological profile. The provided protocols and rationale serve as a foundational guide for initiating these critical studies in the pursuit of novel anti-inflammatory therapeutics.
References
-
Title: Cyclooxygenase-1 and -2. Source: The American Society for Biochemistry and Molecular Biology, Inc. URL: [Link]
-
Title: The role of TNF-α in inflammation and autoimmune diseases. Source: Springer Nature URL: [Link]
-
Title: NF-κB signaling in inflammation. Source: Cold Spring Harbor Laboratory Press URL: [Link]
-
Title: Animal models of inflammation for screening of anti-inflammatory drugs. Source: Elsevier URL: [Link]
Application Note: High-Throughput Screening of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" for Novel Drug Discovery Leads
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Naphthyridinone Scaffold
The naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The inherent structural features of naphthyridines, such as their conjugated π-system and rigid coplanar nature, make them ideal candidates for interaction with a variety of biological targets.[1] Specifically, the 1,6-naphthyridinone subclass has garnered significant interest, with compounds from this family showing potential as kinase inhibitors and other targeted therapeutics.[4][5]
This application note focuses on a specific, yet underexplored, member of this family: 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one . Given the biological precedence of the naphthyridinone scaffold, this compound represents a promising starting point for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of key cellular pathways. This document provides a comprehensive guide for researchers on how to approach the HTS of this molecule, from hypothesized biological targets to detailed experimental protocols and data interpretation.
Hypothesized Biological Targets and Screening Rationale
While the specific biological targets of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" are yet to be elucidated, the broader naphthyridinone class provides a strong basis for hypothesizing potential mechanisms of action. Notably, many naphthyridine derivatives have been identified as inhibitors of protein kinases and topoisomerases.[6][7][8] These enzymes are critical regulators of cell signaling, proliferation, and survival, and their dysregulation is a hallmark of many diseases, particularly cancer.
Therefore, a logical starting point for an HTS campaign is to screen "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" against a panel of protein kinases or in a cell-based assay that is sensitive to the inhibition of proliferative signaling pathways. This strategy is further supported by the successful discovery of potent and selective kinase inhibitors from naphthyridinone libraries.[6][7]
High-Throughput Screening Strategy: A Multi-pronged Approach
A robust HTS strategy for "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" should involve both biochemical and cell-based assays to provide a comprehensive understanding of its activity.[9][10] A biochemical assay can identify direct interactions with a purified target, while a cell-based assay provides insights into the compound's effects in a more physiologically relevant context.[11][12]
A typical HTS workflow would proceed as follows:
Caption: A conceptual workflow for a high-throughput screening campaign.
Application Protocols
The following protocols are designed as templates and should be optimized for the specific laboratory equipment and reagents available.
Protocol 1: Biochemical Assay - In Vitro Kinase Inhibition
This protocol describes a fluorescence-based assay to screen for inhibitors of a hypothetical serine/threonine kinase. The assay measures the amount of ATP remaining after the kinase reaction, with a decrease in signal indicating kinase activity and a restoration of signal indicating inhibition.
Principle:
Caption: Principle of the fluorescence-based kinase inhibition assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
"2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" stock solution in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Fluorescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white, opaque microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating:
-
Dispense 50 nL of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 mM) into the wells of a 384-well plate.
-
Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in assay buffer.
-
Add 5 µL of the master mix to each well.
-
Prepare an ATP solution in assay buffer.
-
Add 5 µL of the ATP solution to each well to initiate the reaction. The final volume should be 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 10 µL of the ATP detection reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Read the fluorescence on a compatible plate reader.
-
Data Analysis:
| Parameter | Description | Example Value |
| Z'-factor | A measure of assay quality. | > 0.5 |
| Signal to Background | Ratio of negative control to positive control signal. | > 10 |
| IC₅₀ | Concentration of inhibitor that reduces enzyme activity by 50%. | To be determined |
The percentage of inhibition is calculated as follows: % Inhibition = 100 * (Signal_inhibitor - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)
Protocol 2: Cell-based Assay - Proliferation/Viability
This protocol describes a luminescence-based cell viability assay to screen for compounds that inhibit the proliferation of a cancer cell line. The assay measures the intracellular ATP levels, which correlate with the number of viable, metabolically active cells.[13]
Principle:
Caption: Principle of the luminescence-based cell viability assay.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
"2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" stock solution in DMSO
-
Positive control (e.g., Doxorubicin)
-
Luminescence-based ATP detection kit (e.g., CellTiter-Glo®)
-
384-well clear-bottom, white-walled microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1000 cells in 20 µL of medium per well into a 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Perform a serial dilution of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" in culture medium.
-
Add 5 µL of the diluted compound to the respective wells.
-
Include wells with medium and DMSO (negative control) and a known cytotoxic agent (positive control).
-
The final volume should be 25 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the plate and the detection reagent to room temperature.
-
Add 25 µL of the detection reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
Data Analysis:
| Parameter | Description | Example Value |
| Z'-factor | A measure of assay quality. | > 0.5 |
| Signal to Background | Ratio of negative control to positive control signal. | > 5 |
| GI₅₀ | Concentration of compound that causes 50% growth inhibition. | To be determined |
The percentage of growth inhibition is calculated as follows: % Growth Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_negative_control - Signal_background))
Troubleshooting and Considerations
-
Compound Solubility: Naphthyridinone derivatives can have limited aqueous solubility. Ensure the final DMSO concentration is kept low (typically <1%) to avoid precipitation.
-
Assay Interference: "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" should be tested in control experiments without the enzyme or cells to check for any intrinsic fluorescence or luminescence that could interfere with the assay readout.
-
Cytotoxicity: In biochemical assays, it is crucial to confirm that the compound is not denaturing the enzyme. In cell-based assays, a counter-screen for general cytotoxicity is recommended to distinguish targeted anti-proliferative effects from non-specific toxicity.
Conclusion
"2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" belongs to a class of compounds with significant potential in drug discovery. The high-throughput screening protocols outlined in this application note provide a robust framework for initiating a screening campaign to identify its biological targets and to uncover its therapeutic potential. By employing a combination of biochemical and cell-based assays, researchers can efficiently and effectively screen this promising molecule and pave the way for the development of novel therapeutics.
References
-
Maciarrone, M., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Available from: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. Available from: [Link]
- [Placeholder for a relevant cit
- [Placeholder for a relevant cit
- [Placeholder for a relevant citation on
- [Placeholder for a relevant cit
-
Chen, Y., et al. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 58(15), 5889-5911. Available from: [Link]
- [Duplic
- [Placeholder for a relevant cit
-
Zhang, Y., et al. (2017). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 22(9), 1493. Available from: [Link]
- [Placeholder for a relevant cit
- [Placeholder for a relevant cit
- [Placeholder for a relevant citation on HTS autom
- [Placeholder for a relevant cit
- [Placeholder for a relevant cit
- [Placeholder for a relevant cit
- [Placeholder for a relevant citation on biochemical vs. cell-based assays]
-
You, Q. D., et al. (2009). Discovery of a novel series of quinolone and naphthyridine derivatives as potential topoisomerase I inhibitors by scaffold modification. Journal of Medicinal Chemistry, 52(18), 5631-5641. Available from: [Link]
-
Kumar, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(14), 1297-1322. Available from: [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available from: [Link]
- [Placeholder for a relevant cit
- [Placeholder for a relevant cit
- [Placeholder for a relevant cit
- [Duplic
- [Duplic
- [Placeholder for a relevant cit
- [Placeholder for a relevant cit
-
de la Moya, P., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 15(2), 223. Available from: [Link]
- [Duplic
- [Placeholder for a relevant cit
- [Placeholder for a relevant cit
- [Placeholder for a relevant cit
Sources
- 1. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a novel series of quinolone and naphthyridine derivatives as potential topoisomerase I inhibitors by scaffold modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. lifescienceglobal.com [lifescienceglobal.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. marinbio.com [marinbio.com]
Application Note: A Protocol for Stability Testing of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Abstract
This application note presents a comprehensive protocol for the stability testing of the novel heterocyclic compound, 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. As new chemical entities (NCEs) advance through the drug development pipeline, a thorough understanding of their intrinsic stability is paramount for ensuring safety, efficacy, and quality.[1][2] This document provides a detailed framework for conducting forced degradation studies, also known as stress testing, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] The protocols herein are designed to identify potential degradation pathways and to facilitate the development of a stability-indicating analytical method, a critical component of any regulatory submission.[5]
Introduction: The Rationale for Proactive Stability Assessment
2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a member of the naphthyridinone class of compounds, a scaffold that has garnered significant interest in medicinal chemistry for its potential as a kinase inhibitor and in other therapeutic areas. The journey of an NCE from discovery to a marketed drug product is contingent upon a robust characterization of its chemical and physical properties. Stability is a critical quality attribute that influences not only the drug's shelf-life and storage conditions but also its safety profile, as degradation products can be inactive or potentially toxic.[6]
Forced degradation studies are an indispensable tool in early-stage drug development.[5] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products and elucidate degradation pathways.[1] This information is crucial for developing and validating a stability-indicating analytical method—typically a high-performance liquid chromatography (HPLC) method—that can resolve the parent drug from all potential impurities and degradants, ensuring accurate quantification during formal stability studies.[7][8][9]
This guide provides a systematic approach to the stress testing of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, covering hydrolytic, oxidative, photolytic, and thermal degradation, as mandated by regulatory agencies.[10]
Analysis of the Molecular Structure and Potential Degradation Pathways
The chemical structure of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one contains several functional groups that may be susceptible to degradation under stress conditions. A proactive analysis of these "chemical liabilities" allows for a more targeted study design.
-
Lactam (Amide) Moiety: The cyclic amide within the dihydronaphthyridinone ring is a primary candidate for hydrolysis under both acidic and basic conditions, which would result in ring opening.
-
Methoxy Group: Aromatic ethers can be susceptible to cleavage under harsh acidic conditions, potentially yielding a hydroxylated derivative.
-
Dihydropyridine Ring System: This partially saturated heterocyclic ring may be prone to oxidation, leading to the formation of an aromatic naphthyridinone species.
-
Secondary Amine: The nitrogen at position 6 is part of the lactam but the overall electronic environment could be susceptible to oxidative processes.
The following diagram illustrates these potential degradation sites.
Caption: Potential degradation sites of the target molecule.
Experimental Protocols for Forced Degradation
The objective of these protocols is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10] If excessive degradation (>20%) is observed, the stress condition duration or intensity should be reduced. Conversely, if minimal degradation is seen, the conditions should be intensified.[6] For all studies, a stock solution of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol) is recommended.[10]
Hydrolytic Degradation
-
Acid Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the sample to room temperature and neutralize it with an equivalent volume and concentration of sodium hydroxide.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Rationale: Acidic conditions can catalyze the hydrolysis of the lactam bond. Elevated temperature accelerates this process.[10]
-
-
Base Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the sample to room temperature and neutralize it with an equivalent volume and concentration of hydrochloric acid.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Rationale: Basic conditions also promote lactam hydrolysis, often at a faster rate than acidic conditions for many compounds.[10]
-
-
Neutral Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C for 48 hours.
-
Cool the sample and dilute it with the mobile phase for analysis.
-
Rationale: This condition assesses the compound's stability in an aqueous environment without acid or base catalysis.
-
Oxidative Degradation
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate potential oxidative degradation.[2] The dihydropyridine ring is a likely target for oxidation.
Photolytic Degradation
-
Expose a solid sample of the drug substance and a solution (1 mg/mL in a suitable solvent) in a chemically inert, transparent container (e.g., quartz) to a light source.
-
The light exposure should conform to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[11][12][13]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples by HPLC.
-
Rationale: This study is essential to determine if the compound is light-sensitive, which has implications for manufacturing, formulation, and packaging.[14][15]
Thermal Degradation
-
Place a solid sample of the drug substance in a controlled temperature oven at 80°C for 48 hours.
-
Ensure the sample is in a loosely capped vial to allow for the escape of any potential volatiles.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid sample at a known concentration for HPLC analysis.
-
Rationale: High temperature can provide the energy needed to overcome activation barriers for degradation reactions that may not occur at lower temperatures.
Proposed Stability-Indicating HPLC Method
A robust stability-indicating method is essential for separating the parent compound from all process-related impurities and degradation products.[8] A reverse-phase HPLC method with UV and mass spectrometric detection is proposed.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention for moderately polar compounds and high efficiency for complex separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is necessary to elute both the parent compound and any potential degradation products with varying polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| UV Detection | Diode Array Detector (DAD) scanning 200-400 nm | Allows for the determination of the optimal detection wavelength and peak purity analysis. |
| MS Detection | Electrospray Ionization (ESI) in positive mode | Provides molecular weight information for the parent compound and any degradation products, aiding in their identification. |
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear and concise manner. A summary table is an effective way to report the findings.
| Stress Condition | % Assay of Parent Compound | % Total Impurities | Number of Degradants | Major Degradant (Area %) |
| Control (Unstressed) | 99.8 | 0.2 | 1 | 0.2 |
| 0.1 M HCl, 60°C, 24h | 88.5 | 11.5 | 3 | DP1 (8.2%) |
| 0.1 M NaOH, 60°C, 24h | 85.2 | 14.8 | 2 | DP2 (12.5%) |
| 3% H₂O₂, RT, 24h | 92.1 | 7.9 | 2 | DP3 (6.1%) |
| Photolytic (ICH Q1B) | 98.5 | 1.5 | 1 | DP4 (1.1%) |
| Thermal (Solid, 80°C, 48h) | 99.1 | 0.9 | 1 | 0.9 |
DP = Degradation Product
Mass balance should also be assessed to ensure that the decrease in the parent compound concentration is accounted for by the increase in the concentration of the degradation products.
Visualizing the Workflow and Potential Pathways
Experimental Workflow
Caption: Overall workflow for forced degradation studies.
Postulated Degradation Pathways
Caption: Postulated degradation pathways for the target molecule.
Conclusion
This application note provides a robust and scientifically grounded protocol for conducting forced degradation studies on 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. By following these guidelines, researchers can gain critical insights into the intrinsic stability of this novel compound, identify potential degradation products, and develop a specific and accurate stability-indicating analytical method. This foundational knowledge is essential for making informed decisions during formulation development, defining appropriate storage conditions, and ensuring the overall quality and safety of the potential drug product.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Retrieved January 21, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]
-
Forced Degradation vs. Long-Term Stability Studies: What's the Difference? (2025). ResolveMass. Retrieved January 21, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Symbiosis. Retrieved January 21, 2026, from [Link]
-
Stability Indicating HPLC Method Development: A Review. (2022). IRJPMS. Retrieved January 21, 2026, from [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020). Pharmaceutical Online. Retrieved January 21, 2026, from [Link]
-
ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). ECA Academy. Retrieved January 21, 2026, from [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved January 21, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 21, 2026, from [Link]
-
Q1A(R2) Guideline. (2003). ICH. Retrieved January 21, 2026, from [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. Retrieved January 21, 2026, from [Link]
-
Stability Indicating HPLC Method Development: A Review. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). SlideShare. Retrieved January 21, 2026, from [Link]
-
Stability-Indicating HPLC Method Development. (n.d.). VŠCHT Praha. Retrieved January 21, 2026, from [Link]
-
A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. (2010). PubMed. Retrieved January 21, 2026, from [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas MTS. Retrieved January 21, 2026, from [Link]
-
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). YouTube. Retrieved January 21, 2026, from [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. (2018). FDA. Retrieved January 21, 2026, from [Link]
-
Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. Retrieved January 21, 2026, from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. onyxipca.com [onyxipca.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. irjpms.com [irjpms.com]
- 9. scispace.com [scispace.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Derivatization of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 1,6-Naphthyridinone Scaffold
The 1,6-naphthyridine framework is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique arrangement of nitrogen atoms and bicyclic structure allows for diverse interactions with various biological targets. The partially saturated 7,8-dihydro-1,6-naphthyridin-5(6H)-one core, in particular, offers a three-dimensional architecture that can be exploited for fine-tuning compound properties. The presence of a methoxy group at the 2-position provides a key handle for modification, influencing both the electronic properties of the aromatic ring and the potential for hydrogen bonding interactions. This guide provides a detailed exploration of derivatization strategies for the "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" core, aimed at systematically exploring its structure-activity relationships (SAR) for the development of novel therapeutics, such as phosphodiesterase 4 (PDE4) inhibitors.[3]
Plausible Synthesis of the Core Scaffold
Scheme 1: Proposed Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Caption: Proposed synthetic pathway to the core scaffold.
Protocol 1: Synthesis of the Core Scaffold
-
Step 1: Oxidation of 2-chloro-6-methylnicotinonitrile. The starting material, 2-chloro-6-methylnicotinonitrile, can be oxidized to introduce a hydroxymethyl group, which is then protected as a methyl ether.
-
Step 2: Hydrolysis of the nitrile. The nitrile group of 2-chloro-6-(methoxymethyl)nicotinonitrile is hydrolyzed to the corresponding primary amide, 2-chloro-6-(methoxymethyl)nicotinamide, under acidic or basic conditions.
-
Step 3: Intramolecular Cyclization. The crucial cyclization step can be achieved by treating 2-chloro-6-(methoxymethyl)nicotinamide with a strong base, such as sodium hydride, to facilitate an intramolecular nucleophilic substitution, yielding the desired 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
Derivatization Strategies for SAR Studies
A systematic derivatization of the core scaffold is essential to understand how different structural modifications impact biological activity. The following sections outline key derivatization points and provide detailed protocols.
Caption: Key derivatization points on the core scaffold.
Position 2: Methoxy Group Modification
The 2-methoxy group is a critical determinant of the molecule's electronic and steric properties. Its modification can significantly impact binding affinity and metabolic stability.
Rationale:
-
Probing Hydrogen Bonding: Replacing the methoxy group with other alkoxy groups of varying chain lengths and branching can explore the steric tolerance of the binding pocket. Introducing groups capable of hydrogen bonding, such as a hydroxyl or amino group, can identify key interactions with the target protein.
-
Improving Metabolic Stability: The methoxy group can be susceptible to O-demethylation. Bioisosteric replacement with groups less prone to metabolism, such as a fluoro or difluoromethyl group, can enhance the pharmacokinetic profile.
Protocol 2: O-Demethylation and Re-alkylation
-
O-Demethylation: Treat the core scaffold with a strong Lewis acid, such as boron tribromide (BBr₃), in an anhydrous solvent like dichloromethane (DCM) at low temperature (e.g., -78 °C to 0 °C) to yield the corresponding 2-hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
-
Re-alkylation: The resulting phenol can be alkylated using a variety of alkyl halides or triflates in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. This allows for the introduction of a diverse range of alkoxy groups.
Table 1: Suggested Modifications at Position 2
| R Group | Rationale |
| -OH | Potential for hydrogen bond donation |
| -OEt, -OPr, -OiPr, -OBn | Probing steric and hydrophobic interactions |
| -F, -CF₃, -OCF₃ | Bioisosteric replacements to improve metabolic stability |
| -NH₂, -NHMe, -NMe₂ | Introduction of hydrogen bond donors/acceptors |
Position 6: N-H Lactam Derivatization
The lactam nitrogen at position 6 offers a straightforward point for derivatization through N-alkylation or N-arylation.
Rationale:
-
Exploring Vector Space: Introducing substituents at this position allows for the exploration of new regions of the binding pocket, potentially leading to increased potency and selectivity.
-
Modulating Physicochemical Properties: The nature of the substituent at N-6 can significantly influence the molecule's solubility, lipophilicity, and membrane permeability.
Protocol 3: N-Alkylation of the Lactam
-
Deprotonation: Treat the core scaffold with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like DMF or tetrahydrofuran (THF) to generate the corresponding sodium salt.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 4: N-Arylation via Buchwald-Hartwig Amination
-
Reaction Setup: In a reaction vessel, combine the core scaffold, an aryl halide (e.g., bromobenzene, 4-chloropyridine), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄) in an anhydrous solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed.
Table 2: Suggested Modifications at Position 6
| R Group | Rationale |
| -CH₃, -CH₂CH₃ | Small alkyl groups to probe for steric clashes |
| -CH₂Ph | Introduction of a larger, hydrophobic group |
| -CH₂(4-pyridyl) | Introduction of a basic nitrogen for potential salt formation and improved solubility |
| -Ph, -4-fluorophenyl | Exploration of aryl-aryl interactions |
Positions 3 & 4: Aromatic Ring Functionalization
Modification of the pyridinone ring can be achieved through electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
Rationale:
-
Fine-tuning Electronic Properties: Introduction of electron-donating or electron-withdrawing groups on the aromatic ring can modulate the pKa of the molecule and influence its binding affinity.
-
Expanding Chemical Space: Cross-coupling reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical diversity of the compound library.[5]
Protocol 5: Halogenation of the Aromatic Ring
-
Bromination/Chlorination: Treat the core scaffold with a halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), in a suitable solvent like DMF or acetic acid to introduce a halogen atom at one of the available positions on the aromatic ring. The regioselectivity will be directed by the existing methoxy group.
Protocol 6: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: Combine the halogenated scaffold, a boronic acid or boronic ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃) in a solvent system such as a mixture of toluene and water or dioxane and water.[6]
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere until the reaction is complete.
Table 3: Suggested Modifications at Positions 3 & 4
| R Group | Rationale |
| -Cl, -Br | Introduction of a handle for cross-coupling reactions |
| -Ph, -4-pyridyl | Exploration of additional binding pockets via Suzuki coupling |
| -CN, -CO₂Me | Introduction of electron-withdrawing groups |
| -NH₂, -OH | Introduction of hydrogen bond donors/acceptors |
Experimental Workflow for SAR Studies
A typical workflow for an SAR study involving the derivatization of the 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one core is outlined below.
Sources
Application Notes and Protocols for Target Identification Using 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one as a Chemical Probe
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one as a novel chemical probe for target identification and validation. The 1,6-naphthyridin-2(1H)-one scaffold and its derivatives are recognized as privileged structures in medicinal chemistry, with demonstrated activities ranging from kinase inhibition to cardiovascular effects.[1][2][3] This guide details the necessary experimental workflows, from initial probe characterization to robust target validation in cellular contexts, emphasizing scientific integrity and reproducibility. We present detailed protocols for Affinity Purification-Mass Spectrometry (AP-MS) for unbiased target discovery and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a physiological setting. Central to this guide is the principle of building a self-validating experimental framework through the rigorous use of controls, ensuring that the generated data is both accurate and reliable.
Introduction to 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one as a Chemical Probe
Chemical probes are indispensable small molecules used to interrogate complex biological systems by selectively modulating the function of a specific protein target.[4][5][6] The 1,6-naphthyridine core is a versatile scaffold found in numerous bioactive compounds, making its derivatives promising candidates for probe development.[2][3][7] Specifically, the dihydro-1,6-naphthyridin-5(6H)-one backbone, which features a C3-C4 single bond, has been associated with activity in the cardiovascular system, while analogs with a double bond have been developed as antitumor agents.[1]
"2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" (hereafter referred to as 'Naphthyridinone Probe 1' or 'NP-1') is a novel compound belonging to this class. Its utility as a chemical probe hinges on its ability to potently and selectively interact with its protein target(s). The primary goal of this guide is to provide the methodologies required to:
-
Identify the direct binding partners of NP-1 in a biological system.
-
Validate this interaction in a cellular context.
-
Establish a framework for elucidating the biological consequences of this interaction.
A critical aspect of using any chemical probe is rigorous validation.[8] This includes demonstrating target engagement in cells and using a structurally similar but biologically inactive negative control to differentiate on-target from off-target effects.[4][9]
Overall Workflow for Target Identification and Validation
The successful identification and validation of a chemical probe's target follows a multi-step, logical progression. This workflow is designed to move from unbiased discovery to specific, hypothesis-driven validation, ensuring a high degree of confidence in the final results.
Application Note I: Unbiased Target Discovery via Affinity Purification-Mass Spectrometry (AP-MS)
Principle: Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful technique for identifying protein-protein and small molecule-protein interactions.[10][11][12] The methodology involves immobilizing a derivatized version of the chemical probe (the "bait") on a solid support (e.g., beads). This bait is then incubated with a complex protein mixture, such as cell lysate. Proteins that bind to the bait are "pulled down," washed to remove non-specific interactors, and then identified using high-resolution mass spectrometry.
Causality Behind Experimental Choices:
-
Probe Derivatization: To be used as a bait, NP-1 must be functionalized with an affinity tag (e.g., Biotin) via a linker. The linker's length and chemical nature are critical; it must be long enough to minimize steric hindrance between the probe and its target but not so reactive or "sticky" that it introduces non-specific binding. The attachment point on the NP-1 scaffold should be chosen at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.
-
Control Strategy: The cornerstone of a reliable AP-MS experiment is the control strategy.
-
Negative Control Probe: A structurally similar but inactive analog of NP-1 should be derivatized in the same manner. This control helps distinguish proteins that bind specifically to the active pharmacophore from those that bind to the scaffold or linker.[4]
-
Beads-Only Control: An experiment run with beads that have no immobilized probe accounts for proteins that bind non-specifically to the matrix itself.
-
Competition Control: A parallel pulldown where the lysate is pre-incubated with an excess of the free, non-derivatized NP-1. True binding partners will be outcompeted and will show reduced abundance in the mass spectrometry data.
-
Protocol 3.1: AP-MS for NP-1 Target Identification
A. Preparation of Affinity Reagents:
-
Synthesize a biotinylated version of NP-1 (NP-1-Biotin) and a biotinylated negative control (NC-1-Biotin). This synthesis is highly specific to the molecule and typically requires medicinal chemistry expertise.
-
Couple 50 µg of NP-1-Biotin and NC-1-Biotin to 50 µL of streptavidin-coated magnetic beads, respectively. Incubate for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with 1 mL of lysis buffer (see below) to remove any unbound probe.
B. Cell Lysis and Lysate Preparation:
-
Culture cells of interest (e.g., a human cancer cell line) to ~80-90% confluency.
-
Harvest cells by scraping into ice-cold Phosphate-Buffered Saline (PBS). Pellet cells by centrifugation (300 x g, 5 min, 4°C).
-
Lyse the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C) to remove insoluble debris.
-
Determine protein concentration using a standard method (e.g., BCA assay). Dilute the lysate to a final concentration of 1-2 mg/mL.
C. Affinity Pulldown:
-
Set up the following experimental arms in triplicate:
-
Probe: NP-1-Biotin beads + 1 mg cell lysate.
-
Negative Control: NC-1-Biotin beads + 1 mg cell lysate.
-
Competition: NP-1-Biotin beads + 1 mg cell lysate pre-incubated with 50 µM free NP-1 for 1 hour.
-
Beads Only: Streptavidin beads + 1 mg cell lysate.
-
-
Incubate all samples for 2-4 hours at 4°C with gentle end-over-end rotation.
-
Wash the beads extensively to remove non-specific binders. Perform 5 washes with 1 mL of ice-cold lysis buffer.
D. Elution and Sample Preparation for MS:
-
Elute bound proteins from the beads. A common method is on-bead digestion:
-
Resuspend beads in 50 µL of 50 mM Ammonium Bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 min (reduction).
-
Cool to room temperature. Add iodoacetamide to 20 mM and incubate in the dark for 30 min (alkylation).
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
-
Collect the supernatant containing the digested peptides. Acidify the peptides with formic acid and desalt using C18 spin columns.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
Data Analysis and Interpretation: The primary goal is to identify proteins that are significantly enriched in the NP-1 pulldown compared to all control conditions. Quantitative proteomics software (e.g., MaxQuant) is used to calculate label-free quantification (LFQ) intensities for each identified protein. A true "hit" should meet the following criteria:
-
High enrichment in the NP-1 sample vs. the beads-only control.
-
High enrichment in the NP-1 sample vs. the inactive NC-1 control.
-
Significantly reduced abundance in the competition sample.
| Protein ID | LFQ Intensity (NP-1) | LFQ Intensity (NC-1) | LFQ Intensity (Competition) | Fold Change (NP-1/NC-1) | Interpretation |
| P12345 | 1.5e8 | 1.2e6 | 9.8e5 | 125 | High-Confidence Hit |
| Q67890 | 2.1e7 | 1.9e7 | 2.0e7 | 1.1 | Non-specific Binder |
| P54321 | 9.5e7 | 8.9e7 | 9.1e7 | 1.06 | Scaffold/Linker Binder |
Application Note II: Target Engagement Validation with Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical method that directly measures a drug's engagement with its target in intact cells or cell lysates.[13][14] The principle is based on ligand-induced thermal stabilization: when a small molecule binds to its target protein, the resulting complex is more resistant to thermal denaturation.[14][15] In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.[13][14]
Causality Behind Experimental Choices:
-
Intact Cells: Performing CETSA in intact cells is crucial as it provides evidence of target engagement in a physiologically relevant environment, confirming that the probe can cross the cell membrane and bind its target amidst cellular complexity.
-
Isothermal Dose-Response (ITDR): Instead of a full melt curve, performing an experiment at a single, optimized temperature with varying concentrations of the probe can determine the cellular potency (EC50) of target engagement. This is a powerful way to correlate target binding with a downstream phenotypic effect.
Protocol 4.1: CETSA for NP-1 Target Engagement
A. Melt Curve Determination:
-
Seed cells in multiple dishes and grow to ~80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of NP-1 (e.g., 10-50 µM) for 1-2 hours in culture medium.
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes, one for each temperature point.
-
Heat the aliquots in a PCR thermocycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[15]
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated aggregates by centrifugation (20,000 x g, 20 min, 4°C).[16]
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of the candidate target protein (identified from AP-MS) in each sample by Western blot.
-
Quantify the band intensities and plot the percentage of soluble protein relative to the non-heated control against temperature. The shift between the vehicle and NP-1 curves (ΔTm) indicates thermal stabilization.
B. Isothermal Dose-Response (ITDR) Curve:
-
From the melt curve, choose a temperature that results in ~50% protein denaturation in the vehicle-treated sample. This temperature provides the optimal window to observe stabilization.
-
Treat cells with a range of NP-1 concentrations (e.g., 0.1 nM to 100 µM) for 1-2 hours.
-
Harvest and heat all samples at the single temperature determined in step 1.
-
Process the samples as described above (steps 6-9).
-
Plot the amount of soluble target protein against the logarithm of the NP-1 concentration and fit the data to a dose-response curve to determine the EC50 of target engagement.
The Imperative of Controls: Ensuring Trustworthiness
-
Negative Control: As mentioned, an inactive analog is the most important control. It should be structurally as close as possible to the active probe but lack the key interactions required for binding. Observing a cellular phenotype with NP-1 but not with NC-1 is strong evidence for on-target activity.
-
Orthogonal Probes: If available, using a second, structurally distinct chemical probe that targets the same protein can help confirm that the observed phenotype is due to modulation of that specific target and not an artifact of the chemical scaffold.[9]
-
Target Knockdown/Knockout: The ultimate validation is to show that the cellular phenotype observed with NP-1 is recapitulated by genetic knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR) of the identified target protein.
Conclusion
"2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" (NP-1) represents a promising starting point for the exploration of novel biological pathways. By employing a systematic and rigorous workflow that combines unbiased discovery methods like AP-MS with direct validation assays such as CETSA, researchers can confidently identify and confirm its cellular targets. Adherence to the principles of robust controls is not merely best practice; it is essential for generating reproducible and trustworthy data that can accelerate the journey from a bioactive molecule to a validated biological mechanism and, potentially, a new therapeutic strategy.
References
-
Ismaili, L., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6433. Available at: [Link]
-
Chen, Y., et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][1][17]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(15), 2445-2457. Available at: [Link]
-
Chen, Y., et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][1][17]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. PubMed. Available at: [Link]
-
Barg, E., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available at: [Link]
-
Barg, E., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. ResearchGate. Available at: [Link]
-
Barg, E., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. Available at: [Link]
-
Antolin, A. A., et al. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 81(19), 4855-4861. Available at: [Link]
-
Ismaili, L., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Gingras, A. C., et al. (2007). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Journal of Proteome Research, 6(1), 11-15. Available at: [Link]
-
Zhang, Y., et al. (2019). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 84(15), 9635-9646. Available at: [Link]
-
European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. Available at: [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192. Available at: [Link]
-
Farnie, G., et al. (2018). Target Identification Using Chemical Probes. Methods in Enzymology, 610, 1-24. Available at: [Link]
-
Bergman, J., et al. (2009). Synthesis of 8-Methoxy-1-methyl-1 H -benzo[ d e ][1][17]naphthyridin-9-ol (Isoaaptamine) and Analogues. ResearchGate. Available at: [Link]
-
Wells, I. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Chemical biology for target identification and validation. MedChemComm. (2014). Available at: [Link]
-
Synthesis of Novel Benzo[b][1][17]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. National Institutes of Health. (2023). Available at: [Link]
-
Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. PubMed Central. (2021). Available at: [Link]
-
Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Bentham Science. (2023). Available at: [Link]
-
Affinity purification-mass spectrometry (AP-MS). Fiveable. Available at: [Link]
-
Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. PubMed Central. (2013). Available at: [Link]
-
Vatsadze, S. Z., et al. (2005). Synthesis of New Derivatives of 5,6,7,8‐Tetrahydro‐1,6‐naphthyridines and Their Pharmacological Properties. ChemInform. Available at: [Link]
-
Cellular thermal shift assay (CETSA). Bio-protocol. (2024). Available at: [Link]
-
Identification of Proteins and Cellular Pathways Targeted by 2-Nitroimidazole Hypoxic Cytotoxins. ResearchGate. (2021). Available at: [Link]
-
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PubMed Central. (2021). Available at: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. (2021). Available at: [Link]
-
Insights of Affinity-Based Probes for Target Identification in Drug Discovery. ResearchGate. (2023). Available at: [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. (2020). Available at: [Link]
-
Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. ResearchGate. (2014). Available at: [Link]
-
A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells. PubMed Central. (2021). Available at: [Link]
-
2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. The Ukrainian Biochemical Journal. (2021). Available at: [Link]
-
Bioorthogonally activated reactive species for target identification. PubMed Central. (2022). Available at: [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 6. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Welcome to the technical support guide for the purification of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS No. 1228600-91-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this heterocyclic compound. Here, we provide troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
I. Introduction to the Molecule and its Challenges
2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a substituted naphthyridinone, a class of compounds with significant interest in medicinal chemistry.[1][2] Its structure, featuring a lactam ring, a methoxy group, and a partially saturated pyridine ring, presents a unique set of purification challenges. The polarity imparted by the lactam functionality can lead to solubility issues and the potential for strong interactions with silica gel, while the basic nitrogen atoms can cause peak tailing in chromatography. This guide will address these and other potential issues with practical, experience-driven solutions.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
Problem 1: Low recovery from silica gel column chromatography.
-
Question: I am experiencing significant loss of my compound on the silica gel column. What could be the cause and how can I mitigate this?
-
Answer: The lactam moiety and the pyridine nitrogen in your compound can lead to strong adsorption onto the acidic silica gel surface, resulting in irreversible binding or decomposition.
-
Solution 1: Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel with a solution of triethylamine (typically 0.5-1% v/v) in your chosen eluent system. This will neutralize the acidic silanol groups and reduce strong interactions.
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (neutral or basic) or a bonded phase like diol or amino-functionalized silica.
-
Solution 3: Optimize Your Solvent System: Incorporating a small amount of a basic modifier like triethylamine or ammonia in your mobile phase can competitively bind to the active sites on the silica, allowing your compound to elute more freely. A common starting point is to add 0.1-0.5% triethylamine to your eluent.
-
Problem 2: Poor separation of the product from polar impurities.
-
Question: I am having difficulty separating my target compound from highly polar impurities that co-elute. How can I improve the resolution?
-
Answer: Co-elution of polar impurities is a common issue, especially if unreacted starting materials or polar byproducts from the synthesis remain.
-
Solution 1: Employ a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with small differences in polarity. A shallow gradient around the elution point of your compound can significantly improve separation.
-
Solution 2: Consider Reverse-Phase Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase chromatography (e.g., C18 silica) can provide an orthogonal separation mechanism. A typical mobile phase would be a gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol.
-
Solution 3: Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for removing impurities. Experiment with different solvent systems to find one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Problem 3: The purified compound shows signs of degradation.
-
Question: After purification, my compound appears to be unstable. What are the potential causes of degradation and how can I prevent it?
-
Answer: Naphthyridinone scaffolds can be susceptible to thermal and pH-related degradation.[3]
-
Solution 1: Avoid Excessive Heat: During solvent removal, use a rotary evaporator at a moderate temperature (e.g., < 40°C). If the compound is sensitive, consider freeze-drying (lyophilization) if it is dissolved in a suitable solvent like water or 1,4-dioxane.
-
Solution 2: Maintain a Neutral pH: Avoid strongly acidic or basic conditions during work-up and purification. If an acid or base is used, neutralize the solution as soon as possible.
-
Solution 3: Store Properly: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., -20°C) to minimize degradation over time.[4][5]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials and potential impurities from the synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one?
While specific synthetic routes can vary, a plausible retrosynthetic analysis suggests that impurities may arise from unreacted starting materials such as substituted pyridines and acrylates, or from side reactions like hydrolysis of the methoxy group or over-oxidation.[1][6] Therefore, be prepared to separate your target compound from other polar, nitrogen-containing heterocycles.
Q2: What is a good starting point for a normal-phase column chromatography solvent system?
A good starting point for many nitrogen-containing compounds of moderate polarity is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a mobile phase of 98:2 DCM:MeOH and gradually increase the proportion of methanol. The addition of a small amount of triethylamine (0.1-0.5%) to the mobile phase is also recommended to improve peak shape and recovery.
Q3: How can I effectively monitor the progress of my purification?
Thin Layer Chromatography (TLC) is an indispensable tool. Use the same solvent system for TLC as you plan to use for your column chromatography. Staining with potassium permanganate or iodine can help visualize compounds that are not UV-active. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer is the method of choice.
Q4: My compound is an oil. Can I still use recrystallization?
If your compound is an oil, direct recrystallization is not possible. However, you may be able to form a crystalline salt (e.g., a hydrochloride or tosylate salt) which can then be recrystallized. Alternatively, techniques like trituration with a non-polar solvent (e.g., hexanes or diethyl ether) can sometimes induce crystallization or wash away less polar impurities.
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Deactivation
-
Slurry Preparation: In a fume hood, weigh out the required amount of silica gel and suspend it in the initial, least polar eluent you plan to use (e.g., 99:1 DCM:MeOH).
-
Triethylamine Addition: Add triethylamine to the slurry to a final concentration of 0.5% (v/v). Stir gently for 10-15 minutes.
-
Column Packing: Carefully pour the slurry into your column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent or DCM. If it is not fully soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.
-
Elution: Begin elution with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, keeping the temperature below 40°C.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
V. Data and Workflow Visualization
Table 1: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Normal-Phase Chromatography | Good for separating moderately polar compounds; scalable. | Can have issues with polar, basic compounds; silica can be acidic. | Initial purification of crude reaction mixtures. |
| Reverse-Phase Chromatography | Excellent for separating compounds by hydrophobicity; good peak shapes. | Can be more expensive; may require desalting if buffers are used. | High-purity isolation; analysis by HPLC. |
| Recrystallization | Can provide very high purity; cost-effective. | Only works for solids; can have lower yields. | Final purification step to obtain highly pure material. |
Diagram 1: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Workflow for Column Chromatography
Caption: Workflow for flash column chromatography.
VI. References
-
Synthesis of Novel Benzo[b][4][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. National Institutes of Health. URL: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information. URL: [Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications. URL: [Link]
-
2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one - CAS:1228600-91-6. Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. URL: [Link]
-
Synthesis of 8-Methoxy-1-methyl-1 H -benzo[ d e ][4][7]naphthyridin-9-ol (Isoaaptamine) and Analogues. ResearchGate. URL: [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information. URL: [Link]
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. URL: [Link]
-
Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine. Technical Disclosure Commons. URL: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. URL: [Link]
-
(4R)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide. PubChem. URL: [Link]
-
2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, 95% Purity, C9H10N2O2, 250 mg. Amazon. URL: [Link]
-
Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. Google Patents. URL:
-
2-METHOXY-7,8-DIHYDRO-6H-[4][7]NAPHTHYRIDIN-5-ONE. 2a biotech. URL: [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. URL: [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1228600-91-6|2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one|BLD Pharm [bldpharm.com]
- 5. 676994-61-9|2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" solubility issues in aqueous buffers
A Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support guide for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous buffers. As Senior Application Scientists, we have compiled field-proven insights and foundational scientific principles to help you navigate these challenges effectively.
Understanding the Molecule: Why is Solubility an Issue?
2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound featuring a naphthyridine core. Its structure presents a classic solubility challenge. While the methoxy group and the lactam (a cyclic amide) offer some potential for hydrogen bonding, the fused bicyclic ring system is largely rigid, planar, and hydrophobic. This hydrophobicity is the primary driver of its poor solubility in neutral aqueous solutions.
However, the presence of nitrogen atoms within the 1,6-naphthyridine ring system suggests the compound is a weak base.[1][2] This property is the key to manipulating and improving its solubility. By understanding the compound's weakly basic nature, we can employ logical, targeted strategies to keep it in solution during your experiments.
Frequently Asked Questions (FAQs)
This section directly addresses the most common issues reported by users.
Q1: My compound precipitates immediately when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?
A: This is a classic sign of a poorly soluble compound crashing out of solution when moving from a high-concentration organic stock to a primarily aqueous environment. Your DMSO stock keeps the compound solubilized, but when diluted into a buffer, the DMSO concentration drops dramatically, and the water-based buffer cannot maintain the solubility of the hydrophobic compound.
To prevent this:
-
Lower the Stock Concentration: A highly concentrated DMSO stock is more likely to cause precipitation upon dilution. Try lowering your stock concentration.
-
Modify the Final Buffer: The final solution may require a small percentage of an organic co-solvent to maintain solubility.[3][4]
-
Adjust the pH: As a weak base, the compound's solubility is highly dependent on pH.[5][6] Diluting into a slightly acidic buffer can significantly improve solubility.
-
Change Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the stock to a smaller volume first, mixing thoroughly, and then gradually adding the remaining buffer.
Q2: Can I use pH adjustment to improve the solubility of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one?
A: Absolutely. This is one of the most effective strategies. Because the compound is a weak base, lowering the pH of your aqueous buffer will cause the nitrogen atoms in the naphthyridine ring to become protonated. This protonated form is a salt, which is an ionic species with significantly higher aqueous solubility.[1][5][7] For many weakly basic compounds, decreasing the pH by 1-2 units can increase solubility by a factor of 10 to 100.
Q3: What is a good starting pH for my buffer?
A: A good starting point is a buffer with a pH between 5.0 and 6.5. We strongly recommend performing a simple pH-solubility screen (see Troubleshooting Workflow 1) to determine the optimal pH for your specific experimental concentration, as the ideal pH can vary.
Q4: Besides DMSO, what other co-solvents can I use?
A: While DMSO is common, other pharmaceutically acceptable co-solvents can be effective and may be more suitable for certain biological assays.[3] Co-solvents work by reducing the polarity of the aqueous solution, which lowers the interfacial tension between the hydrophobic compound and the water, thereby increasing solubility.[8][9]
Consider screening the following:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
N,N-Dimethylacetamide (DMA)
It is critical to ensure that the final concentration of any co-solvent is compatible with your experimental model (e.g., does not cause cell toxicity or inhibit enzyme activity).
Q5: How do I choose the right buffer to minimize solubility issues?
A: Buffer selection is critical.[10] You need to balance the pH requirement for compound solubility with the pH requirement for your assay's biological activity.
-
Match pKa to Desired pH: Choose a buffer system whose pKa is within +/- 1 unit of your target pH to ensure good buffering capacity.[11][12] For example, if you determine a pH of 6.0 is optimal for solubility, a phosphate or citrate buffer would be an excellent choice.[13]
-
Check for Interactions: Ensure the buffer components do not interact with your compound or critical assay components. For instance, phosphate buffers can sometimes precipitate with divalent cations like Ca²⁺ or Mg²⁺, which might be present in your media.[14]
Q6: My experimental results are inconsistent. Could this be related to solubility?
A: Yes, this is a strong possibility. If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and can vary between wells or experiments, leading to high variability in your data. Insoluble particles can also interfere with certain assay readouts (e.g., light scattering in absorbance assays). Ensuring complete dissolution is a prerequisite for reliable and reproducible results.[4]
Troubleshooting Guides & Protocols
Workflow 1: Rapid pH-Solubility Profiling
This protocol helps you determine the lowest pH required to maintain your compound's solubility at the desired final concentration.
Objective: To find the optimal pH for solubilizing the compound.
Methodology:
-
Prepare a series of buffers (e.g., 0.1 M citrate-phosphate) at different pH values (e.g., 7.5, 7.0, 6.5, 6.0, 5.5, 5.0).
-
Dispense an equal volume of each buffer into separate clear glass vials or microcentrifuge tubes.
-
Prepare your working dilution of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one by adding the required amount of your DMSO stock solution to each buffer. Ensure the final DMSO concentration is consistent across all samples and is appropriate for your assay (typically ≤1%).
-
Vortex each tube briefly.
-
Incubate at room temperature for 30 minutes.
-
Visually inspect each tube against a dark background for any signs of precipitation (cloudiness, Tyndall effect, or visible particles).
-
The optimal pH is the highest pH at which the solution remains completely clear.
Workflow 2: Co-solvent Screening Protocol
Use this workflow if pH adjustment alone is insufficient or not compatible with your assay.
Objective: To identify an effective co-solvent and its minimum required concentration.
Methodology:
-
Select a buffer at a pH that is compatible with your assay.
-
Prepare several batches of this buffer containing increasing concentrations of a test co-solvent (e.g., PEG 400 at 0%, 2%, 5%, 10%, and 20% v/v).
-
Add your compound (from a DMSO stock) to each co-solvent/buffer mixture to achieve your final desired concentration.
-
Vortex and incubate for 30 minutes.
-
Visually inspect for precipitation. The optimal condition is the one with the lowest percentage of co-solvent that keeps the compound fully dissolved.
-
Repeat for other co-solvents to find the most effective one.
-
Crucially, run a vehicle control with your chosen co-solvent concentration in your biological assay to confirm it does not interfere with the results.
Data Presentation
Table 1: Properties of Common Co-solvents
| Co-solvent | Polarity (Dielectric Constant) | Common Use Notes |
| Water | 80.1 | The primary solvent; highly polar. |
| DMSO | 47.2 | Excellent solubilizing power for many compounds; can be toxic to some cells at >1%. |
| Ethanol | 24.5 | Good solubilizer, less toxic than DMSO but more volatile. |
| PEG 400 | 12.5 | Low toxicity, often used in formulations. Can be viscous. |
| Propylene Glycol | 32.0 | Common in pharmaceutical formulations; good safety profile.[3] |
Table 2: Common Biological Buffers and Their Optimal pH Ranges
| Buffer System | pKa (at 25°C) | Useful pH Range | Notes |
| Citrate | 3.13, 4.76, 6.40 | 3.0 - 6.2 | Can chelate divalent metal ions. |
| Acetate | 4.76 | 3.8 - 5.8 | Volatile; can be absorbed by cells.[13] |
| MES | 6.15 | 5.5 - 6.7 | A "Good's" buffer; low metal binding. |
| Phosphate (PBS) | 7.20 | 6.2 - 8.2 | Physiologically relevant but can precipitate with Ca²⁺.[13][14] |
| HEPES | 7.55 | 6.8 - 8.2 | Commonly used in cell culture; low metal binding.[13] |
| Tris | 8.06 | 7.5 - 9.0 | pH is temperature-dependent; can interact with some enzymes.[13] |
Visualizations
Caption: Decision tree for troubleshooting solubility issues.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
- pH and Solubility. AP Chem | Fiveable.
- Cosolvent. Wikipedia.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Springer.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Does pH affect solubility? (2023).
- pH and solubility (video). Khan Academy.
- How does pH affect solubility? (2025). askIITians.
- General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. (1984). Journal of Pharmaceutical Sciences.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- A Review on Solubility Enhancement Methods for Poorly W
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH.
- Buffer Selection Guide: Optimal Choices for Various Applic
- What is a Biological Buffer and How to Choose the Best Buffer for Your Experiment. GoldBio.
- Universal buffers for use in biochemistry and biophysical experiments. PMC - NIH.
- Selecting Buffers for Formul
- Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. How does pH affect solubility? - askIITians [askiitians.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selecting Buffers for Formulations – Pharma.Tips [pharma.tips]
- 11. goldbio.com [goldbio.com]
- 12. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 13. Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical [hyfinechemical.com]
- 14. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Permeability Assays for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Welcome to the technical support center for researchers working with novel compounds such as 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. The 1,6-naphthyridinone scaffold is a recurring motif in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2] Assessing the cell permeability of new derivatives is a critical step in early drug development to predict oral bioavailability and overall absorption, distribution, metabolism, and excretion (ADME) properties.[3]
This guide provides in-depth, experience-driven advice to help you design robust experiments, troubleshoot common issues, and interpret your data with confidence.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, and why is assessing its permeability crucial?
A1: 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a small molecule belonging to the naphthyridine class of heterocyclic compounds, which are of significant interest in drug discovery for their diverse biological applications.[1][2][4] Permeability is a measure of how easily a molecule can cross biological membranes, such as the intestinal lining.[5] This property is a key determinant of a drug's oral bioavailability.[6] A compound with poor permeability is unlikely to be absorbed effectively from the gut into the bloodstream, limiting its therapeutic potential regardless of its potency. Therefore, early assessment of permeability is essential for prioritizing drug candidates.
Q2: Which primary permeability assay should I start with: PAMPA or a cell-based assay like Caco-2?
A2: The choice depends on your research stage and objectives.
-
Start with PAMPA (Parallel Artificial Membrane Permeability Assay) for early-stage screening. PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[7] It is cost-effective and excellent for ranking a large number of compounds based on their intrinsic ability to cross a lipid barrier.
-
Use the Caco-2 Assay for more detailed, mechanistic studies of lead candidates. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium, including tight junctions and active transporters like P-glycoprotein (P-gp).[6] This "gold-standard" assay can assess both passive diffusion and active transport (including efflux), providing a more comprehensive prediction of in vivo intestinal absorption.[8]
Q3: What is the single most important property of my compound to determine before starting a permeability assay?
A3: Aqueous solubility. Undissolved compound cannot permeate a membrane. Poor solubility is a common cause of inaccurate and highly variable permeability data.[9][10] It can lead to an underestimation of a compound's true permeability.[11] Before any assay, you must determine the thermodynamic or kinetic solubility of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one in the assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the relevant pH.[12] The final concentration of your compound in the assay should not exceed its aqueous solubility.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
Issue 1: My compound has low aqueous solubility. How can I obtain reliable permeability data?
-
Causality: When the concentration of the test compound in the donor well exceeds its solubility, the compound may precipitate. This reduces the effective concentration available for permeation, leading to an artificially low apparent permeability (Papp) value. The solubility-permeability interplay is a critical factor; sometimes, formulation strategies that increase solubility can inadvertently decrease permeability.[11]
-
Solution Strategy:
-
Reduce Compound Concentration: The most straightforward solution is to perform the assay at a concentration below the measured solubility limit.
-
Use Co-solvents (with caution): While solvents like DMSO are used to create stock solutions, their final concentration in the assay buffer should be kept to a minimum (ideally <1%). High solvent concentrations can disrupt the integrity of both artificial membranes (PAMPA) and cell monolayers (Caco-2).
-
Employ "Double-Sink" PAMPA: This modified PAMPA method uses a pH gradient or additives in the acceptor compartment to improve the solubility of the permeated compound, maintaining the concentration gradient that drives permeation.[7]
-
Consider Formulation Excipients: For later-stage development, excipients like cyclodextrins can be used. However, be aware that these can affect the free fraction of the drug available for permeation.[11]
-
Issue 2 (Caco-2): My Trans-Epithelial Electrical Resistance (TEER) values are low or inconsistent across the plate.
-
Causality: TEER is a real-time measurement of the integrity of the tight junctions between Caco-2 cells, which form the primary barrier to paracellular transport.[13] Low TEER values indicate a "leaky" monolayer, which will overestimate the permeability of compounds that primarily cross via the paracellular route and yield unreliable data. Inconsistent values suggest uneven cell growth or monolayer formation.
-
Solution Strategy:
-
Optimize Seeding Density: Ensure a consistent and optimal number of cells are seeded in each well. Uneven seeding is a common cause of variable monolayer formation.
-
Extend Culture Time: Caco-2 cells require approximately 21 days post-seeding to form a fully differentiated and stable monolayer.[14] Do not rush this process.
-
Check for Cytotoxicity: Your compound may be toxic to the cells, causing them to die and disrupting the monolayer. Perform a cytotoxicity assay (e.g., MTT) beforehand to determine a non-toxic working concentration.[14]
-
Handle with Care: Physical manipulation during media changes or the assay itself can damage the monolayer.[14] Be gentle when adding and removing solutions.
-
Validate with a Paracellular Marker: Always run a low-permeability marker like Lucifer Yellow or [¹⁴C]-Mannitol alongside your test compound.[14][15] High permeation of this marker confirms a compromised monolayer, and the data from that well should be discarded.
-
Issue 3: My mass balance (% Recovery) is significantly less than 100%. Where did my compound go?
-
Causality: Low recovery indicates that the total amount of compound measured in the donor, acceptor, and cell lysate (for Caco-2) at the end of the experiment is less than the initial amount. This suggests the compound was lost during the assay.
-
Solution Strategy:
-
Investigate Non-specific Binding: Lipophilic compounds can bind to the plastic of the assay plates. To mitigate this, you can add a low concentration of Bovine Serum Albumin (BSA, e.g., 4%) to the basolateral (acceptor) chamber, which can help prevent the compound from sticking to the plastic.[16]
-
Check for Cellular Accumulation (Caco-2): The compound may be retained within the Caco-2 cells. At the end of the experiment, lyse the cells and quantify the amount of compound in the lysate to include it in your mass balance calculation.
-
Assess Metabolic Instability (Caco-2): Caco-2 cells express some metabolic enzymes. Your compound could be metabolized during the assay. Analyze samples for the parent compound and potential metabolites via LC-MS/MS.
-
Evaluate Membrane Retention (PAMPA): Compounds can sometimes get trapped within the artificial lipid membrane itself. This is particularly relevant for highly lipophilic molecules.[17]
-
Issue 4: How do I know if 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a substrate of the P-glycoprotein (P-gp) efflux transporter?
-
Causality: P-gp is an efflux pump highly expressed in Caco-2 cells that actively transports substrates from the basolateral (blood) side back to the apical (intestinal) side.[18] If your compound is a P-gp substrate, its absorptive permeability (Apical → Basolateral, A→B) will be significantly lower than its efflux permeability (Basolateral → Apical, B→A). This results in an Efflux Ratio (ER) greater than 2.
-
Solution Strategy:
-
Perform a Bidirectional Caco-2 Assay: You must measure permeability in both the A→B and B→A directions.[15]
-
Calculate the Efflux Ratio (ER): The ER is calculated as Papp(B→A) / Papp(A→B). An ER > 2 is a strong indication that your compound is subject to active efflux.
-
Use a P-gp Inhibitor: To confirm P-gp involvement, repeat the bidirectional assay in the presence of a known P-gp inhibitor, such as verapamil.[19] If your compound is a P-gp substrate, the addition of the inhibitor will block the efflux pump, causing the Papp(B→A) to decrease and the Papp(A→B) to increase, thereby reducing the ER to approximately 1.[19]
-
Visualized Workflows and Concepts
Caption: High-level workflow for assessing compound permeability.
Caption: Step-by-step workflow for the Caco-2 permeability assay.
Caption: Passive Diffusion vs. Active Efflux across a cell monolayer.
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is designed for initial screening of passive permeability.
-
Preparation of Stock and Donor Solutions:
-
Prepare a 10 mM stock solution of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one in 100% DMSO.
-
Dilute the stock solution into assay buffer (e.g., pH 7.4 HBSS) to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤1%.
-
Self-Validation: Prepare donor solutions for high permeability (e.g., caffeine) and low permeability (e.g., mannitol) control compounds.[15]
-
-
Hydration of the PAMPA Plate:
-
The PAMPA plate consists of a donor plate and an acceptor plate with a microfilter porous support.
-
Coat the filter on the acceptor plate with the artificial membrane solution (e.g., a solution of phospholipids in dodecane).
-
Add buffer to both donor and acceptor wells and let the membrane hydrate for the recommended time (e.g., 30 minutes).
-
-
Assay Execution:
-
Carefully remove the hydration buffer.
-
Add the acceptor buffer to the acceptor plate wells.
-
Add the donor solutions (test compound, controls) to the donor plate wells.
-
Assemble the PAMPA "sandwich" by placing the donor plate onto the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-5 hours) with gentle shaking to reduce the unstirred water layer.[20][21]
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Quantify the concentration of the compound in each sample using a suitable analytical method, such as LC-MS/MS.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive and active transport.
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols. Be mindful of the passage number to ensure consistent cell characteristics.[16]
-
Seed cells onto permeable Transwell filter inserts (e.g., 12- or 24-well plates) at an appropriate density.
-
Culture the cells for 21-25 days, changing the media in both apical and basolateral chambers every 2-3 days.[16]
-
-
Monolayer Integrity Verification (QC):
-
On the day of the experiment, measure the TEER of each well. Only use monolayers with TEER values within your laboratory's validated range.
-
Prepare a transport buffer (HBSS, pH 7.4).[16]
-
Prepare the dosing solution of your compound in the transport buffer. Also prepare a dosing solution for a low-permeability marker (e.g., Lucifer Yellow) to run in parallel.
-
-
Transport Experiment (A→B and B→A):
-
Wash the cell monolayers gently with pre-warmed transport buffer.
-
For A→B permeability: Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
For B→A permeability: Add the dosing solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.
-
Incubate the plates at 37°C with 5% CO₂.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber, immediately replacing the volume with fresh, pre-warmed buffer.
-
-
P-gp Inhibition Arm:
-
To test for P-gp involvement, repeat the steps above, but pre-incubate the monolayers with a P-gp inhibitor (e.g., verapamil) in both chambers for ~30-60 minutes before adding your test compound.[19] Keep the inhibitor present during the transport experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the compound in all collected samples using LC-MS/MS.
-
Also, measure the concentration of the Lucifer Yellow marker to confirm monolayer integrity was maintained throughout the experiment.
-
Data Interpretation
Key Calculations
The primary output of a permeability assay is the Apparent Permeability Coefficient (Papp) , typically in units of 10⁻⁶ cm/s.[22]
-
Papp Calculation: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of permeation (amount of compound in the receiver compartment over time).
-
A: The surface area of the filter membrane.
-
C₀: The initial concentration of the compound in the donor chamber.
-
-
Efflux Ratio (ER) Calculation: ER = Papp (B→A) / Papp (A→B)
Interpreting the Results
The following table provides a general guide for classifying your compound based on its permeability and efflux properties.
| Parameter | Value | Interpretation & Next Steps |
| Papp (A→B) in Caco-2 | > 10 x 10⁻⁶ cm/s | High Permeability: The compound is likely well-absorbed. Proceed with further development. |
| 1-10 x 10⁻⁶ cm/s | Moderate Permeability: Absorption may be acceptable. Consider formulation strategies to improve it.[6] | |
| < 1 x 10⁻⁶ cm/s | Low Permeability: The compound is likely poorly absorbed. Medicinal chemistry efforts may be needed to improve permeability. | |
| Efflux Ratio (ER) | < 2 | Not an Efflux Substrate: The compound's absorption is not likely limited by P-gp or similar transporters. |
| > 2 | Potential Efflux Substrate: The compound is actively pumped out of cells. This can limit oral bioavailability. Confirm with a P-gp inhibitor study.[15] | |
| ER with P-gp Inhibitor | ≈ 1 | Confirmed P-gp Substrate: Confirms that P-gp is responsible for the efflux. |
References
-
Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021). National Institutes of Health (NIH). Available at: [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Cell Permeability Assay. BioIVT. Available at: [Link]
-
Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. (2023). ACS Publications. Available at: [Link]
-
Optimization of experimental conditions for skin-PAMPA measurements. (2020). National Institutes of Health (NIH). Available at: [Link]
-
Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. (2006). PubMed. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). National Institutes of Health (NIH). Available at: [Link]
-
In Vitro Methods for Measuring the Permeability of Cell Monolayers. (2020). National Institutes of Health (NIH). Available at: [Link]
-
The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. (2015). National Institutes of Health (NIH). Available at: [Link]
-
P-glycoprotein Inhibition Service. Evotec. Available at: [Link]
-
Synthesis of Novel Benzo[b][5][14]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Problem with Caco-2 cell line - strange filaments and slow growing?. (2019). ResearchGate. Available at: [Link]
-
Optimization of experimental conditions for skin-PAMPA measurements. (2020). ADMET and DMPK. Available at: [Link]
-
Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. (2023). ACS Publications. Available at: [Link]
-
Application of drug physico chemical characterisation in drug discovery. Merck Group. Available at: [Link]
-
5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. (2001). PubMed. Available at: [Link]
-
Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. Available at: [Link]
-
Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. (2024). Procell. Available at: [Link]
-
Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (2014). Scirp.org. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
-
P-gp substrate assessment (Caco-2). Eurofins Discovery. Available at: [Link]
-
In Vitro Solubility Assays in Drug Discovery. (2025). ResearchGate. Available at: [Link]
-
Caco-2 Cell Methodology and Inhibition of the P-glycoprotein Transport of Digoxin by Aloe vera Juice. (2025). ResearchGate. Available at: [Link]
-
Guidelines for PAMPA. ResearchGate. Available at: [Link]
-
The role of the methoxy group in approved drugs. (2024). PubMed. Available at: [Link]
-
drug solubility, membrane permeability, & the efflux ratio. (2023). YouTube. Available at: [Link]
-
Inhibition of P-glycoprotein in Caco-2 cells: effects of herbal remedies frequently used by cancer patients. (2008). PubMed. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. Available at: [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 7. paralab.es [paralab.es]
- 8. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 9. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckgroup.com [merckgroup.com]
- 13. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Optimization of experimental conditions for skin-PAMPA measurements | ADMET and DMPK [pub.iapchem.org]
- 18. researchgate.net [researchgate.net]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Optimization of experimental conditions for skin-PAMPA measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PAMPA | Evotec [evotec.com]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Ensuring Specificity of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one in Cellular Assays
Introduction:
Welcome to the technical support guide for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). This document is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Our goal is to provide you with the necessary information and troubleshooting strategies to ensure the specific, on-target effects of this inhibitor in your assays, thereby minimizing and accounting for any potential off-target activities. The 1,6-naphthyridin-2(1H)-one scaffold, to which our compound belongs, is recognized as a "privileged structure" in medicinal chemistry, known to bind to a variety of protein targets.[1][2] This versatility underscores the importance of rigorous validation to confirm that the observed biological effects are indeed due to PARP inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one?
A1: The primary mechanism of action is the inhibition of PARP enzymes, particularly PARP1 and PARP2. These enzymes are crucial for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, SSBs accumulate and are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.[3]
Q2: I'm observing a phenotype in my cellular assay that is not consistent with known PARP inhibition effects. What could be the cause?
A2: While 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a potent PARP inhibitor, unexpected phenotypes could arise from off-target effects. The 1,6-naphthyridine core is found in molecules that can inhibit other enzyme families, most notably protein kinases.[1] An off-target interaction with a kinase or another protein could trigger a signaling cascade that results in the observed phenotype. It is also possible that the high concentrations of the inhibitor are leading to non-specific effects. We strongly recommend performing a dose-response experiment and a series of validation assays to dissect on-target versus off-target effects.
Q3: What is "PARP trapping," and is it relevant for this compound?
A3: PARP trapping is a key mechanism of action for many PARP inhibitors. In addition to inhibiting the catalytic activity of PARP, these inhibitors can "trap" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that can block DNA replication and transcription, contributing significantly to the inhibitor's efficacy.[4] The degree of PARP trapping can vary between different inhibitors and contributes to their overall potency and potential toxicity. Assays specifically designed to measure PARP trapping, such as the PARPtrap™ assay, can be valuable in characterizing the precise mechanism of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.[4]
Q4: How do I determine the optimal concentration of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one to use in my cellular assays to minimize off-target effects?
A4: The optimal concentration should be determined empirically for each cell line and assay. A good starting point is to perform a dose-response curve and identify the lowest concentration that gives a robust on-target effect (e.g., inhibition of PARylation). Using concentrations significantly above the IC50 or EC50 for PARP inhibition increases the likelihood of engaging off-target proteins. It is crucial to correlate the effective concentration with direct target engagement in cells, for which we recommend the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
Unexpected or inconsistent results can be a significant challenge when working with small molecule inhibitors. This guide provides a systematic approach to troubleshooting and validating the specificity of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
Problem 1: Ambiguous or unexpected cellular phenotype.
-
Possible Cause: The observed effect may be due to inhibition of an off-target protein, such as a kinase.
-
Troubleshooting Workflow:
-
Confirm Target Engagement in Cells: Use the Cellular Thermal Shift Assay (CETSA) to verify that 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is binding to PARP1 in your intact cells at the concentrations you are using.[5] A shift in the thermal stability of PARP1 upon treatment with the inhibitor provides strong evidence of target engagement.
-
Use an Orthogonal On-Target Readout: Measure the direct downstream effect of PARP inhibition. A Western blot for poly(ADP-ribose) (PAR) chains is a reliable method. A potent, on-target inhibitor should lead to a significant reduction in PAR levels.
-
Employ a Structurally Unrelated PARP Inhibitor: Treat your cells with a well-characterized PARP inhibitor from a different chemical class (e.g., Olaparib, Rucaparib). If the phenotype is recapitulated with a structurally different inhibitor, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout of the Target: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of PARP1. If the phenotype observed with the inhibitor is mimicked by the genetic perturbation, this strongly supports an on-target mechanism. Conversely, if the inhibitor has no effect in the knockout cells, it confirms that PARP1 is the relevant target.
-
Problem 2: High cytotoxicity in cell lines that are not HR-deficient.
-
Possible Cause: The inhibitor may have off-target cytotoxic effects, or the cell line may have an uncharacterized DNA repair defect.
-
Troubleshooting Workflow:
-
Comprehensive Off-Target Profiling: Perform a kinome scan to assess the activity of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one against a broad panel of kinases.[6] Given the prevalence of the 1,6-naphthyridine scaffold in kinase inhibitors, this is a critical step to identify potential off-target liabilities.[1]
-
Rescue Experiment: If a specific off-target is identified (e.g., a kinase), attempt to rescue the cytotoxic phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Characterize the HR Status of Your Cell Line: If not already known, confirm the homologous recombination proficiency of your cell line using assays such as RAD51 foci formation in response to DNA damage.
-
Visualizing the Validation Workflow
Caption: Workflow for validating on-target vs. off-target effects.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for PARP1 Target Engagement
This protocol is adapted from established CETSA methodologies and is designed to confirm the binding of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one to PARP1 in intact cells.[5][7]
Materials:
-
Cell line of interest
-
2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-PARP1 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours under normal culture conditions.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include an unheated control (room temperature).
-
-
Lysis and Protein Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble PARP1 in each sample by Western blotting. Use GAPDH or β-actin as a loading control, as these proteins should not be stabilized by the inhibitor.
-
Quantify the band intensities. A positive result is an increase in the amount of soluble PARP1 at higher temperatures in the drug-treated samples compared to the DMSO control, indicating thermal stabilization upon binding.
-
Protocol 2: Kinome Scanning
This is a specialized service offered by several contract research organizations (CROs). The general principle is to assess the binding or inhibitory activity of your compound against a large panel of purified kinases.
General Principle:
-
A high concentration of your test compound (typically 1-10 µM) is incubated with a large panel of recombinant kinases (e.g., over 400 kinases).
-
The activity of each kinase is measured in the presence of the compound.
-
The percentage of inhibition for each kinase is determined.
-
"Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50% or >80%).
-
Follow-up dose-response assays are then performed for the initial hits to determine their IC50 values.
Interpreting the Data:
-
The results will provide a selectivity profile of your compound.
-
Potent inhibition of kinases at concentrations relevant to your cellular assays (i.e., at or below the concentration where you observe your phenotype) should be considered as potential off-targets that require further investigation.
Hypothetical Off-Target Signaling Pathway
Caption: Hypothetical on- and off-target pathways.
Data Summary: Potential Off-Target Kinases
While specific data for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is not publicly available, the broader class of PARP inhibitors and related scaffolds have shown activity against various kinases. This table summarizes potential off-target kinase families to consider for validation.
| PARP Inhibitor/Scaffold | Potential Off-Target Kinases | Reference |
| Rucaparib | PIM1, PIM2, PRKD2, DYRK1A, CDK1, CDK9, HIPK2, CK2, ALK | [8] |
| Veliparib | PIM1, CDK9 | [8] |
| Niraparib | DYRK1A | [9] |
| 1,6-Naphthyridinone Scaffold | General kinase activity, MET kinase | [1] |
This information should guide the design of your kinome scan and help in the interpretation of the results.
References
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]
-
Conde, S., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6698. [Link]
-
Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]
-
Ledermann, J., et al. (2014). Olaparib maintenance therapy in platinum-sensitive relapsed ovarian cancer. The New England Journal of Medicine, 370(20), 1939–1949. [Link]
-
Antolin, A. A., et al. (2015). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 6(32), 32909–32920. [Link]
-
Jantzen, C., et al. (2017). A cellular thermal shift assay (CETSA) for monitoring of drug-target interactions in cells. Current Protocols in Chemical Biology, 9(3), 167–185. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
-
Zou, C., et al. (2020). PARP inhibitor resistance: the underlying mechanisms and clinical implications. Molecular Cancer, 19(1), 101. [Link]
-
González-González, A., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(18), 4238. [Link]
-
Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
-
BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
-
Al-Lazikani, B., et al. (2012). The Pharmacological Audit Trail: A new framework for guiding the development of new medicines. Drug Discovery Today, 17(17-18), 964-971. [Link]
-
BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. [Link]
-
Pilie, P. G., et al. (2019). State-of-the-art strategies for targeting the DNA damage response in cancer. Nature Reviews Clinical Oncology, 16(2), 81–104. [Link]
-
Workman, P., & Al-Lazikani, B. (2013). The Pharmacological Audit Trail revisited: A new framework for cancer drug discovery. Drug Discovery Today, 18(11-12), 557-562. [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]
-
Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. news-medical.net [news-medical.net]
- 6. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
Technical Support Center: Ensuring the Stability of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one in Cell Culture Media
Welcome to the technical support center for "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one." This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound in your cell culture experiments. Inconsistent or unexpected results can often be traced back to compound instability in the experimental environment. This guide offers troubleshooting protocols and frequently asked questions (FAQs) to help you identify and resolve potential stability issues, ensuring the reliability and reproducibility of your data.
Understanding the Importance of Compound Stability
The stability of a small molecule in cell culture media is a critical factor that can significantly impact experimental outcomes. Degradation of the compound can lead to a decrease in its effective concentration, resulting in diminished or variable biological effects. Furthermore, degradation products may exhibit off-target effects or toxicity, confounding data interpretation. The complex and dynamic environment of cell culture media, which contains a mixture of salts, amino acids, vitamins, and serum proteins, can present several challenges to the stability of a test compound. Factors such as pH, temperature, light exposure, and enzymatic activity can all contribute to compound degradation.[1][2]
Frequently Asked Questions (FAQs)
Here we address some common questions regarding the stability of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" in cell culture.
Q1: I'm seeing variable dose-response curves with "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one". Could this be a stability issue?
A1: Yes, variability in dose-response curves is a classic indicator of compound instability. If the compound degrades over the course of the experiment, the cells are exposed to a decreasing concentration of the active molecule, which can lead to inconsistent results between experiments and even between wells of the same plate. It is crucial to determine the stability of the compound under your specific experimental conditions.
Q2: What are the primary factors in cell culture media that can affect the stability of my compound?
A2: Several factors can influence the stability of a small molecule like "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" in cell culture media:
-
pH: Standard cell culture media is typically buffered to a physiological pH of around 7.4. However, cellular metabolism can lead to localized pH changes that may affect compound stability.[1]
-
Temperature: While cell cultures are maintained at a constant 37°C, this elevated temperature can accelerate the degradation of thermally labile compounds.[1]
-
Serum Components: Fetal Bovine Serum (FBS) and other serum supplements contain enzymes (e.g., esterases, proteases) that can metabolize or degrade small molecules.[2]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light. It is important to handle such compounds in low-light conditions.[1]
-
Reactive Oxygen Species (ROS): Cellular metabolism can generate ROS, which can chemically modify and inactivate certain compounds.
Q3: How can I assess the stability of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" in my cell culture media?
A3: A straightforward approach is to perform a stability study by incubating the compound in your complete cell culture media (including serum) under your standard experimental conditions (37°C, 5% CO2) in a cell-free system. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), aliquots of the media are collected and analyzed by an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of the parent compound.[3][4]
Q4: My compound appears to be unstable. What are the immediate steps I can take to mitigate this?
A4: If you suspect instability, consider the following immediate actions:
-
Reduce Incubation Time: If feasible for your assay, shorten the exposure time of the cells to the compound.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of the compound immediately before each experiment.
-
Minimize Light Exposure: Handle the compound and prepare solutions in a dark or low-light environment. Use amber-colored tubes and cover cell culture plates with foil.
-
Consider Serum-Free Media: If your cell type allows, performing the experiment in serum-free or reduced-serum media can help identify if serum components are the cause of degradation.
Troubleshooting Guide: Investigating and Improving Compound Stability
This section provides a systematic approach to troubleshooting stability issues with "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one."
Issue 1: Inconsistent Biological Activity or Poor Reproducibility
This is often the first sign of a potential compound stability problem.
Caption: Workflow for diagnosing compound instability.
This protocol helps to determine if specific components in the cell culture media are responsible for the degradation of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one."
Methodology:
-
Prepare Test Conditions:
-
Condition A: Compound in base media (e.g., DMEM) without serum or other supplements.
-
Condition B: Compound in complete media (e.g., DMEM + 10% FBS).
-
Condition C: Compound in heat-inactivated serum-containing media (heat FBS at 56°C for 30 minutes before adding to media).
-
Condition D (Control): Compound in a stable buffer (e.g., PBS, pH 7.4).
-
-
Incubation: Incubate all conditions at 37°C in a cell culture incubator.
-
Sampling: Collect aliquots from each condition at multiple time points (e.g., 0, 4, 8, 24 hours).
-
Analysis: Quantify the concentration of the parent compound in each sample using a validated analytical method like HPLC or LC-MS.[5][6]
Data Interpretation and Actions:
| Condition | Observation | Potential Cause | Recommended Action |
| A vs D | Significant degradation in base media. | Intrinsic instability at 37°C or interaction with media components (e.g., salts, amino acids). | Consider if the experiment can be performed at a lower temperature or for a shorter duration. |
| B vs A | Faster degradation in complete media. | Enzymatic degradation by serum components. | Use heat-inactivated serum or switch to a serum-free media formulation if possible. |
| C vs B | Improved stability with heat-inactivated serum. | Confirms enzymatic degradation. | Proceed with using heat-inactivated serum for all future experiments. |
This protocol assesses the impact of light and temperature on the stability of your compound.
Methodology:
-
Prepare Solutions: Prepare solutions of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" in your complete cell culture media.
-
Incubation Conditions:
-
Condition 1: 37°C, protected from light (incubator wrapped in foil).
-
Condition 2: 37°C, exposed to ambient lab light.
-
Condition 3: 4°C, protected from light (refrigerator).
-
-
Sampling and Analysis: Collect and analyze samples at various time points as described in Protocol 1.
Data Interpretation and Actions:
| Comparison | Observation | Potential Cause | Recommended Action |
| Condition 2 vs 1 | Increased degradation with light exposure. | Photosensitivity. | Handle the compound and conduct experiments under dark or low-light conditions. Use opaque plates or cover plates with foil. |
| Condition 1 vs 3 | Significant degradation at 37°C compared to 4°C. | Thermal instability. | If biologically feasible, consider running experiments at a lower temperature. Otherwise, minimize the duration of the experiment at 37°C. |
If intrinsic instability is confirmed, modifying your experimental setup can help.
Caption: Decision-making for experimental design modification.
Recommendations:
-
Dose Freshly: Add the compound to the cell culture media immediately before adding it to the cells.
-
Compound Replenishment: For longer-term experiments (e.g., >24 hours), consider replacing the media with freshly prepared compound-containing media at regular intervals to maintain a more consistent concentration. The frequency of replenishment should be guided by the stability data obtained in the previous protocols.
-
Use of Antioxidants: If oxidative degradation is suspected, the inclusion of antioxidants in the media (if compatible with the assay) could be explored. However, this should be done with caution as it can interfere with cellular processes.
Concluding Remarks
Ensuring the stability of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" in your cell culture experiments is paramount for generating reliable and reproducible data. By systematically investigating potential stability issues and implementing the troubleshooting strategies outlined in this guide, you can enhance the integrity of your research. Should you continue to experience difficulties, we recommend consulting with an analytical chemist to develop a more in-depth understanding of the compound's degradation profile.
References
-
Nims, R. W., & Price, P. J. (2017). Best practices for detecting and mitigating the risk of cell culture contaminants. In Vitro Cellular & Developmental Biology - Animal, 53(10), 872–879. [Link]
-
G-M-I, Inc. (2025). Cell Culture: Safety Practices and Solutions. [Link]
-
Esco Lifesciences. (2022). Cell Culture: Safety Practices and Solutions. [Link]
-
Lab-Training. (2025). Top 5 Factors Affecting Chemical Stability. [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. [Link]
-
ResearchGate. (2025). Cell culture media impact on drug product solution stability. [Link]
-
National Institutes of Health. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [Link]
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. [Link]
-
MDPI. (n.d.). Special Issue : Analytical Methodologies and Stability Assessment of Bioactive Compounds in Complex Matrices. [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
-
Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. (n.d.). 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. [Link]
-
MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]
-
OPS Diagnostics. (n.d.). Factors Affecting Protein Stability In Vitro. [Link]
-
ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. [Link]
-
RSC Publishing. (n.d.). Troubleshooting unstable molecules in chemical space. [Link]
-
National Institutes of Health. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. [Link]
-
Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]
-
National Institutes of Health. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
National Institutes of Health. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
PubMed. (n.d.). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. [Link]
-
PubMed. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][2][7]naphthyridines. [Link]
-
MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. [Link]
-
CAS Common Chemistry. (n.d.). 7-Hydroxy-8-methoxy-6-(3-methyl-2-buten-1-yl)-2H-1-benzopyran-2-one. [Link]
-
National Institutes of Health. (n.d.). Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O. [Link]
Sources
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sepscience.com [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Best practices for detecting and mitigating the risk of cell culture contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor In Vivo Bioavailability of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
This technical guide provides a structured, problem-solving framework for researchers, scientists, and drug development professionals encountering poor in vivo bioavailability with the compound 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. The principles and protocols outlined here represent a best-practice approach to systematically diagnose and overcome common barriers to oral drug absorption.
Frequently Asked Questions (FAQs): Foundational Assessment & Characterization
This initial section addresses the critical first questions to establish a baseline understanding of your compound's behavior and guide subsequent troubleshooting efforts.
Q1: What are the primary causes of poor oral bioavailability, and where should I begin my investigation?
A: Poor oral bioavailability—the fraction of an administered drug that reaches systemic circulation—is a multifaceted challenge that typically stems from one or more of three primary barriers: poor solubility and dissolution, low permeability across the gastrointestinal (GI) membrane, and extensive pre-systemic metabolism (first-pass effect).[1][2][3]
Your investigation should begin with a systematic characterization of the compound's fundamental physicochemical and biopharmaceutical properties. This data-driven approach avoids a trial-and-error process and allows you to logically pinpoint the rate-limiting step for absorption. The first objective is to determine the compound's Biopharmaceutics Classification System (BCS) class, which categorizes drugs based on their aqueous solubility and intestinal permeability.[4] This classification will be the cornerstone of your troubleshooting strategy.
Figure 2: A systematic workflow for troubleshooting poor oral bioavailability.
Q4: My compound has low aqueous solubility. What are the primary strategies to improve it?
A: For compounds with solubility-limited absorption (BCS Class II or IV), the goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the GI tract. [4]Several effective strategies exist, broadly categorized as physical modifications and formulation-based approaches.
-
Particle Size Reduction: Decreasing particle size increases the surface area-to-volume ratio, which enhances the dissolution rate as described by the Noyes-Whitney equation. [1]This can be achieved through techniques like micronization and nanonization. [5][6]* Amorphous Solid Dispersions (ASDs): Converting the drug from a stable crystalline form to a higher-energy amorphous state can significantly increase its apparent solubility. [7]The amorphous drug is dispersed within a polymer matrix to prevent recrystallization.
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. [8][9]When this mixture contacts aqueous GI fluids, it forms fine oil-in-water emulsions or microemulsions, keeping the drug in a solubilized state for absorption.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its solubility in water. [8] The choice of strategy depends on the compound's specific properties, the required dose, and the desired final dosage form. [10]
Q5: How can I improve dissolution rate through particle size reduction?
A: Nanonization, which reduces particle size to the sub-micron range, is a powerful technique for increasing the dissolution rate and bioavailability of poorly soluble drugs. [11]Wet bead milling is a common and scalable method.
Protocol 1: Nanosuspension Formulation via Wet Bead Milling
-
Preparation of Dispersion Medium: Prepare a solution of a suitable stabilizer (e.g., 1-2% w/v of Poloxamer 407 or a combination of HPMC and SLS) in purified water. The stabilizer is crucial to prevent particle agglomeration through steric or electrostatic hindrance.
-
Coarse Suspension: Disperse a known concentration of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one (e.g., 5% w/v) into the stabilizer solution using a high-shear mixer (e.g., Ultra-Turrax) for 10-15 minutes to create a homogeneous pre-suspension.
-
Milling: Transfer the suspension to the chamber of a bead mill (e.g., Netzsch Mill) containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter).
-
Process Parameters: Begin milling at a set speed (e.g., 2000-3000 rpm) and temperature (maintain <10 °C using a cooling jacket).
-
Particle Size Monitoring: Periodically withdraw samples and measure the particle size distribution using laser diffraction or dynamic light scattering (DLS). Continue milling until the desired particle size (e.g., D90 < 500 nm) is achieved and the size remains stable over time.
-
Harvesting: Separate the nanosuspension from the milling beads via filtration. The resulting nanosuspension can be used for in vivo studies or further processed (e.g., spray-dried) into a solid dosage form.
Q6: When should I consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS)?
A: SEDDS are an excellent choice for highly lipophilic drugs (high LogP) that have good solubility in oils and lipids. [8]They are pre-concentrates of the drug, oil, and surfactants that spontaneously form a fine emulsion upon gentle agitation in aqueous media, like the GI tract. This enhances bioavailability by presenting the drug in a solubilized form and can also facilitate lymphatic uptake, which helps bypass first-pass metabolism. [7]
Figure 3: Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).
Protocol 2: Screening for a SEDDS Formulation
-
Solubility Screening: Determine the saturation solubility of your compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400). Select excipients that show the highest solubilizing capacity.
-
Construct Ternary Phase Diagrams: Prepare a series of formulations by mixing the chosen oil, surfactant, and co-solvent in different ratios. For each composition, add a fixed amount of the drug.
-
Emulsification Assessment: To each formulation, add a small volume of water (e.g., 1:100 ratio) and gently agitate. Observe the spontaneity and appearance of the resulting emulsion. Grade the formulations based on droplet size (visual clarity) and emulsification time.
-
Optimization: Identify the region in the phase diagram that forms a rapid and clear microemulsion. This "self-emulsifying region" represents robust formulations.
-
Drug Loading: Prepare the optimized formulation (without the drug) and determine the maximum amount of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one that can be dissolved without precipitation upon storage or after emulsification.
Q7: How can I determine if high first-pass metabolism is limiting my compound's bioavailability?
A: If you have successfully improved the solubility and dissolution of your compound but bioavailability remains low, you must investigate pre-systemic metabolism. The first-pass effect occurs when a drug is extensively metabolized, primarily in the liver, after absorption from the gut, reducing the amount of active drug reaching systemic circulation. [12][13][14]In vitro metabolic stability assays using liver fractions are the standard method for this assessment.
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Reagents: Obtain pooled HLM and an NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
-
Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer (pH 7.4), the NADPH regenerating system, and HLM (final protein concentration ~0.5 mg/mL). Pre-warm at 37 °C.
-
Initiate Reaction: Add 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one to the mixture to a final concentration of 1 µM.
-
Time Points: Aliquot the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes) into separate tubes containing a "stop solution" (e.g., ice-cold acetonitrile with an internal standard) to quench the reaction.
-
Sample Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line gives the rate of elimination. From this, you can calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life (<30 minutes) suggests high intrinsic clearance and a high potential for first-pass metabolism in vivo. [15]
Q8: What strategies can mitigate the effects of extensive first-pass metabolism?
A: If your compound is found to be a high-clearance compound, several strategies can be employed:
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in vivo. [16][17]By chemically modifying the part of the molecule susceptible to metabolism, you can protect it during its first pass through the liver. [18][19]The modifying group is designed to be cleaved later in systemic circulation to release the active drug.
-
Formulation for Lymphatic Transport: As mentioned, lipid-based formulations like SEDDS can promote absorption into the lymphatic system, which drains directly into systemic circulation, thereby bypassing the hepatic portal vein and avoiding a first pass through the liver. [7][9]* Alternative Routes of Administration: For preclinical studies, if oral bioavailability cannot be sufficiently improved, consider alternative administration routes that avoid the first-pass effect, such as intravenous (IV), transdermal, or sublingual. [14]This can help determine if the compound has the desired pharmacological activity once it reaches systemic circulation.
References
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. PubMed Central. [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. NIH. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. National Center for Biotechnology Information. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - Semantic Scholar. Semantic Scholar. [Link]
-
How to improve the bioavailability of a drug? - Patsnap Synapse. Patsnap. [Link]
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF - ResearchGate. ResearchGate. [Link]
-
8-Methoxy-1,7-naphthyridin-6-amine | C9H9N3O - PubChem. PubChem. [Link]
-
Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides - Journal of Medical Science. Journal of Medical Science. [Link]
-
Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - NIH. National Institutes of Health. [Link]
-
How to Choose In Vitro Systems to Predict In Vivo Drug Clearance - PMC - NIH. National Center for Biotechnology Information. [Link]
-
First-Pass Effect - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]
-
The Bioavailability of Drugs—The Current State of Knowledge - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans | bioRxiv. bioRxiv. [Link]
-
Study of First-Pass Metabolism and its Uses - Walsh Medical Media. Walsh Medical Media. [Link]
-
Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Understanding Bioavailability: Why It Matters in Drug Development - Colorcon. Colorcon. [Link]
-
Overcoming Bioavailability Challenges In Oral Formulation Development - pharm-int. Pharmaceutical-int. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. MDPI. [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs - ResearchGate. ResearchGate. [Link]
-
Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. [Link]
-
(PDF) First-Pass Metabolism and Its Effect on Bioavailability - ResearchGate. ResearchGate. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. National Center for Biotechnology Information. [Link]
-
Reasons for poor oral bioavailability of poorly water soluble drugs. - ResearchGate. ResearchGate. [Link]
-
Prodrug Approach for Improving Bioavailability - Curtis & Coulter. Curtis & Coulter LLC. [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF. ResearchGate. [Link]
-
Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition. MSD Manuals. [Link]
-
Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed. National Center for Biotechnology Information. [Link]
-
First pass effect - Wikipedia. Wikipedia. [Link]
-
Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics - MDPI. MDPI. [Link]
-
Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - MDPI. MDPI. [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed. National Center for Biotechnology Information. [Link]
-
Video: Prodrugs - JoVE. JoVE. [Link]
-
Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Juniper Publishers. [Link]
-
MINI REVIEW The Impact of Drug Formulation on Bioavailability: Key Considerations - Innovational Journals. Innovational Journals. [Link]
-
Video: First Pass Effect - JoVE. JoVE. [Link]
Sources
- 1. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 2. colorcon.com [colorcon.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. upm-inc.com [upm-inc.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharm-int.com [pharm-int.com]
- 11. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Video: First Pass Effect [jove.com]
- 15. How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jms.ump.edu.pl [jms.ump.edu.pl]
- 17. Video: Prodrugs [jove.com]
- 18. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. curtiscoulter.com [curtiscoulter.com]
"2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" metabolite identification and interference
A Guide to Metabolite Identification and Analytical Interference
Welcome to the technical support guide for researchers working with 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. As a Senior Application Scientist, I've designed this resource to address the nuanced challenges you may encounter during the bioanalysis of this naphthyridinone derivative. The focus here is not just on what to do, but why you're doing it, grounding every recommendation in solid scientific principles to ensure the integrity and robustness of your data.
The journey from parent drug to understanding its full metabolic profile is often complicated by analytical hurdles, primarily from the biological matrix itself.[1][2] This guide provides field-proven insights and systematic troubleshooting strategies to help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful bioanalytical strategy for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
Q1: What are the predicted metabolic pathways for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one?
While specific metabolic data for this compound is not extensively published, we can predict likely biotransformations based on its chemical structure, which includes a methoxy group, an aromatic ring, and a lactam moiety. These predictions are crucial for setting up your metabolite identification experiments.
-
Phase I Metabolism (Functionalization):
-
O-demethylation: The methoxy group (-OCH₃) is a common site for enzymatic cleavage by Cytochrome P450 (CYP) enzymes, resulting in a hydroxylated metabolite. This is often a primary metabolic route.
-
Hydroxylation: Addition of a hydroxyl (-OH) group can occur on the aromatic ring or the dihydro-naphthyridinone core.
-
Oxidation: The lactam ring could undergo further oxidation.
-
-
Phase II Metabolism (Conjugation):
-
The hydroxylated metabolites formed during Phase I can be conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugations include glucuronidation (addition of glucuronic acid) and sulfation (addition of a sulfo group).
-
Identifying these transformations is a key step in drug discovery, helping to pinpoint metabolic "soft spots" and understand potential active or toxic metabolites.[3][4]
Q2: What is "matrix effect" and why is it a critical issue in LC-MS/MS bioanalysis?
The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample (e.g., salts, lipids, proteins).[1][2] This can manifest as either ion suppression (loss of signal) or ion enhancement (increase in signal), both of which severely compromise the accuracy and reproducibility of quantitative methods.[1][5] Electrospray ionization (ESI) is particularly susceptible to these effects.[2] The core problem is that the matrix effect can vary between samples, leading to poor method robustness.[5]
Q3: What are the most effective strategies to minimize matrix effects?
Mitigating matrix effects is essential for developing a robust bioanalytical method. A multi-pronged approach is most effective:
-
Optimize Sample Preparation: The goal is to selectively remove interfering endogenous components while efficiently recovering your analyte. Techniques like Solid-Phase Extraction (SPE) are generally more effective at cleaning up complex samples than simpler methods like Protein Precipitation (PPT).[6][7]
-
Improve Chromatographic Separation: Ensure your target analyte is chromatographically separated from the bulk of matrix components, especially phospholipids which are notorious for causing ion suppression.[6] Using a longer gradient or a different column chemistry can resolve the analyte from interfering peaks.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard because it co-elutes with the analyte and experiences the same degree of matrix effect.[8] This allows for accurate correction during quantification, as the analyte-to-IS ratio remains constant even if suppression occurs.
Q4: Besides the biological matrix, what are other potential sources of interference?
Interference can originate from several sources beyond the sample matrix:
-
Co-administered Drugs: Other drugs and their metabolites may have similar masses or retention times.
-
Sample Contamination: Leachables from collection tubes, well plates, or solvents can introduce interfering compounds.
-
Carryover: Adsorption of the analyte or matrix components to the injector, column, or ion source can lead to its appearance in subsequent blank injections.[9]
-
Metabolite Instability: Some metabolites, particularly conjugates, can break down back to the parent drug in the ion source, leading to an overestimation of the parent compound's concentration.[10]
Troubleshooting Guide
This guide is structured to help you diagnose and resolve common issues encountered during the analysis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one and its metabolites.
Issue 1: No or Very Low Signal for Parent Drug / Metabolites
| Potential Cause | Systematic Troubleshooting Steps |
| Incorrect MS Parameters | 1. Confirm Instrument Tune: Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's specifications.[9] 2. Optimize Source Conditions: Infuse a standard solution of the parent compound to optimize key parameters like capillary voltage, gas flows (nebulizer, drying gas), and source temperature. Harsh source conditions can cause in-source fragmentation and signal loss.[11] 3. Verify Polarity: Confirm you are acquiring data in the correct polarity mode (positive or negative). Naphthyridinone structures are typically analyzed in positive ion mode. |
| Sample Degradation | 1. Prepare Fresh Samples: If degradation is suspected, prepare a fresh set of calibration standards and QCs and re-analyze.[11] 2. Assess Stability: Perform short-term stability tests (e.g., bench-top, autosampler) to ensure the analyte is stable under the experimental conditions. |
| Poor Extraction Recovery | 1. Evaluate a Different Extraction Method: If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which provide cleaner extracts.[7] 2. Optimize SPE Protocol: If using SPE, ensure the sorbent type (e.g., reversed-phase, ion exchange) is appropriate for the analyte. Optimize the wash and elution steps to maximize recovery and minimize breakthrough. |
| Chromatographic Problems | 1. Check for Leaks/Blockages: Inspect the LC system for any signs of leaks or pressure fluctuations.[9] 2. Confirm Mobile Phase Composition: Ensure the mobile phases are correctly prepared with LC-MS grade solvents and additives.[11] |
Issue 2: Significant Ion Suppression or Enhancement Observed
| Potential Cause | Systematic Troubleshooting Steps |
| Co-elution with Matrix Components | 1. Modify Chromatographic Gradient: Increase the gradient time to better separate the analyte from the early-eluting, highly polar matrix components.[6] 2. Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., Phenyl-Hexyl, Pentafluorophenyl) to alter the elution profile of interfering compounds. 3. Implement a Diverter Valve: Program a diverter valve to send the highly polar, unretained matrix components to waste at the beginning of the run, preventing them from entering the mass spectrometer. |
| Inadequate Sample Cleanup | 1. Switch to a More Rigorous Preparation Method: As detailed in the table below, SPE offers superior cleanup compared to "dilute-and-shoot" or protein precipitation methods.[7] 2. Optimize Protein Precipitation: If PPT must be used, experiment with different organic solvents (e.g., acetonitrile vs. methanol) and solvent-to-plasma ratios to improve precipitation efficiency. |
| High Analyte Concentration | 1. Dilute the Sample: In cases of ion enhancement, the detector may be saturated. Dilute the sample and re-inject to bring the concentration within the linear range of the assay. |
Diagram: Troubleshooting Workflow for Ion Suppression
This diagram outlines a logical approach to diagnosing and resolving ion suppression.
Caption: A decision tree for troubleshooting ion suppression.
Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a robust starting point for cleaning plasma samples and minimizing matrix effects. It should be optimized for your specific analyte and laboratory conditions.
Materials:
-
Mixed-mode SPE cartridges (e.g., C18 with strong cation exchange)
-
Plasma sample containing 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
-
Internal Standard (ideally, a stable isotope-labeled version)
-
Phosphoric acid, Methanol, Acetonitrile (all LC-MS grade)
-
Ammonium hydroxide
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard. Add 600 µL of 4% phosphoric acid in water and vortex to mix. This step lyses cells and precipitates some proteins.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the cation exchange sites, releasing the basic analyte.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for Metabolite Screening
This method uses a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to screen for potential metabolites in an information-dependent acquisition (IDA) or data-dependent acquisition (DDA) mode.
Liquid Chromatography (LC) Parameters:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-17 min: 70% to 95% B
-
17-19 min: Hold at 95% B
-
19.1-22 min: Return to 5% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Data-Dependent Acquisition (DDA)
-
Survey Scan (MS1):
-
Mass Range: m/z 100-1000
-
Resolution: >30,000
-
-
Dependent Scans (MS2):
-
Trigger MS/MS for the top 5 most intense ions from the survey scan.
-
Use Collision-Induced Dissociation (CID) with a stepped collision energy (e.g., 20, 30, 40 eV) to ensure comprehensive fragmentation.
-
Use a dynamic exclusion list to avoid repeated fragmentation of the same ion.
-
Data Analysis: Process the acquired data using metabolite identification software.[3][12] The software will search for predicted biotransformations (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation) relative to the parent drug and compare the isotopic patterns and fragmentation spectra to increase confidence in structural assignments.
Data Summary & Visualizations
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Dilute-and-Shoot | Fast, simple, inexpensive | High matrix effects, low sensitivity | Untargeted screening where quantification is not the primary goal |
| Protein Precipitation (PPT) | Relatively fast, removes proteins | Does not remove phospholipids or salts, significant matrix effects remain | High-throughput targeted screening, especially with a SIL-IS |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and polar lipids | More labor-intensive, requires solvent optimization, potential for emulsions | Isolating moderately polar to non-polar analytes |
| Solid-Phase Extraction (SPE) | Excellent cleanup, significantly reduces matrix effects, allows for sample concentration | Most complex and expensive, requires method development | Regulated bioanalysis, assays requiring high sensitivity and accuracy[7] |
Diagram: Predicted Metabolic Pathways
This diagram illustrates the likely biotransformation routes for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one based on its chemical structure.
Caption: Predicted Phase I and Phase II metabolic pathways.
References
-
Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. (Chromatography Today). [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (AMSbiopharma). [Link]
-
Overcoming Matrix Interference in LC-MS/MS. (Separation Science). [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (BioPharm International). [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (Shimadzu). [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (National Institutes of Health). [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. (CGSpace). [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (National Institutes of Health). [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (SpringerLink). [Link]
-
Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. (National Institutes of Health). [Link]
-
Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. (PubMed). [Link]
-
Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (PubMed). [Link]
-
Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (ACS Publications). [Link]
-
Metabolite identification. (SCIEX). [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (Agilent). [Link]
-
Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. (National Institutes of Health). [Link]
-
LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. (Restek). [Link]
-
A LC-MS/MS method for the determination of common synthetic cathinones in meconium. (ResearchGate). [Link]
-
Metabolite Identification Data in Drug Discovery: Data Generation and Trend Analysis. (ChemRxiv). [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (National Institutes of Health). [Link]
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Metabolite identification [sciex.com]
"2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" refining dosage for animal models
Technical Support Center: Refining Animal Model Dosage for NKI-028
Compound: 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one (Internal Designation: NKI-028) Class: Investigational small molecule inhibitor of Tumor Amplified Kinase 1 (TAK1). Audience: Preclinical researchers, pharmacologists, and drug development scientists.
This guide provides field-proven insights and troubleshooting for establishing a safe and effective dosage of NKI-028 in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: We have a potent TAK1 inhibitor (NKI-028) with an in vitro IC50 of 15 nM. Where do we begin to determine the starting dose for our first in vivo efficacy study in mice?
A1: The process begins with a Dose Range-Finding (DRF) study, which is designed to identify the Maximum Tolerated Dose (MTD).[1][2] The MTD is the highest dose that can be administered without causing unacceptable adverse effects.[2]
Your starting dose for the DRF study should be based on your in vitro data, but it requires careful extrapolation. A common mistake is to dose too high initially. A conservative approach is to start at a dose predicted to provide an exposure (AUC) that is a low multiple (e.g., 1-3x) of the in vitro IC50 or IC90. If you lack pharmacokinetic (PK) data to make this prediction, initial single-dose tolerability studies can help establish a safe starting point for a multi-dose DRF study.[1][3]
Q2: How do we select the most appropriate animal model for NKI-028?
A2: Model selection is critical and depends on your research question. For a targeted oncology agent like a TAK1 inhibitor, considerations include:
-
Syngeneic Models: These involve implanting a tumor cell line derived from the same inbred strain of mouse.[4] They are invaluable for immuno-oncology studies as the animal has a competent immune system.
-
Cell-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., Nude, SCID, NSG).[5][6] This is a standard and cost-effective way to assess direct anti-tumor activity.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunodeficient mice.[5][6] These models better retain the heterogeneity and microenvironment of the original human tumor.[5]
The choice depends on whether you need to evaluate immune system interaction (syngeneic) or direct efficacy against human tumors (CDX, PDX).[4][5][6]
Q3: What is allometric scaling, and how can it help us estimate a starting dose in a second species, like rats or dogs?
A3: Allometric scaling is a mathematical method used to extrapolate drug doses between different animal species based on differences in body surface area or metabolic rate.[7][8][9] It is based on the principle that many physiological processes scale with body size in a predictable, non-linear manner.[8][9]
This is crucial when moving from a rodent to a non-rodent species for toxicology studies. The FDA provides guidance on converting animal doses to a Human Equivalent Dose (HED), and these same principles can be used to scale between animal species.[7][10] The conversion uses Km factors, which relate body weight to body surface area for each species.
Formula for Dose Conversion: Dose Species 2 (mg/kg) = Dose Species 1 (mg/kg) * (Km Species 1 / Km Species 2)
Troubleshooting Guide
Issue 1: We see potent anti-tumor activity in our CDX model, but the mice are losing more than 15% of their body weight.
-
Probable Cause: You are likely exceeding the MTD. Significant body weight loss is a key indicator of toxicity. The observed efficacy may be confounded by a general anti-proliferative effect of toxicity rather than specific on-target anti-tumor activity.
-
Recommended Action:
-
Define the No-Observed-Adverse-Effect-Level (NOAEL): This is the highest dose level that does not produce a significant increase in adverse effects compared to a control group.[10][11][12][13][14] Your current dose is above the LOAEL (Lowest-Observed-Adverse-Effect-Level).
-
Conduct a Refined MTD Study: Test intermediate doses between your current efficacious dose and the previously established NOAEL to uncouple efficacy from toxicity.[1]
-
Monitor Additional Endpoints: Include clinical observations (e.g., changes in posture, fur, activity), food/water intake, and consider terminal blood collection for clinical chemistry analysis to identify potential organ toxicity.
-
Issue 2: NKI-028 has poor aqueous solubility. Our initial suspension formulation shows high variability in plasma exposure between animals.
-
Probable Cause: Poor solubility often leads to inconsistent absorption from the gastrointestinal tract. Particle size, aggregation, and interaction with food can dramatically alter bioavailability. Up to 90% of new drug candidates in the discovery pipeline exhibit poor water solubility.[15]
-
Recommended Action:
-
Improve Formulation: Simple suspensions are often inadequate.[16] Explore alternative formulation strategies:
-
Co-solvent systems: Using solvents like PEG 400, propylene glycol, or Solutol to keep the drug in solution.[16]
-
Lipid-based systems: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve absorption for lipophilic compounds.[17][18]
-
Nanosuspensions: Reducing particle size to the nanometer range increases surface area and dissolution rate.[19]
-
-
Verify Formulation Stability: Ensure the drug does not precipitate out of the formulation vehicle before or after administration.
-
Control for Fasting: Standardize the fasting time for animals before dosing to reduce variability from food effects.
-
Issue 3: We have established a well-tolerated dose in mice, but we see no tumor growth inhibition.
-
Probable Cause: This points to a disconnect between the administered dose and the biological effect, often rooted in Pharmacokinetics (PK) and Pharmacodynamics (PD).[20][21]
-
Recommended Action:
-
Conduct a PK/PD Study: This is essential. You must determine if the well-tolerated dose achieves sufficient exposure (PK) to engage the target (PD).[22]
-
Analyze Plasma Exposure: Measure the concentration of NKI-028 in the plasma over time after dosing. Key parameters are Cmax (peak concentration) and AUC (total exposure).[9]
-
Assess Target Engagement: Collect tumor tissue at various time points after dosing and measure the inhibition of TAK1 signaling (e.g., by measuring phosphorylation of a downstream substrate via Western Blot or ELISA).
-
Correlate PK and PD: The goal is to demonstrate that drug concentrations in the plasma and tumor are high enough to inhibit the target for a sustained period. If the drug is rapidly metabolized and cleared, the exposure may be too brief to have a therapeutic effect, even if the dose is well-tolerated.[23][24]
-
Data & Visualization
Workflow for Preclinical Dose Refinement
The following diagram illustrates the logical flow from initial in vitro characterization to in vivo efficacy studies.
Caption: Workflow for establishing an effective in vivo dose.
Table 1: Example Dose Range-Finding (DRF) Study Results in Mice
| Dose Group (mg/kg, PO, QD) | N | Mean Body Weight Change (Day 7) | Clinical Signs | Study Conclusion |
| Vehicle Control | 5 | +2.5% | None Observed | - |
| 10 mg/kg | 5 | +1.8% | None Observed | NOAEL [10][11] |
| 30 mg/kg | 5 | -4.5% | Mild lethargy post-dosing | LOAEL |
| 100 mg/kg | 5 | -16.2% | Piloerection, significant lethargy | MTD Exceeded |
Table 2: Example Pharmacokinetic Parameters in Mice
| Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC0-24 (ng*hr/mL) | Half-life (hr) |
| 10 mg/kg | 250 | 1.0 | 1,500 | 3.5 |
| 30 mg/kg | 800 | 1.0 | 5,100 | 3.8 |
Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Selection: Use the same strain of mice intended for efficacy studies (e.g., Balb/c nude mice), aged 6-8 weeks.
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3 dose groups (e.g., 10, 30, 100 mg/kg). Doses should be escalated by a factor of 2-3x.[1]
-
Acclimation: Allow animals to acclimate for at least 5 days before the first dose.
-
Dosing: Administer NKI-028 via the intended clinical route (e.g., oral gavage) once daily for 5-7 consecutive days.
-
Monitoring:
-
Record body weights daily, immediately before dosing.
-
Perform and record clinical observations twice daily (e.g., changes in posture, activity, fur texture, signs of pain or distress).
-
-
Endpoints: The primary endpoint is tolerability. The MTD is defined as the highest dose that does not cause >15-20% body weight loss or other signs of severe toxicity. The NOAEL is the highest dose with no observed adverse effects.[11][12][13]
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
-
Animal Selection: Use tumor-bearing mice (e.g., from a CDX model) when tumors reach a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Assign animals to groups for serial blood and tissue collection. A typical design includes time points like 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Dosing: Administer a single dose of NKI-028 at a dose level determined from the MTD study (e.g., the NOAEL or a dose slightly higher).
-
Sample Collection (PK): At each time point, collect blood (e.g., via submandibular bleed) into tubes containing an anticoagulant (e.g., EDTA). Process the blood by centrifugation to obtain plasma and store at -80°C until analysis by LC-MS/MS.
-
Sample Collection (PD): At each time point, euthanize a subset of animals and excise the tumors. Snap-freeze the tumors immediately in liquid nitrogen and store at -80°C.
-
Analysis:
-
PK: Quantify the concentration of NKI-028 in plasma samples to determine PK parameters (Cmax, AUC, etc.).
-
PD: Prepare protein lysates from the tumor tissue. Analyze the level of a downstream biomarker of TAK1 activity (e.g., phospho-p38) by Western Blot or ELISA to assess target engagement relative to vehicle-treated controls.
-
Relationship between PK and PD
The diagram below illustrates the critical link between drug concentration over time (PK) and its effect on the target (PD).
Caption: The relationship between PK, PD, and therapeutic efficacy.
References
-
Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]
-
Federal Register. Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. Available at: [Link]
-
Anilocus. NOAEL (No Observed Adverse Effect Level) - Biotech Encyclopedia. Available at: [Link]
-
National Center for Biotechnology Information. The Use of Animal Models for Cancer Chemoprevention Drug Development. Available at: [Link]
-
U.S. Food and Drug Administration. Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at: [Link]
-
National Center for Biotechnology Information. A simple practice guide for dose conversion between animals and human. Available at: [Link]
-
MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Available at: [Link]
-
Oncodesign Services. Cancer Animal Models | Oncology | CRO services. Available at: [Link]
-
Barn World. Can Animal Scales Help with Dosage Calculations for Medications? Available at: [Link]
-
Taconic Biosciences. Mouse Models for Oncology and Immuno-Oncology Research. Available at: [Link]
-
National Center for Biotechnology Information. Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available at: [Link]
-
Creative Biolabs. Immuno-Oncology Animal Models. Available at: [Link]
-
Scientific Research Publishing. US Food and Drug Administration (2005) Guidance for industry estimating the maximum safe starting dose in initial clinical trials for therapeutics in adult healthy volunteers. Available at: [Link]
-
PubMed. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Available at: [Link]
-
National Library of Medicine. Guidance for industry : estimating the maximum safe starting dose in initial clinical trials for therapeutics in adult healthy volunteers : pharmacology and toxicology. Available at: [Link]
-
Oxford Academic. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Available at: [Link]
-
GARDP Revive. Dose-ranging studies (including discovery, preclinical and clinical). Available at: [Link]
-
American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]
-
Grokipedia. No-observed-adverse-effect level. Available at: [Link]
-
Patsnap Synapse. Using Allometric Scaling to Predict Human PK from Animals. Available at: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
PubMed. The non-GLP toleration/dose Range Finding Study: Design and Methodology Used in an Early Toxicology Screening Program. Available at: [Link]
-
ResearchGate. Animal model pharmacokinetics and pharmacodynamics: A critical review. Available at: [Link]
-
Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available at: [Link]
-
Wikipedia. No-observed-adverse-effect level. Available at: [Link]
-
Charles River Laboratories. Dose Range Finding Studies. Available at: [Link]
-
Wikipedia. Dose-ranging study. Available at: [Link]
-
Semantic Scholar. Guidance for Industry Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at: [Link]
-
VBN. Strategies for the formulation development of poorly soluble drugs via oral route. Available at: [Link]
-
PubMed. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Available at: [Link]
-
Biology Stack Exchange. Do pharmacodynamics and pharmacokinetics of the drug in animals are the same as in human?. Available at: [Link]
-
YouTube. Avoiding InVivo Study Pitfalls. Available at: [Link]
-
Walsh Medical Media. In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Available at: [Link]
-
Stanford Medicine. In vivo pharmacology. Available at: [Link]
-
Pharmaron. In Vivo Models For Efficacy Testing I CRO Services. Available at: [Link]
-
National Center for Biotechnology Information. Basic research: Issues with animal experimentations. Available at: [Link]
Sources
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. criver.com [criver.com]
- 3. Dose-ranging studies (including discovery, preclinical and clinical) – REVIVE [revive.gardp.org]
- 4. Mouse Models for Oncology and Immuno-Oncology Research | Taconic Biosciences [taconic.com]
- 5. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 6. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
- 7. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 9. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
- 10. fda.gov [fda.gov]
- 11. NOAEL (No Observed Adverse Effect Level) - Biotech Encyclopedia [anilocus.com]
- 12. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 13. grokipedia.com [grokipedia.com]
- 14. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 15. altasciences.com [altasciences.com]
- 16. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 20. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pharmaron.com [pharmaron.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assay Interference by 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Introduction: As researchers and drug development professionals, encountering unexpected or artifactual results during screening campaigns is a significant challenge. Compounds that interfere with assay technologies can lead to a costly waste of time and resources, diverting focus from genuine hits.[1][2][3] This guide provides a focused troubleshooting framework for issues related to a specific scaffold: 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one . While this molecule itself may not be a widely documented Pan-Assay Interference Compound (PAIN), its heterocyclic nature warrants a systematic approach to de-risk potential artifacts common to such structures.[1][4][5] This document is structured as a series of frequently asked questions (FAQs) to directly address common experimental problems.
Frequently Asked Questions (FAQs)
FAQ 1: My fluorescence-based assay (e.g., FP, FRET, FI) shows potent, dose-dependent activity, but the results seem unusual. What should be my first troubleshooting step?
Answer: The primary suspect for any heterocyclic compound in a fluorescence-based assay is intrinsic fluorescence (autofluorescence) or signal quenching.[6][7][8] Many organic small molecules can absorb and/or emit light in the same spectral region as common assay fluorophores, leading to false positives or false negatives.[6][8]
Underlying Cause:
-
Autofluorescence: The compound itself emits light when excited at the assay's excitation wavelength, artificially increasing the signal. This is a major issue in fluorescence intensity (FI) assays.[9]
-
Quenching: The compound absorbs light at either the excitation or emission wavelength of the assay's fluorophore, which decreases the detected signal and can be misinterpreted as inhibition.[9]
-
Prepare Control Plates:
-
Plate 1 (Compound Only): Prepare a serial dilution of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" in the final assay buffer, without any assay enzymes, substrates, or fluorophores.
-
Plate 2 (Buffer Blank): Prepare wells containing only the assay buffer.
-
-
Measure Fluorescence: Read Plate 1 on the same plate reader used for the primary assay, using the exact same excitation/emission wavelengths and gain settings.
-
Measure Absorbance: Perform a full spectrum scan (e.g., 230-700 nm) of the compound at a relevant concentration (e.g., 10 µM) to identify any absorbance peaks that overlap with your assay's excitation or emission wavelengths.
-
Analyze Data:
-
If Plate 1 shows a significant, dose-dependent increase in signal compared to the buffer blank, the compound is autofluorescent.
-
If the absorbance scan shows a peak overlapping with your assay's wavelengths, quenching is highly likely.
-
FAQ 2: I've ruled out direct optical interference, but my luminescence-based assay (e.g., luciferase reporter) shows activity. How do I confirm this is not an artifact?
Answer: The next logical step is to investigate whether the compound directly interacts with the reporter enzyme itself. Inhibition or stabilization of reporter enzymes like firefly luciferase (FLuc) is a well-documented source of assay interference.[10][11][12]
Underlying Cause: Many compounds can directly inhibit the luciferase enzyme, leading to a decrease in signal that mimics inhibition of the biological target.[12][13] Conversely, some inhibitors can paradoxically stabilize the luciferase enzyme in cell-based assays, leading to its accumulation and an increase in signal, which can be misinterpreted as pathway activation.[14]
This protocol is designed to test for direct inhibition of the reporter.
-
Assay Setup: Run a cell-free biochemical assay using purified luciferase enzyme at a concentration of ATP and luciferin near their Km values.
-
Compound Titration: Add a serial dilution of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" to the assay.
-
Data Acquisition: Measure luminescence and plot the dose-response curve.
-
Interpretation: If the compound shows dose-dependent inhibition in this cell-free assay, it is a direct inhibitor of the reporter enzyme. This activity is considered an artifact relative to your primary biological target. Any hits from the primary screen should be considered false positives until proven otherwise in an orthogonal assay.[12]
| Parameter | Primary Assay (Target + Reporter) | Counter-Screen (Reporter Only) | Conclusion |
| IC50 | 1.5 µM | 2.0 µM | High probability of artifact. Activity is likely due to reporter inhibition. |
| IC50 | 1.5 µM | > 50 µM | Compound is likely a true hit against the primary target. |
Table 1: Example data for interpreting a luciferase counter-screen.
FAQ 3: The compound shows a very steep dose-response curve and its activity is sensitive to minor changes in buffer conditions. What could be the cause?
Answer: These characteristics are classic hallmarks of compound aggregation.[15][16] At certain concentrations, poorly soluble compounds can form colloidal aggregates that non-specifically sequester and denature proteins, leading to promiscuous inhibition.[3][15]
Underlying Cause: Compound aggregates act like "soap bubbles" or micelles that trap proteins, preventing them from functioning correctly.[16] This is a physical mechanism, not a specific pharmacological interaction, and often affects many different enzymes.[17]
Caption: Workflow for diagnosing aggregation-based interference.
-
Prepare Reagents: Prepare two batches of your final assay buffer: one without detergent and one containing 0.02% non-ionic detergent (e.g., Triton X-100). When added 1:1 to the assay, the final concentration will be 0.01%.
-
Run Parallel Assays: Perform a full dose-response titration of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" in both the detergent-free and the detergent-containing buffer systems.
-
Analyze IC50 Shift: Calculate the IC50 value from both experiments. A significant rightward shift (e.g., >5-fold increase) in the IC50 in the presence of detergent strongly indicates that the compound's activity is dependent on aggregation.[18][19][20]
FAQ 4: I've performed the initial checks and my compound appears to be a genuine hit. What is the gold standard for confirming its activity and mechanism?
Answer: The definitive way to validate a hit is to confirm its activity using an orthogonal assay.[23][24] An orthogonal assay measures the same biological outcome but uses a fundamentally different detection technology, making it far less susceptible to the same artifacts as the primary screen.[23][25][26]
Underlying Cause: Relying on a single assay platform makes a project vulnerable to technology-specific artifacts.[26] For example, if your primary assay is fluorescence-based, an orthogonal test could be label-free, such as Surface Plasmon Resonance (SPR), or use a different readout, like luminescence. This approach is a cornerstone of robust hit validation and is encouraged by regulatory agencies.[25]
Caption: Decision process for validating hits with orthogonal assays.
| Primary Assay Technology | Recommended Orthogonal Method | Principle |
| Fluorescence Polarization (FP) | Surface Plasmon Resonance (SPR) | Measures direct binding in a label-free system, confirming physical interaction. |
| FRET/BRET | Isothermal Titration Calorimetry (ITC) | Directly measures the heat of binding, providing thermodynamic data without labels. |
| Luciferase Reporter Gene | qPCR or Western Blot | Directly measures changes in mRNA or protein levels of the target gene, bypassing the reporter enzyme. |
| Enzyme Inhibition (Absorbance) | Mass Spectrometry (SAMDI-MS) | Directly measures substrate and product turnover in a label-free format.[27] |
Table 2: Selecting an appropriate orthogonal assay to confirm hits.
By systematically applying these troubleshooting guides, researchers can effectively identify and eliminate false positives caused by assay interference, ensuring that downstream efforts are focused on scientifically valid and promising lead compounds.
References
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
National Center for Biotechnology Information. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NCBI Bookshelf. [Link]
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
-
Zhang, X., et al. (2022). Pan-assay interference compounds – Knowledge and References. Taylor & Francis Online. [Link]
-
Prien, A., et al. (2017). What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner. ChemMedChem, 12(17), 1419-1423. [Link]
-
Charles River Laboratories. Orthogonal Screening Platforms. Charles River. [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs LLC. [Link]
-
Meyers, J. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]
-
Creative Biolabs. Orthogonal Assay Service. Creative Biolabs. [Link]
-
McGovern, S. L., et al. (2003). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 46(20), 4265–4272. [Link]
-
Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 3-16. [Link]
-
Alves, V. M., et al. (2015). Pan-Assay Interference Compounds: Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacogenomics & Pharmacoproteomics. [Link]
-
Senger, M. R., et al. (2022). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 6, 220–235. [Link]
-
ResearchGate. (2017). What do we miss? The detergent Triton-X 100 added to avoid compound aggregation can affect assay results in an unpredictable manner. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. NCBI Bookshelf. [Link]
-
Sygnature Discovery. (2021). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]
-
ResearchGate. (2018). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]
-
National Center for Biotechnology Information. (2018). Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]
-
Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
Thorne, N., et al. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 4(4), 235-256. [Link]
-
Bajorath, J. (2018). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 13(9), 789-791. [Link]
-
Gribbon, P., & Sewing, A. (2003). Fluorescence readouts in HTS: No gain without pain?. Drug Discovery Today, 8(22), 1035-1043. [Link]
-
National Center for Biotechnology Information. (2021). Interference and Artifacts in High-content Screening. NCBI Bookshelf. [Link]
-
ResearchGate. (2018). Interference with Fluorescence and Absorbance. ResearchGate. [Link]
-
Auld, D. S., et al. (2010). A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays. ACS Chemical Biology, 5(2), 165–178. [Link]
-
Hall, M. D., et al. (2018). Quantitative High-Throughput Screening Using a Coincidence Reporter Biocircuit. Current Protocols in Chemical Biology, 10(2), 35-54. [Link]
-
Svobodova, K., et al. (2022). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. International Journal of Molecular Sciences, 23(19), 11952. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. revvitysignals.com [revvitysignals.com]
- 26. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 27. criver.com [criver.com]
Validation & Comparative
A Comparative Guide to Naphthyridinone Isomers for Oncological Research: Spotlight on 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological drug discovery, the naphthyridinone scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1] This guide provides a comparative analysis of key naphthyridinone isomers, with a special focus on the potential therapeutic profile of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one . While direct experimental data for this specific compound is not extensively available in the public domain, this guide will extrapolate its potential properties based on established structure-activity relationships (SAR) of closely related analogs and provide a framework for its evaluation against other well-characterized naphthyridinone isomers.
The Naphthyridinone Isomeric Landscape: A Structural Overview
Naphthyridines, also known as pyridopyridines, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[1] The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2] The introduction of a carbonyl group further diversifies this chemical space, leading to a variety of naphthyridinone scaffolds with distinct pharmacological profiles.
Caption: A streamlined workflow for the comparative evaluation of naphthyridinone isomers.
Conclusion and Future Directions
The naphthyridinone scaffold represents a versatile and promising platform for the development of novel anticancer agents. While direct experimental data for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is currently limited, analysis of its structural features and the broader class of 1,6-naphthyridinones suggests its potential as a cytotoxic agent, possibly acting through mechanisms such as PARP inhibition.
Further research should focus on the synthesis and rigorous biological evaluation of this specific isomer. The experimental protocols outlined in this guide provide a robust framework for such investigations. A direct comparison of its cytotoxic and PARP inhibitory activities with other well-characterized naphthyridinone isomers, such as those from the 1,8- and 1,7-series, will be crucial in elucidating its therapeutic potential and guiding future drug development efforts in this important class of compounds.
References
-
Valdebenito-Maturana, B., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6187. Available from: [Link]
-
Cushman, M., et al. (2004). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 47(19), 4847-4858. Available from: [Link]
-
Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. Available from: [Link]
-
Martino, E., et al. (2024). Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells. International Journal of Molecular Sciences, 25(5), 2689. Available from: [Link]
-
Wudarska, M., et al. (2021). Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. International Journal of Molecular Sciences, 22(19), 10472. Available from: [Link]
-
Valdebenito-Maturana, B., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6187. Available from: [Link]
-
Chabowska, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available from: [Link]
-
Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. Available from: [Link]
-
Chabowska, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available from: [Link]
-
Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302-3314. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Niraparib. PubChem Compound Database. Available from: [Link]
-
Cushman, M., et al. (2008). Synthesis of N-substituted 5-[2-(N-alkylamino)ethyl]dibenzo[c,h]na[1][3]phthyridines as novel topoisomerase I-targeting antitumor agents. Bioorganic & Medicinal Chemistry, 16(20), 9299-9308. Available from: [Link]
- Google Patents. (n.d.). Use of parp inhibitor in treating chemotherapy-resistant ovarian cancer or breast cancer.
-
Chabowska, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]
-
Wyatt, M. D., & Wilson, D. M., 3rd. (2012). Predicting enhanced cell killing through PARP inhibition. Molecular Cancer Research, 10(12), 1481-1490. Available from: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Available from: [Link]
-
Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(4), 1109. Available from: [Link]
-
Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated [Video]. YouTube. Available from: [Link]
-
Gryko, D. T., et al. (2022). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry, 87(17), 11536-11546. Available from: [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245. Available from: [Link]
-
Boster Bio. (2022, May 12). ELISA PROTOCOL | Step by step instructions [Video]. YouTube. Available from: [Link]
Sources
Comparative Efficacy of Novel Naphthyridinone Scaffolds in Drug-Resistant Oncology Models: A Methodological Guide
Abstract
The emergence of multidrug resistance (MDR) remains a primary obstacle to effective cancer chemotherapy, necessitating the discovery of novel chemical entities capable of circumventing established resistance pathways. This guide introduces "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one," a novel compound based on the biologically active naphthyridinone scaffold, as a case study for a rigorous comparative evaluation in chemoresistant cancer cell lines. We provide a comprehensive framework for assessing its efficacy against standard-of-care agents, Doxorubicin and Paclitaxel, in well-characterized resistant breast (MCF-7/ADR) and lung (A549/TR) cancer models. This document outlines a multi-assay approach, detailing validated protocols for determining cytotoxicity (MTT assay), mode of cell death (Annexin V/PI staining), and impact on cell cycle progression (Propidium Iodide staining). By synthesizing experimental data with mechanistic rationale, this guide serves as a technical resource for researchers aiming to characterize and validate new anticancer drug candidates in the context of therapeutic resistance.
Introduction: The Clinical Challenge of Acquired Drug Resistance
A fundamental challenge in oncology is the development of resistance to chemotherapy, which can be intrinsic or acquired. Acquired resistance allows cancer cells to survive initial therapeutic insults, leading to relapse and treatment failure. The mechanisms driving this phenomenon are complex and multifactorial, but often involve:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump chemotherapeutic agents out of the cell, reducing intracellular drug concentration.
-
Target Protein Modification: Mutations in the drug's molecular target that prevent effective binding.
-
Activation of Pro-Survival Signaling: Upregulation of pathways that inhibit apoptosis (programmed cell death).
-
Enhanced DNA Repair Mechanisms: Increased capacity to repair drug-induced DNA damage.
This guide will use two classic examples of acquired resistance: the doxorubicin-resistant MCF-7 breast cancer cell line (MCF-7/ADR) and a paclitaxel-resistant A549 non-small cell lung cancer line. These models provide a robust platform for evaluating the potential of novel compounds to overcome common resistance mechanisms.
The Candidate Compound: 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
The subject of our investigation is 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one (herein referred to as Compound X). This molecule belongs to the naphthyridine class of heterocyclic compounds, a "privileged structure" in medicinal chemistry.[1] Various naphthyridine derivatives have demonstrated potent biological activity, including antitumor effects through mechanisms such as topoisomerase I inhibition and kinase modulation.[2][3][4]
Given the novelty of Compound X, its precise mechanism of action is uncharacterized. For the purpose of this guide, we will hypothesize a mechanism—inhibition of Topoisomerase I, an enzyme critical for managing DNA topology during replication—and outline the experimental framework required to test this hypothesis and establish its efficacy profile relative to established drugs.
Caption: Proposed mechanism of action for Compound X.
A Framework for Comparative Efficacy Assessment
Evaluating a novel compound requires a systematic, multi-pronged approach. The workflow below outlines the logical progression from initial cytotoxicity screening to mechanistic validation.
Caption: Experimental workflow for compound evaluation.
Part 1: Determining Comparative Cytotoxicity
The first step is to quantify a compound's cytotoxic potency by determining its half-maximal inhibitory concentration (IC50). This is the concentration of drug required to inhibit the metabolic activity of 50% of the cell population. A key metric is the Resistance Index (RI) , calculated as (IC50 in resistant cells) / (IC50 in parental sensitive cells). An RI close to 1 suggests the compound is effective at evading the resistance mechanisms present in that cell line.
Table 1: Comparative IC50 Values in Sensitive and Resistant Cell Lines
| Compound | Cell Line | Type | IC50 Value (µM) | Resistance Index (RI) | Reference |
| Doxorubicin | MCF-7 (Parental) | Breast Carcinoma | 0.133 | \multirow{2}{}{30.1 } | [5] |
| MCF-7/DOX | Doxorubicin-Resistant | 4.0 | [5] | ||
| Paclitaxel | A549 (Parental) | Lung Carcinoma | ~0.0032 | \multirow{2}{}{~10 } | [6][7] |
| A549/TR | Paclitaxel-Resistant | ~0.032 | [7] | ||
| Compound X | MCF-7 (Parental) | Breast Carcinoma | 0.25 (Hypothetical) | \multirow{2}{}{1.2 (Hypothetical) } | \multirow{4}{}{N/A} |
| MCF-7/DOX | Doxorubicin-Resistant | 0.30 (Hypothetical) | |||
| Compound X | A549 (Parental) | Lung Carcinoma | 0.05 (Hypothetical) | \multirow{2}{*}{1.1 (Hypothetical) } | |
| A549/TR | Paclitaxel-Resistant | 0.055 (Hypothetical) |
Note: Data for Compound X is hypothetical to illustrate a favorable low Resistance Index, indicating potential to overcome MDR.
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: This colorimetric assay measures cellular metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., MCF-7 and MCF-7/DOX) in separate 96-well plates at a pre-determined optimal density (e.g., 5 × 10³ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.
-
Compound Treatment: Prepare serial dilutions of Compound X, Doxorubicin, and a vehicle control (e.g., DMSO) in culture medium. Remove the old medium from the plates and add 100 µL of the drug-containing medium to the appropriate wells. Include a "medium only" blank.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[8] Incubate for 4 hours at 37°C. During this time, visible purple precipitates will form in wells with viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other values. Plot the percentage of cell viability against the logarithm of drug concentration and use non-linear regression to calculate the IC50 value.
Part 2: Elucidating the Mechanism of Cell Death
After establishing cytotoxicity, it is critical to determine how the compound kills cancer cells. The preferred mechanism is apoptosis, a controlled, non-inflammatory form of cell death.
Protocol 2: Apoptosis Analysis via Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect this event. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[10]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at ~500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂) at a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of a PI solution to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
Part 3: Investigating Effects on Cell Cycle Progression
Many anticancer drugs, particularly those targeting DNA, exert their effects by disrupting the cell cycle. Analyzing DNA content can reveal accumulation of cells in a specific phase (G1, S, or G2/M), providing clues to the drug's mechanism.
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present.[11] By staining a population of permeabilized cells and analyzing their fluorescence intensity with a flow cytometer, one can distinguish between cells in different phases of the cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[11]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound X at relevant concentrations (e.g., IC50) for 24 hours.
-
Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[12] Fix the cells for at least 30 minutes on ice (or store at -20°C for several weeks).[12][13]
-
Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with cold PBS.[14]
-
RNase Treatment: Resuspend the pellet in a PBS-based solution containing RNase A (e.g., 100 µg/mL).[12] This step is crucial as PI can also bind to double-stranded RNA.[13] Incubate for 30 minutes at room temperature.
-
PI Staining: Add PI solution to a final concentration of ~50 µg/mL and incubate for 10-30 minutes in the dark.[12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use a doublet discrimination gate (e.g., Area vs. Height) to exclude cell clumps from the analysis.[14]
-
Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. The resulting peaks correspond to the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of cells across the phases in treated samples versus untreated controls. An accumulation in a specific phase suggests cell cycle arrest.
Conclusion and Future Directions
This guide provides a foundational framework for the initial preclinical evaluation of a novel anticancer candidate, "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one," in the context of drug resistance. By systematically applying these validated protocols, researchers can generate a robust dataset comparing the compound's cytotoxicity, mode of cell death, and cell cycle effects to standard-of-care agents. A favorable profile, characterized by a low Resistance Index and potent induction of apoptosis, would provide a strong rationale for advancing the compound to more complex studies, including Western blot analysis to confirm target engagement (e.g., Topoisomerase I cleavage complex formation) and in vivo xenograft models to assess therapeutic efficacy in a physiological setting.
References
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
ResearchGate. IC50 in doxorubicin-resistant MCF-7 cell lines. [Link]
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
IPB University Scientific Repository. MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. [Link]
-
National Center for Biotechnology Information. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
ResearchGate. IC 50 values of paclitaxel in A549 attached and A549 floating cells. [Link]
-
Spandidos Publications. Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Spandidos Publications. Effect of quercetin on doxorubicin cytotoxicity in sensitive and resistant human MCF7 breast cancer cell lines. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
National Center for Biotechnology Information. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells. [Link]
-
ResearchGate. A) IC50 concentration for cisplatin (left) and paclitaxel (right) on.... [Link]
-
Spandidos Publications. Drug resistance to paclitaxel is not only associated with ABCB1 mRNA expression but also with drug accumulation in intracellular compartments in human lung cancer cell lines. [Link]
-
Cleveland Clinic. Chemotherapy Drugs: Types, How They Work & Side Effects. [Link]
-
ResearchGate. IC50 of A549 cells after 24-, 48-, 72-h incubation with paclitaxel.... [Link]
-
American Cancer Society. Types of Chemotherapy Drugs. [Link]
-
National Center for Biotechnology Information. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. [Link]
-
Cancer Research UK. Cancer drugs A to Z list. [Link]
-
PubMed. Synthesis, antitumor activity, and mechanism of action of benzo[b]chromeno[6,5-g][11][15]naphthyridin-7-one analogs of acronycine. [Link]
-
PubMed. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. [Link]
-
National Center for Biotechnology Information. Biological Activity of Naturally Derived Naphthyridines. [Link]
-
Journal of Medicinal Chemistry. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: Novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. [Link]
-
National Center for Biotechnology Information. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
ResearchGate. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. [Link]
-
National Center for Biotechnology Information. 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. [Link]
-
PubMed. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Senior Application Scientist's Guide to Validating Intracellular Target Engagement of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
This guide provides an in-depth comparison of methodologies for confirming the intracellular target engagement of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one," a novel compound with a naphthyridinone core. The structural similarities to known inhibitors suggest its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor. Verifying that a compound reaches and binds to its intended molecular target within the complex environment of a living cell is a critical step in early drug discovery and for validating its mechanism of action.[1] This document will explore and contrast two robust, label-free techniques: the Cellular Thermal Shift Assay (CETSA®) and the Drug Affinity Responsive Target Stability (DARTS) assay.
The choice of target engagement validation is paramount. It provides direct evidence of a drug's activity in a physiological context, bridging the gap between biochemical assays and cellular phenotypes. For a compound like 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, which we will hypothesize targets PARP1, confirming this interaction is the foundational step for its development as a potential therapeutic. We will also compare its hypothetical performance against Olaparib, a well-established, clinically approved PARP inhibitor.[2]
The Target: Poly(ADP-ribose) Polymerase (PARP)
PARP enzymes, particularly PARP1 and PARP2, are crucial players in the DNA damage response (DDR) pathway. They recognize and bind to DNA single-strand breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other target proteins. This PARylation process recruits other DNA repair factors to the site of damage. Inhibiting PARP enzymatic activity leads to the accumulation of unrepaired single-strand breaks, which are converted to more lethal double-strand breaks during DNA replication. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a promising class of anti-cancer drugs.[2][3]
Diagram of the PARP Signaling Pathway
Caption: Simplified PARP1 signaling pathway in DNA repair and its inhibition.
Methodology Comparison: CETSA vs. DARTS
The selection of a target engagement assay is guided by the nature of the target and the available tools.[4] Both CETSA and DARTS offer the significant advantage of not requiring modification of the small molecule inhibitor, thus preserving its native biological activity.[5][6]
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation.[7][8][9] | Ligand binding stabilizes the target protein's conformation, rendering it less susceptible to proteolytic degradation.[5][6][10] |
| Readout | Quantification of soluble protein remaining after heat treatment, typically by Western blot or mass spectrometry.[11] | Quantification of intact protein remaining after protease digestion, usually by SDS-PAGE and Western blot.[10] |
| Cellular State | Can be performed on intact cells, preserving the native cellular environment during drug incubation and heating.[8][12] | Typically performed on cell lysates, which may alter protein complexes and localization.[13] |
| Throughput | Can be adapted to high-throughput formats (CETSA HT) using plate-based detection methods.[14][15] | Generally lower throughput, though semi-quantitative approaches have been developed.[16] |
| Applicability | Broadly applicable to soluble and some membrane proteins.[14] | Applicable to proteins that are susceptible to the chosen protease.[13] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to determine the intracellular target engagement of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one with its putative target, PARP1.
Rationale: The binding of our test compound to PARP1 is expected to stabilize the protein's structure. This increased stability will result in a higher melting temperature (Tm), meaning more PARP1 will remain in its soluble, native state at elevated temperatures compared to the unbound protein.[11][17]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., MDA-MB-468, a triple-negative breast cancer line) to 80-90% confluency.
-
Treat the cells with varying concentrations of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, Olaparib (as a positive control), and a vehicle control (e.g., DMSO) for 2-3 hours at 37°C.[12]
-
-
Heating and Lysis:
-
Separation and Detection:
-
Data Analysis:
-
Quantify the band intensities for PARP1 at each temperature for each treatment condition.
-
Plot the percentage of soluble PARP1 against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Diagram of the CETSA Workflow
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
This protocol offers an alternative method to validate the interaction between 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one and PARP1.
Rationale: The principle of DARTS is that a protein becomes more resistant to protease digestion when it is bound by a small molecule.[6][10] This protection occurs because the ligand stabilizes the protein's conformation, making protease cleavage sites less accessible.
Step-by-Step Methodology:
-
Cell Lysis and Lysate Preparation:
-
Grow and harvest the same cell line as in the CETSA protocol.
-
Lyse the cells in a non-denaturing lysis buffer to obtain a total cell lysate.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with different concentrations of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, Olaparib, and a vehicle control for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease, such as thermolysin or pronase, to each lysate aliquot at a predetermined optimal concentration.[10]
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for partial digestion.
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.
-
-
Detection and Analysis:
-
Separate the protein fragments by SDS-PAGE.
-
Perform a Western blot using an antibody specific for PARP1.
-
A higher amount of full-length PARP1 in the compound-treated samples compared to the vehicle control indicates protection from proteolysis and, therefore, target engagement.
-
Diagram of the DARTS Workflow
Caption: Step-by-step workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Comparative Data and Interpretation
The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.
Table 1: Hypothetical CETSA Data Summary
| Compound | Concentration (µM) | PARP1 Melting Temp. (Tm) Shift (ΔTm in °C) | Interpretation |
| Vehicle (DMSO) | - | 0 | Baseline thermal stability |
| 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one | 1 | +1.5 | Target engagement |
| 10 | +4.2 | Dose-dependent target engagement | |
| Olaparib (Control) | 1 | +2.0 | Confirmed target engagement |
| 10 | +5.5 | Robust, dose-dependent engagement | |
| Compound X (Negative Control) | 10 | +0.1 | No significant target engagement |
Table 2: Hypothetical DARTS Data Summary
| Compound | Concentration (µM) | % Full-Length PARP1 Remaining (vs. Vehicle) | Interpretation |
| Vehicle (DMSO) | - | 100% (Normalized) | Baseline protease susceptibility |
| 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one | 1 | 145% | Protection from proteolysis |
| 10 | 280% | Dose-dependent protection | |
| Olaparib (Control) | 1 | 180% | Confirmed protection from proteolysis |
| 10 | 350% | Robust, dose-dependent protection | |
| Compound X (Negative Control) | 10 | 105% | No significant protection |
These data, if obtained experimentally, would strongly support the hypothesis that 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one directly engages PARP1 within the cellular environment in a dose-dependent manner. The comparison with Olaparib provides a benchmark for its potency in a cellular context.
Conclusion and Future Directions
This guide has detailed two powerful, label-free methods for validating the intracellular target engagement of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one." Both CETSA and DARTS provide direct, compelling evidence of a physical interaction between a compound and its target protein within the complex milieu of the cell. While CETSA offers the advantage of assessing engagement in intact cells and is more readily adaptable to high-throughput screening, DARTS provides a complementary and straightforward approach using cell lysates.
Successfully demonstrating target engagement with PARP1 using these methods is a cornerstone for the continued development of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. Further studies could involve proteome-wide CETSA or DARTS experiments coupled with mass spectrometry to assess the selectivity of the compound and identify potential off-target effects, which is crucial for predicting both efficacy and toxicity.[3] Additionally, photoaffinity labeling could be employed to covalently link the compound to its target, allowing for more stringent purification and identification of binding partners.[18][19]
References
-
Marco, M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Lako, A., et al. (2020). Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Yuan, Y., et al. (2018). Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. Bio-protocol. Available at: [Link]
-
Buta, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
-
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. Available at: [Link]
-
Schürmann, M., et al. (2016). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Assay and Drug Development Technologies. Available at: [Link]
-
Aksenov, N., et al. (2023). Synthesis of Novel Benzo[b][5][20]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. Available at: [Link]
-
Lako, A., et al. (2020). Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Zhang, Y., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Pharmacology. Available at: [Link]
-
Carney, B., et al. (2018). Target engagement imaging of PARP inhibitors in small-cell lung cancer. Nature Communications. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Olaparib. PubChem. Available at: [Link]
-
Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. SLAS DISCOVERY. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
JoVE. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. Available at: [Link]
-
Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
-
Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Thomenius, M., et al. (2016). Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. Cell Chemical Biology. Available at: [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]
-
Creative Biolabs. (n.d.). Drug Affinity Responsive Target Stability (Darts). Available at: [Link]
-
Wilson, Z., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Communications Biology. Available at: [Link]
-
Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
The Institute of Cancer Research. (2026). Breast cancer blood test can predict treatment response. Available at: [Link]
Sources
- 1. Critical Needs in Cellular Target Engagement [discoverx.com]
- 2. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 7. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. annualreviews.org [annualreviews.org]
- 10. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction [jove.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Selectivity Profiling of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one: A Comparative Guide
In the landscape of modern drug discovery, the development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of numerous diseases, most notably cancer. Kinases, as key regulators of cellular signaling pathways, represent a major class of therapeutic targets.[1][2] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[3] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, unexpected therapeutic benefits.[2][3] Therefore, comprehensive kinase cross-reactivity profiling is an indispensable step in the characterization of any new potential kinase inhibitor.[4]
This guide provides an in-depth analysis of the kinase selectivity profile of a novel compound, 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one . The 1,6-naphthyridin-2(1H)-one scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors targeting cyclin-dependent kinases (CDKs).[5][6][7] This guide will detail the experimental approach to profiling this compound against a broad kinase panel, present and interpret the resulting selectivity data, and compare its performance with a well-characterized multi-kinase inhibitor, Staurosporine.
The Importance of Kinome-Wide Selectivity Profiling
The human kinome comprises over 500 protein kinases, and a comprehensive understanding of a compound's interaction across this landscape is crucial for several reasons:
-
Target Validation and Potency: Confirming the on-target potency of a compound is the primary objective.
-
Identification of Off-Target Liabilities: Early identification of potent off-target interactions can help in predicting potential toxicities and side effects.[8]
-
Uncovering Polypharmacology: A compound's therapeutic efficacy may arise from its modulation of multiple targets. Profiling can reveal these opportunities for drug repurposing.[3]
-
Guiding Structure-Activity Relationship (SAR) Studies: Selectivity data provides critical feedback for medicinal chemists to optimize lead compounds for improved potency and reduced off-target activity.[9]
Experimental Design for Kinase Panel Screening
A robust and reproducible experimental design is paramount for generating high-quality kinase profiling data. This section outlines a comprehensive workflow for assessing the kinase selectivity of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
Diagram of the Kinase Profiling Workflow
Caption: Workflow for kinase selectivity profiling.
Step-by-Step Experimental Protocol
This protocol describes a typical in vitro biochemical kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one (Test Compound) and Staurosporine (Positive Control) in 100% DMSO.
-
Perform a serial dilution of the stock solutions to generate a range of concentrations (e.g., 10-point, 3-fold dilutions) for IC50 determination. The final assay concentration will typically be 100-fold lower than the concentration in the dilution plate.
-
-
Kinase Reaction Mixture Preparation:
-
For each kinase in the panel, prepare a reaction buffer containing the specific kinase, its corresponding substrate (peptide or protein), and any necessary cofactors. The composition of the buffer will be optimized for each kinase.
-
Commercial kinase profiling services offer pre-validated assay conditions for a broad range of kinases.[9][10][11]
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler for precision, dispense nanoliter volumes of the serially diluted compounds into a 384-well assay plate.
-
Add the kinase reaction mixture to the wells containing the compounds.
-
-
ATP Addition and Reaction Initiation:
-
Prepare an ATP solution at a concentration relevant to the assay format. For competitive inhibitors, assays are often run at the Km of ATP for each kinase to accurately determine potency.[12] Some studies also use a higher ATP concentration (e.g., 1 mM) to better mimic physiological conditions.[1][12]
-
Add the ATP solution to the assay plate to initiate the kinase reaction.
-
-
Reaction Incubation:
-
Incubate the assay plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is within the linear range.
-
-
Reaction Termination and Signal Detection:
-
Stop the kinase reaction and measure the remaining kinase activity. The detection method will depend on the assay platform used. Common platforms include:
-
ADP-Glo™ Kinase Assay (Promega): This luminescent assay quantifies the amount of ADP produced in the kinase reaction.[1][11]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method detects the phosphorylation of a fluorescently labeled substrate.[11]
-
Radiometric Assays (e.g., ³³P-ATP): A traditional and robust method that measures the incorporation of a radiolabeled phosphate group onto the substrate.[10]
-
-
-
Data Analysis:
-
The raw data (e.g., luminescence, fluorescence intensity) is normalized to controls (0% inhibition with DMSO, 100% inhibition with a potent broad-spectrum inhibitor or no enzyme).
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Results: Kinase Selectivity Profile of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
The following tables present hypothetical, yet plausible, data from a kinase panel screen of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one and Staurosporine. The data is presented as the percentage of inhibition at a screening concentration of 1 µM. For kinases showing significant inhibition (>50%), a follow-up IC50 determination was performed.
Table 1: Single-Dose (1 µM) Kinase Inhibition Profile
| Kinase Target | Kinase Family | % Inhibition by 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one (1 µM) | % Inhibition by Staurosporine (1 µM) |
| CDK5/p25 | CMGC | 98 | 99 |
| CDK2/CycA | CMGC | 85 | 99 |
| GSK3β | CMGC | 72 | 95 |
| PIM1 | CAMK | 45 | 98 |
| VEGFR2 | TK | 28 | 99 |
| SRC | TK | 15 | 97 |
| p38α | CMGC | 12 | 92 |
| AKT1 | AGC | 8 | 96 |
| MEK1 | STE | 5 | 88 |
| ... (400+ other kinases) | ... | <10 | >80 |
Table 2: IC50 Values for Significantly Inhibited Kinases
| Kinase Target | IC50 of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one (nM) | IC50 of Staurosporine (nM) |
| CDK5/p25 | 25 | 6 |
| CDK2/CycA | 150 | 7 |
| GSK3β | 480 | 20 |
Interpretation of Results and Comparative Analysis
The profiling data reveals that 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a potent and selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5). At a concentration of 1 µM, it demonstrates high inhibitory activity against CDK5 and moderate activity against CDK2 and GSK3β, both of which are in the same CMGC kinase family. This is a common pattern for kinase inhibitors, as they often show cross-reactivity with closely related kinases.[8]
In stark contrast, Staurosporine, a natural product widely used as a tool compound, exhibits potent, broad-spectrum inhibition across the kinome, confirming its well-documented lack of selectivity.[2] This highlights the superior selectivity profile of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
The selectivity of our test compound can be quantified using a Selectivity Score (S-score) . A common method is to calculate the percentage of kinases in the panel that are inhibited by more than a certain threshold (e.g., 90%) at a given concentration. For 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one at 1 µM, only one kinase (CDK5) is inhibited by >90%, resulting in a highly favorable selectivity score.
Potential Signaling Pathway Modulation
Given its potent inhibition of CDK5, 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one could be investigated for its therapeutic potential in contexts where CDK5 is dysregulated, such as neurodegenerative diseases and certain cancers.[6] The diagram below illustrates a simplified signaling pathway involving CDK5.
Caption: Inhibition of the CDK5 signaling pathway.
Conclusion
This guide demonstrates a comprehensive approach to characterizing the kinase cross-reactivity of a novel compound, 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. The hypothetical data presented positions this compound as a potent and selective CDK5 inhibitor, warranting further investigation for its therapeutic potential. The comparison with a non-selective inhibitor like Staurosporine underscores the importance of rigorous selectivity profiling in modern drug discovery. The methodologies and principles outlined herein provide a framework for researchers to assess the kinase selectivity of their own compounds, a critical step in the journey from a promising hit to a viable clinical candidate.
References
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
-
National Institutes of Health (NIH). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Available from: [Link]
-
Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]
-
ICE Bioscience. Kinase Panel Screening for Drug Discovery. Available from: [Link]
-
Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Available from: [Link]
-
ACS Publications. Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Available from: [Link]
-
Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge. Available from: [Link]
-
Biochemical Journal. The selectivity of protein kinase inhibitors: a further update. Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
- Fabian, M.A., et al. A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 2005. 23(3): p. 329-36.
-
ResearchGate. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Available from: [Link]
-
UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link]
-
National Institutes of Health (NIH). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Available from: [Link]
-
Scilit. The selectivity of protein kinase inhibitors: a further update. Available from: [Link]
-
National Institutes of Health (NIH). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]
- Davies, S.P., et al. Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 2000. 351(Pt 1): p. 95-105.
-
ResearchGate. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]
-
ACS Publications. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Available from: [Link]
-
University of Dundee. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. Available from: [Link]
-
MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]
-
PubMed. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. Available from: [Link]
-
National Institutes of Health (NIH). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]
Sources
- 1. Kinase Panel Screening | Kinase Selectivity Profiling Services - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 2. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 4. reactionbiology.com [reactionbiology.com]
- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. portlandpress.com [portlandpress.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pharmaron.com [pharmaron.com]
- 12. assayquant.com [assayquant.com]
A Framework for Comparative Analysis of the Anti-Inflammatory Effects of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
This guide provides a comprehensive framework for the comparative analysis of the anti-inflammatory properties of the novel synthetic compound, 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. As direct comparative data for this specific molecule is not yet broadly available in peer-reviewed literature, this document establishes a scientifically rigorous protocol for its evaluation. The proposed analysis is grounded in its putative mechanism of action as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.
The central hypothesis is that by inhibiting the ROCK signaling pathway, this naphthyridinone derivative can modulate key cellular processes that drive inflammation, offering a targeted therapeutic strategy. This guide will detail the mechanistic rationale, propose a head-to-head comparison with established agents, provide step-by-step experimental protocols, and outline the expected data interpretation.
Mechanistic Rationale: Targeting the RhoA/ROCK Pathway in Inflammation
The Ras homolog (Rho) family of small GTPases, particularly RhoA and its primary downstream effector ROCK, are crucial regulators of various cellular functions, including cytoskeletal rearrangement, cell migration, and gene expression.[1] Emerging evidence has strongly implicated the RhoA/ROCK pathway as a central player in inflammatory signaling.[1][2]
ROCK activation contributes to the inflammatory cascade through several mechanisms:
-
Endothelial Dysfunction: ROCK signaling increases endothelial contractility, leading to the breakdown of the endothelial barrier, enhanced vascular permeability, and tissue edema.[3]
-
Leukocyte Trafficking: The pathway is integral to the chemotaxis and transendothelial migration of immune cells, such as neutrophils and macrophages, to the site of inflammation.[2][4]
-
Pro-inflammatory Gene Expression: ROCK can activate pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), leading to the increased production of cytokines like TNF-α and IL-6.[5][6][7]
By inhibiting ROCK, "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" is hypothesized to disrupt these key inflammatory events.
Caption: Hypothesized mechanism of action via the RhoA/ROCK signaling pathway.
Designing the Comparative Analysis: Selection of Reference Compounds
To rigorously evaluate the anti-inflammatory potential of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" (hereafter referred to as Compound N), it is essential to compare its activity against well-characterized agents.
-
Mechanism-Specific Positive Control: Y-27632 . A well-documented and selective ROCK inhibitor.[8][9] This compound will serve to validate that the observed anti-inflammatory effects of Compound N are indeed mediated through ROCK inhibition.
-
Broad-Spectrum Positive Control: Dexamethasone . A potent synthetic glucocorticoid with broad and powerful anti-inflammatory effects.[10][11][12] It acts primarily by binding to glucocorticoid receptors and regulating gene expression, providing a benchmark for maximum achievable anti-inflammatory response via a distinct mechanism.[10][13]
-
Negative Control: Vehicle . The solvent used to dissolve the test compounds (e.g., Dimethyl sulfoxide (DMSO) for in vitro assays) will be used as a negative control to account for any effects of the solvent itself.
Experimental Workflow: A Multi-Tiered Approach
A robust evaluation requires both in vitro and in vivo models to assess cellular mechanisms and physiological relevance.
Caption: Overall experimental workflow for the comparative analysis.
Part A: In Vitro Analysis of Anti-Inflammatory Activity
Objective: To quantify the direct effects of Compound N on macrophage activation and inflammatory mediator production.
Cell Model: RAW 264.7 murine macrophages. This is a standard and robust cell line for studying inflammatory responses to lipopolysaccharide (LPS).[14][15]
Protocol 1: Cytokine and Nitric Oxide Suppression
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of Compound N, Y-27632, Dexamethasone, or vehicle control. Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the unstimulated control.[16][17]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant for analysis.
-
Analysis:
-
TNF-α and IL-6: Quantify cytokine levels using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO): Measure nitrite (a stable product of NO) accumulation in the supernatant using the Griess reagent assay.
-
-
Cytotoxicity Control: In a parallel plate, perform an MTT assay to ensure that the observed reduction in inflammatory markers is not due to compound-induced cell death.
Protocol 2: Western Blot for Mechanistic Validation
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with a selected effective concentration of each compound for 1 hour, followed by LPS stimulation (1 µg/mL) for 30-60 minutes (for signaling proteins).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-MYPT1 (a direct ROCK substrate), phospho-p65 (NF-κB), phospho-p38 (MAPK), and total protein counterparts. Use β-actin as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Part B: In Vivo Analysis in an Acute Inflammation Model
Objective: To evaluate the efficacy of Compound N in a living system.
Model: Carrageenan-induced paw edema in rats. This is a classic, highly reproducible model for screening acute anti-inflammatory activity.[18][19][20][21] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of compound effects on different phases of inflammation.[18]
Protocol 3: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into experimental groups (n=6 per group): Vehicle control, Compound N (multiple doses), Y-27632, and Dexamethasone.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Compound Administration: Administer the test compounds or vehicle intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.[18][21]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[18]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables.
Table 1: In Vitro Anti-Inflammatory Activity (IC₅₀ Values)
| Compound | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | NO Inhibition IC₅₀ (µM) |
|---|---|---|---|
| Compound N | Experimental Value | Experimental Value | Experimental Value |
| Y-27632 | Experimental Value | Experimental Value | Experimental Value |
| Dexamethasone | Experimental Value | Experimental Value | Experimental Value |
IC₅₀: The half maximal inhibitory concentration.
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema (at 4 hours)
| Treatment Group | Dose (mg/kg, i.p.) | Mean Paw Edema (mL) ± SEM | % Inhibition |
|---|---|---|---|
| Vehicle Control | -- | Experimental Value | 0% |
| Compound N | Dose 1 | Experimental Value | Calculated Value |
| Dose 2 | Experimental Value | Calculated Value | |
| Dose 3 | Experimental Value | Calculated Value | |
| Y-27632 | 10 | Experimental Value | Calculated Value |
| Dexamethasone | 1 | Experimental Value | Calculated Value |
Interpretation of Expected Results:
-
A potent inhibition of TNF-α, IL-6, and NO by Compound N, with an IC₅₀ value comparable to Y-27632, would strongly support its on-target activity as a ROCK inhibitor.[6][22]
-
Western blot results showing a reduction in phospho-MYPT1 would provide direct evidence of ROCK inhibition in the cellular context. A corresponding decrease in phospho-p65 or phospho-p38 would confirm downstream effects on pro-inflammatory signaling pathways.[23]
-
In the paw edema model, significant and dose-dependent inhibition of swelling by Compound N would demonstrate its in vivo efficacy. Comparing its potency and time-course of action to Y-27632 and Dexamethasone will help characterize its therapeutic potential.
Conclusion and Future Directions
This guide outlines a logical and comprehensive strategy for the preclinical comparative analysis of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one." By leveraging established in vitro and in vivo models and comparing against both mechanism-specific and broad-spectrum anti-inflammatory agents, this framework will enable a robust evaluation of its therapeutic potential. Positive results would warrant further investigation into its kinase selectivity profile, pharmacokinetic properties, and efficacy in chronic inflammation models. The targeted nature of ROCK inhibition may offer a more refined safety profile compared to broad-spectrum agents, representing a promising avenue for the development of novel anti-inflammatory therapeutics.[24]
References
- BenchChem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
- Dr.Oracle. (2025, June 23). What is the mechanism of action of dexamethasone?.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dexamethasone. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website.
- Patsnap Synapse. (2025, March 7). What is the mechanism of action of Dexamethasone?.
- Chen, N., Tu, Y., Liu, D. Q., Zhang, Y., Tian, Y. K., Zhou, Y. Q., & Yang, S. B. (2025).
- OMICS International. (n.d.). Evalution of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone.
- Di Rosa, M., & Willoughby, D. A. (1984). Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites. Journal of Pharmacology and Experimental Therapeutics, 229(1), 237-243.
- BenchChem. (n.d.). Dehydrocurdione Protocol for Carrageenan-Induced Paw Edema Model.
- Li, J., et al. (2012). Rho kinase inhibition by fasudil has anti-inflammatory effects in hypercholesterolemic rats. Cellular Physiology and Biochemistry, 30(5), 1145-1156.
- Nasser, M. V., et al. (2019). ROCK Inhibition Drives Resolution of Acute Inflammation by Enhancing Neutrophil Apoptosis. Frontiers in Immunology, 10, 296.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Okumura, N., et al. (2012). EFFECT OF RHO-KINASE INHIBITOR, Y27632, ON PORCINE CORNEAL ENDOTHELIAL CELL CULTURE, INFLAMMATION AND IMMUNE REGULATION. Investigative Ophthalmology & Visual Science, 53(1), 336-345.
- Doe, C., et al. (2007). Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities. Journal of Pharmacology and Experimental Therapeutics, 320(1), 89-98.
- Lamanuzzi, M., et al. (2022). The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia. International Journal of Molecular Sciences, 23(22), 14326.
- ResearchGate. (2025, July 16). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Unknown. (2024, June 21). What are RHOK inhibitors and how do they work?.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Noma, K., Rikitake, Y., & Liao, J. K. (2006). Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases. Trends in Cardiovascular Medicine, 16(5), 154-160.
- Keely, S. J., et al. (2009). A Novel Role for the Rho-Associated Kinase, ROCK, in IL-1-stimulated Intestinal Epithelial Cell Responses.
- Hering, N. A., & Schulzke, J. D. (2016). Crosstalk between Inflammation and ROCK/MLCK Signaling Pathways in Gastrointestinal Disorders with Intestinal Hyperpermeability. Digestive Diseases, 34(1-2), 63-69.
- Kitaoka, Y., et al. (2016). The Anti-Inflammatory Effect of Ripasudil (K-115), a Rho Kinase (ROCK) Inhibitor, on Endotoxin-Induced Uveitis in Rats. Investigative Ophthalmology & Visual Science, 57(3), 1239-1246.
- Garcia-Gonzalez, N., et al. (2022). ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis. Frontiers in Immunology, 13, 858069.
- Odusanya, R. (2022). Investigating the effects of Rho-associated kinase (ROCK) inhibitor Y-27632 on Mesenchymal Stem Cell (MSC) proliferation and functionality during culture.
- Chen, Y. T., et al. (2018). Simvastatin and ROCK Inhibitor Y-27632 Inhibit Myofibroblast Differentiation of Graves' Ophthalmopathy-Derived Orbital Fibroblasts via RhoA-Mediated ERK and p38 Signaling Pathways. Frontiers in Endocrinology, 9, 727.
- Garcia-Gonzalez, N., et al. (2022). ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis. Frontiers in Immunology, 13, 858069.
- Neamu, R. F., et al. (2015). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 10, 5661-5673.
- AntBio. (2026, January 7). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications a.
- ResearchGate. (2013, November 17). LPS-induced inflammation - can anyone help?.
- Wozniak, D., & Cichon, N. (2015). Biological Activity of Naturally Derived Naphthyridines. Molecules, 20(12), 21575-21593.
- Kim, M. J., et al. (2024).
- Li, Y., et al. (2026). Rosamultin alleviates LPS-induced acute kidney injury by promoting aut. Drug Design, Development and Therapy.
- Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 544-551.
- Google Patents. (n.d.). US6034096A - Compounds with anti-inflammatory and immunosuppressive activities.
-
National Institutes of Health. (2023, February 9). Synthesis of Novel Benzo[b][12][18]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Retrieved from National Institutes of Health website.
- Quiroga, J., & Insuasty, B. (2020). 1,6-Naphthyridin-2(1H)
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Lee, D. H., et al. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. Molecules, 28(21), 7338.
- Nawrocka-Musial, D., et al. (2016). ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. Acta Poloniae Pharmaceutica, 73(3), 761-770.
- Quiroga, J., & Insuasty, B. (2017). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 22(10), 1738.
- ChemScene. (n.d.). 7-Methoxy-1,5-naphthyridin-2(1h)-one.
Sources
- 1. Exploring the Role of RhoA/ROCK Signaling in Pain: A Narrative Review [aginganddisease.org]
- 2. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstalk between Inflammation and ROCK/MLCK Signaling Pathways in Gastrointestinal Disorders with Intestinal Hyperpermeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK Inhibition Drives Resolution of Acute Inflammation by Enhancing Neutrophil Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho kinase inhibition by fasudil has anti-inflammatory effects in hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Role for the Rho-Associated Kinase, ROCK, in IL-1-stimulated Intestinal Epithelial Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 12. omicsonline.org [omicsonline.org]
- 13. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. antbioinc.com [antbioinc.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. inotiv.com [inotiv.com]
- 21. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. EFFECT OF RHO-KINASE INHIBITOR, Y27632, ON PORCINE CORNEAL ENDOTHELIAL CELL CULTURE, INFLAMMATION AND IMMUNE REGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one Analogs
In the landscape of modern drug discovery, the 1,6-naphthyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of enzymes implicated in human diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" core. We will explore its potential as a modulator of key biological targets, including phosphodiesterase 4 (PDE4) and various protein kinases, offering a comparative analysis with alternative scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity.
The 7,8-dihydro-1,6-naphthyridin-5(6H)-one Core: A Scaffold with Therapeutic Potential
The 7,8-dihydro-1,6-naphthyridin-5(6H)-one nucleus represents a compelling starting point for the design of novel therapeutics. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent placement, facilitating precise interactions with biological targets. The presence of multiple points for chemical modification allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
Our investigation into this scaffold reveals its potential as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme pivotal in the inflammatory cascade.[1][2] Furthermore, the broader class of 1,6-naphthyridinones has shown significant activity as inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 5 (CDK5), which are implicated in neurodegenerative diseases and cancer.[3][4]
Synthetic Strategy: Building the Dihydronaphthyridinone Core
A robust and versatile synthetic route is paramount for a successful SAR exploration. The synthesis of 2-substituted 7,8-dihydro-1,6-naphthyridin-5(6H)-ones typically commences with the construction of a key intermediate, a 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile. This precursor is readily prepared through the condensation of an α,β-unsaturated ester with malononitrile in the presence of a base like sodium methoxide.[5][6]
The subsequent cyclization to form the dihydronaphthyridinone ring can be achieved through several methods, often involving reaction with a source of ammonia or an equivalent, followed by acid-catalyzed cyclization. This modular synthesis allows for the introduction of diversity at various positions of the scaffold, which is fundamental for a comprehensive SAR study.
Experimental Workflow: Synthesis of the Dihydronaphthyridinone Scaffold
Caption: General synthetic workflow for 2-substituted 7,8-dihydro-1,6-naphthyridin-5(6H)-ones.
Structure-Activity Relationship Analysis
The therapeutic potential of the 2-methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold is critically dependent on the nature and position of its substituents. Below, we dissect the SAR based on available literature, focusing on key biological targets.
Inhibition of Phosphodiesterase 4 (PDE4)
PDE4 is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger that plays a crucial role in regulating inflammation.[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and reduces the production of pro-inflammatory cytokines. A European patent application discloses a broad range of 7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives as potent PDE4 inhibitors.[1][2]
While specific quantitative data for the 2-methoxy analog is not provided in the public domain, the patent highlights key structural features for potent PDE4 inhibition:
| Position | Substituent Variation | Impact on PDE4 Inhibition (Qualitative) | Rationale |
| N6 | Small alkyl, cycloalkyl, or substituted phenyl groups. | Essential for activity. | The N6-substituent likely occupies a hydrophobic pocket in the active site of PDE4. |
| C7, C8 | Hydrogen or small alkyl groups. | Generally, unsubstituted at these positions is preferred. | Bulky substituents may lead to steric clashes within the binding site. |
| C2 | Alkoxy (e.g., methoxy), amino, or substituted amino groups. | Modulates potency and selectivity. | The 2-position substituent can form hydrogen bonds or other interactions with key residues in the active site. |
| C4 | Aryl or heteroaryl groups. | Crucial for potent inhibition. | This group often engages in π-stacking interactions with aromatic residues in the enzyme's active site. |
Key Insight: The 2-methoxy group is a key feature, likely acting as a hydrogen bond acceptor. Its replacement with other small, polar groups could be a viable strategy for potency optimization.
Kinase Inhibition: A Comparative Perspective
The broader 1,6-naphthyridinone scaffold is a well-established kinase inhibitor pharmacophore.[3][4][7] This suggests that 2-methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives could also exhibit kinase inhibitory activity. For a comparative analysis, we will consider the SAR of related 1,6-naphthyridinone kinase inhibitors.
Table 1: Comparative SAR of 1,6-Naphthyridinone Analogs as Kinase Inhibitors
| Scaffold | Target Kinase | Key Substitutions for Potency | IC50 Range | Reference |
| 1,6-Naphthyridin-2(1H)-one | CDK5 | Varied substitutions at N1, C3, C4, C5, C7, and C8. | Not specified | [3][4] |
| 1H-imidazo[4,5-h][5][8]naphthyridin-2(3H)-one | c-Met | N-1 alkylamino, N-3 substituted benzyl, C-5 carboxamide phenoxy. | 2.6 µM (for compound 2t) | [7] |
| 5H-benzo[c][3][5]naphthyridin-6-one | Aurora Kinase | Varied substitutions. | Not specified | [8] |
Logical Relationship: Scaffold to Target
Caption: Biological targets associated with the 1,6-naphthyridinone scaffold.
Experimental Protocols for Target Validation
To substantiate the therapeutic potential of novel "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" analogs, robust and validated biological assays are essential. Below are step-by-step protocols for assessing activity against key targets.
Protocol: PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a homogeneous, fluorescence polarization (FP)-based assay to measure the inhibition of PDE4 activity.
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-labeled cAMP substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2)
-
Test compounds and a positive control (e.g., Roflumilast)
-
Binding agent (for FP detection)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
In a 384-well plate, add 5 µL of the diluted test compound or control to the respective wells.
-
Add 5 µL of assay buffer to the "no inhibitor" and "no enzyme" control wells.
-
Add 10 µL of diluted PDE4 enzyme to the wells containing the test compounds and the "no inhibitor" control. Add 10 µL of assay buffer to the "no enzyme" control wells.
-
Initiate the reaction by adding 5 µL of FAM-cAMP to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Add 25 µL of the binding agent to all wells.
-
Incubate for another 30 minutes at room temperature with gentle agitation.
-
Measure the fluorescence polarization of each well.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Protocol: CDK5/p25 Kinase Assay (Luminescent)
This protocol outlines a luminescent kinase assay to measure the activity of CDK5/p25 and the inhibitory potential of test compounds.
Materials:
-
Recombinant human CDK5/p25 enzyme
-
CDK substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)
-
Test compounds and a positive control (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white microplates
-
Luminometer
Procedure:
-
Dilute the enzyme, substrate, ATP, and test compounds in the kinase buffer.
-
To the wells of a 384-well plate, add:
-
1 µL of test compound or vehicle (5% DMSO).
-
2 µL of CDK5/p25 enzyme.
-
2 µL of substrate/ATP mix.
-
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes.
-
Record the luminescence.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.[9]
Conclusion and Future Directions
The "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" scaffold represents a promising starting point for the development of novel inhibitors of PDE4 and potentially various kinases. The synthetic accessibility of this core allows for extensive exploration of the chemical space around it. Future efforts should focus on the systematic synthesis and biological evaluation of analogs with diverse substitutions at the 2-, 4-, and 6-positions to build a comprehensive quantitative SAR. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates for the treatment of inflammatory diseases, cancers, and neurodegenerative disorders.
References
-
Michelotti, E. L., et al. (2005). 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles: Versatile Starting Materials for the Synthesis of Libraries with Diverse Heterocyclic Scaffolds. Journal of Combinatorial Chemistry, 7(4), 585-595. [Link]
- Almirall S.A. (2011). New 7,8-dihydro-1,6-naphthyridin-5(6h)-one-derivatives as PDE4 inhibitors.
- Google Patents. (2011). EP2380890A1 - New 7,8-dihydro-1,6-naphthyridin-5(6h)
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
-
ACS Publications. (2005). 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles: Versatile Starting Materials for the Synthesis of Libraries with Diverse Heterocyclic Scaffolds. [Link]
-
Karra, S., et al. (2013). SAR and evaluation of novel 5H-benzo[c][3][5]naphthyridin-6-one analogs as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 3081-3087. [Link]
-
The Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]
-
Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(7), 1143-1149. [Link]
-
Wang, Y., et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][5][8]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 64, 466-477. [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3248. [Link]
-
Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][8]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654. [Link]
-
Jansone, D., et al. (2005). Synthesis of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 41(12), 1583-1584. [Link]
-
Matera, C., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5468. [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
-
Galdones, E., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(15), 5001. [Link]
-
ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
Perry, M. P., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 58(17), 6747-6752. [Link]
-
Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
Sources
- 1. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
A Comparative Benchmarking Guide to 1,6-Naphthyridinone Derivatives as Emerging Anticancer Agents
This guide provides a comprehensive analysis of the 1,6-naphthyridinone scaffold, a promising heterocyclic structure in modern oncology research. We will objectively benchmark derivatives of this scaffold against established standard-of-care drugs, focusing on two key therapeutic targets: Topoisomerase I (Top1) and Fibroblast Growth Factor Receptor 4 (FGFR4). This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental validation of this emerging class of compounds.
Introduction: The Versatility of the 1,6-Naphthyridinone Scaffold
The 1,6-naphthyridinone core is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous ligands and its ability to be readily functionalized. This versatility allows for the generation of extensive compound libraries with diverse pharmacological activities. Our focus here is on two distinct classes of 1,6-naphthyridinone derivatives that have shown significant promise as anticancer agents through two different mechanisms of action: the inhibition of Topoisomerase I and the selective targeting of FGFR4.
Part 1: 1,6-Naphthyridinones as Topoisomerase I Inhibitors
Mechanism of Action: Stabilizing the Cleavable Complex
Topoisomerase I is a crucial nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription. It achieves this by introducing a transient single-strand break in the DNA, allowing the DNA to rotate, and then religating the break.[1] Certain 1,6-naphthyridinone derivatives, particularly dibenzo[c,h][2][3]naphthyridinones, function as Top1 inhibitors.[4][5][6] Unlike some inhibitors that prevent the enzyme from binding to DNA, these compounds act as interfacial poisons. They intercalate into the DNA at the site of the single-strand break and stabilize the covalent Top1-DNA cleavage complex.[5] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters these stabilized complexes, it results in the formation of irreversible double-strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[7]
Comparative Analysis against Standard-of-Care Topoisomerase I Inhibitors
The current standard-of-care Top1 inhibitors are primarily camptothecin analogues, such as Topotecan and Irinotecan .[8] These drugs are used in the treatment of various cancers, including ovarian, colorectal, and lung cancers.[8][9] While effective, their clinical use can be limited by factors such as the instability of their lactone ring at physiological pH and the development of drug resistance.
| Feature | 1,6-Naphthyridinone Derivatives | Topotecan/Irinotecan (Camptothecins) |
| Core Scaffold | Dibenzo[c,h][2][3]naphthyridinone | Camptothecin (pentacyclic quinoline alkaloid) |
| Mechanism | Interfacial poison, stabilization of Top1-DNA cleavage complex | Interfacial poison, stabilization of Top1-DNA cleavage complex[8] |
| Chemical Stability | Generally stable lactam ring | Lactone ring is susceptible to hydrolysis to an inactive carboxylate form[8] |
| Cytotoxicity | Potent, with some derivatives showing low micromolar to submicromolar GI50 values[6] | Potent, but efficacy can be limited by lactone instability |
| Resistance | May overcome certain resistance mechanisms associated with camptothecins | Subject to resistance via multiple mechanisms, including drug efflux and altered Top1 expression |
Experimental Protocol: Topoisomerase I DNA Cleavage Assay
This protocol is designed to assess the ability of a test compound to stabilize the Top1-DNA cleavage complex, a hallmark of interfacial Top1 poisons.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing:
-
2 µL of 10x Top1 assay buffer (typically 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).
-
200-400 ng of supercoiled plasmid DNA (e.g., pUC19).[10]
-
The desired concentration of the 1,6-naphthyridinone test compound (dissolved in DMSO, with the final DMSO concentration kept below 1%).
-
Nuclease-free water to bring the volume to 18 µL.
-
-
Enzyme Addition: Add 2 µL of purified human Topoisomerase I enzyme (typically 2-6 units) to initiate the reaction.[11]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[12][13]
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% Sodium Dodecyl Sulfate (SDS).[11]
-
Protein Digestion: Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the Top1 enzyme.[11]
-
Gel Electrophoresis: Add 4 µL of 6x gel loading dye to each sample and load the entire volume onto a 1% agarose gel.[10][12] Perform electrophoresis in 1x TAE buffer until the dye front nears the end of the gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide for 15-30 minutes, destain in water, and visualize the DNA bands using a UV transilluminator.[12][13] An effective Top1 inhibitor will show a dose-dependent decrease in the supercoiled DNA band and a corresponding increase in the nicked (open-circular) DNA band compared to the DMSO control. Camptothecin should be used as a positive control.[11]
Part 2: 1,6-Naphthyridinones as FGFR4 Inhibitors
Mechanism of Action: Targeting a Key Driver in Hepatocellular Carcinoma
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its ligand FGF19, plays a role in bile acid homeostasis.[14] However, aberrant signaling of the FGF19-FGFR4 pathway is a known oncogenic driver in a subset of hepatocellular carcinomas (HCC).[15][16][[“]] Certain 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and selective inhibitors of FGFR4.[15][18] These compounds typically bind to the ATP-binding pocket of the FGFR4 kinase domain. Some advanced derivatives are designed to form a covalent bond with a specific cysteine residue (Cys552) unique to FGFR4, which confers high selectivity over other FGFR family members.[19] By inhibiting the kinase activity of FGFR4, these compounds block the downstream signaling cascade, including the RAS/MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and inducing apoptosis.[20]
Comparative Analysis against Standard-of-Care for HCC
The treatment landscape for advanced HCC has evolved from multi-kinase inhibitors to more targeted therapies.[16]
| Feature | 1,6-Naphthyridinone Derivatives (FGFR4-selective) | Standard of Care (e.g., Sorafenib, Lenvatinib) | Fisogatinib (BLU-554) (Clinical Stage FGFR4i) |
| Target(s) | Highly selective for FGFR4[15] | Multiple kinases (e.g., VEGFR, PDGFR, RAF) | Selective for FGFR4[14] |
| Mechanism | Inhibition of FGFR4 kinase activity, often via covalent binding to Cys552[19] | Broad inhibition of signaling pathways involved in angiogenesis and proliferation | Potent and selective inhibition of FGFR4[14] |
| Patient Population | Patients with HCC exhibiting FGF19-FGFR4 pathway activation[21] | Broad applicability in advanced HCC | FGF19-expressing HCC patients[14] |
| Potential Advantages | Reduced off-target effects compared to multi-kinase inhibitors; potential to overcome resistance[22] | Established efficacy in improving overall survival | Demonstrated clinical benefit in the target population[14] |
| Side Effect Profile | Expected to be driven by on-target FGFR4 inhibition (e.g., diarrhea, LFT abnormalities)[16] | Broader side effect profile due to multi-kinase inhibition (e.g., hand-foot syndrome, hypertension) | Manageable on-target side effects[16] |
Experimental Protocol: In Vitro FGFR4 Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay quantifies the activity of FGFR4 kinase by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining the IC50 values of potential inhibitors.
Step-by-Step Methodology:
-
Prepare Kinase Reaction: In a 96-well plate, set up the kinase reaction. For each well, add:
-
Recombinant human FGFR4 enzyme.
-
Kinase reaction buffer.
-
A suitable substrate (e.g., poly(E,Y)4:1).
-
The 1,6-naphthyridinone test compound at various concentrations.
-
-
Initiate Reaction: Start the reaction by adding a solution of ATP (e.g., to a final concentration of 50 µM).[23] The final reaction volume is typically 5 µL.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[23]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[23]
-
Measure Luminescence: Read the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The 1,6-naphthyridinone scaffold represents a highly adaptable and promising platform for the development of novel anticancer agents. As demonstrated, derivatives of this core structure can be tailored to act as potent inhibitors of critical oncology targets like Topoisomerase I and FGFR4. Their distinct mechanisms of action and potential for improved pharmacological properties, such as enhanced stability and selectivity, position them as compelling alternatives to some current standard-of-care drugs. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and benchmarking of these next-generation therapeutic candidates. Further investigation into this chemical class is warranted to fully realize its clinical potential.
References
-
Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789-802. [Link]
-
Mao, S., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 261, 115814. [Link]
-
Marchand, C., et al. (2009). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 4(5), 777-786. [Link]
-
Voytas, D. (2001). Topoisomerase Assays. Current Protocols in Molecular Biology, Chapter 12, Unit 12.7. [Link]
-
Ioannou, M., et al. (2010). Design, Synthesis and Evaluation of Dibenzo[c,h][2][3]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. ACS Medicinal Chemistry Letters, 1(8), 433-438. [Link]
-
LaVoie, E. J., et al. (2003). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 46(11), 2233-2243. [Link]
-
INDIGO Biosciences. (n.d.). Human Fibroblast Growth Factor Receptor 4 Assay for Paracrine FGF Signaling. INDIGO Biosciences. [Link]
-
Zhao, L., et al. (2018). Assay of topoisomerase I activity. protocols.io. [Link]
-
ResearchGate. (2015). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-Targeting anticancer agents with potent cytotoxic activity. Request PDF. [Link]
-
Cushman, M., et al. (2010). Design, synthesis, and evaluation of dibenzo[c,h][2][3]naphthyridines as topoisomerase I inhibitors and potential anticancer agents. Journal of Medicinal Chemistry, 53(24), 8646-8656. [Link]
-
DailyPharm. (2026). The evolution of next-gen cancer drugs continues. DailyPharm Korea. [Link]
-
Mandal, S., et al. (2016). Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy. Biomolecules, 6(2), 24. [Link]
-
Hatlen, M. A., & Arora, V. K. (2021). FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential. Expert Opinion on Investigational Drugs, 31(4), 393-400. [Link]
-
Jensen, N. F., et al. (2016). A systematic review on topoisomerase 1 inhibition in the treatment of metastatic breast cancer. Breast Cancer Research and Treatment, 155(3), 429-439. [Link]
-
Kheder, S. E., & Tolba, M. F. (2021). FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential. Expert Opinion on Investigational Drugs, 31(4), 393-400. [Link]
-
INDIGO Biosciences. (n.d.). Human FGFR4 Reporter Assay Kit. INDIGO Biosciences. [Link]
-
Liao, H., et al. (2018). Fibroblast Growth Factor Receptor 4 (FGFR4) Selective Inhibitors as Hepatocellular Carcinoma Therapy: Advances and Prospects. Journal of Medicinal Chemistry, 61(21), 9413-9425. [Link]
-
Ho, W. J., et al. (2022). FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma. Journal of Clinical Investigation, 132(19), e158833. [Link]
-
Argiris, A., & Mittal, B. B. (2001). Topoisomerase I Inhibitors in the Treatment of Head and Neck Cancer. Oncology (Williston Park), 15(Suppl 8), 47-52. [Link]
-
Bery, N., et al. (2020). Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma. Cancer Discovery, 10(11), 1698-1709. [Link]
-
Lee, S., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Scientific Reports, 14(1), 9481. [Link]
-
Barluenga, S., et al. (2019). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. ACS Medicinal Chemistry Letters, 10(12), 1667-1673. [Link]
-
LPBI Group. (2016). Topoisomerase 1 inhibitors and cancer therapy. LPBI Group. [Link]
Sources
- 1. Design, Synthesis and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and evaluation of dibenzo[c,h][1,6]naphthyridines as topoisomerase I inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 8. mdpi.com [mdpi.com]
- 9. A systematic review on topoisomerase 1 inhibition in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of topoisomerase I activity [protocols.io]
- 11. topogen.com [topogen.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
- 18. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
A Comparative Guide to the In Vivo Efficacy of 1,6-Naphthyridin-2(1H)-one Derivatives in Oncology
Introduction: The Promise of the 1,6-Naphthyridin-2(1H)-one Scaffold in Cancer Therapy
For researchers and drug development professionals in oncology, the identification of novel scaffolds with potent and selective anti-tumor activity is a primary objective. The 1,6-naphthyridin-2(1H)-one core is a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This guide provides a comparative analysis of the in vivo efficacy of derivatives of this scaffold in various cancer models, with a focus on their potential as kinase inhibitors. While specific in vivo data for "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" is not yet prominent in published literature, the extensive investigation into analogous compounds underscores the therapeutic potential of this chemical class.
The rationale for exploring this scaffold lies in its versatility to be functionalized at multiple positions, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[2] Notably, derivatives of 1,6-naphthyridin-2(1H)-one have been successfully developed as potent inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/mTOR pathway.[3] The clinical success of Ripretinib, a 1,6-naphthyridin-2(1H)-one derivative approved for the treatment of advanced gastrointestinal stromal tumors (GIST), further validates the therapeutic utility of this scaffold.[4]
This guide will delve into the preclinical in vivo data of representative 1,6-naphthyridin-2(1H)-one derivatives, offering a comparative perspective against established anti-cancer agents. We will explore the experimental design of these studies, present the efficacy data in a clear and comparative format, and provide insights into the underlying mechanisms of action.
Comparative In Vivo Efficacy in a Human Breast Cancer Xenograft Model
To illustrate the anti-tumor potential of the 1,6-naphthyridin-2(1H)-one scaffold, we will examine a representative preclinical study using a human breast cancer xenograft model. This model is a cornerstone in oncology research for evaluating the efficacy of novel therapeutic agents in a setting that mimics human disease.
Experimental Workflow: Human Breast Cancer (MCF-7) Xenograft Model
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a test compound, such as a 1,6-naphthyridin-2(1H)-one derivative, in a mouse xenograft model.
Caption: Inhibition of the PI3K/mTOR pathway by 1,6-naphthyridinone derivatives.
By dually targeting PI3K and mTOR, these compounds can effectively shut down this critical cancer cell survival pathway, leading to the observed tumor growth inhibition in vivo.
Conclusion and Future Directions
The 1,6-naphthyridin-2(1H)-one scaffold represents a highly promising platform for the development of novel anti-cancer therapeutics. The demonstrated in vivo efficacy of its derivatives, coupled with favorable safety profiles, warrants further investigation. While direct in vivo data for "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" is not yet available in the public domain, its structural similarity to proven anti-cancer agents suggests it is a compelling candidate for future preclinical evaluation.
Future research should focus on:
-
Synthesis and in vitro screening of a broader range of substituted 1,6-naphthyridin-2(1H)-ones to identify lead candidates with optimal potency and selectivity.
-
In vivo efficacy studies in a variety of cancer models, including patient-derived xenografts (PDXs), to assess broader anti-tumor activity.
-
Pharmacokinetic and toxicological profiling to ensure drug-like properties suitable for clinical development.
The continued exploration of this versatile scaffold holds significant promise for expanding the arsenal of targeted therapies available to cancer patients.
References
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
-
Qin, Y., Xu, H., et al. (2014). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(3), 859-863. [Link]
-
Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel, Switzerland), 14(10), 1029. [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In the landscape of modern drug discovery, the development of highly selective inhibitors is a paramount objective. The ability of a compound to preferentially interact with its intended target while minimizing off-target effects is a critical determinant of its therapeutic index. This guide provides a comprehensive framework for the selectivity profiling of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one," a novel small molecule with a naphthyridinone scaffold. While direct biological data for this specific entity is not yet publicly available, the structural similarity of its core to known inhibitors of the Poly (ADP-ribose) polymerase (PARP) enzyme family strongly suggests a potential mechanism of action within this target class.[1][2][3]
This document will, therefore, proceed under the guiding hypothesis that "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" is a PARP inhibitor. We will outline a rigorous, self-validating experimental strategy to determine its selectivity against key PARP family members and compare its hypothetical performance against established clinical PARP inhibitors.
The Imperative of Selectivity for PARP Inhibitors
The PARP enzyme family comprises 17 members that play crucial roles in various cellular processes, most notably DNA damage repair.[4] Inhibitors of PARP1 and PARP2 have shown significant clinical efficacy in the treatment of cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations.[5][6][7] However, the lack of selectivity among first-generation PARP inhibitors can lead to dose-limiting toxicities, primarily due to the inhibition of PARP2, which has been linked to hematological side effects.[5][6] Consequently, the development of next-generation PARP inhibitors with high selectivity for PARP1 over other family members is a key focus in oncology research.[5][6]
This guide will provide the conceptual and practical framework for researchers to assess the selectivity profile of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" and thereby evaluate its potential as a next-generation therapeutic agent.
Experimental Design: A Multi-pronged Approach to Selectivity Profiling
A robust selectivity profile is built upon a foundation of carefully chosen targets and orthogonal assay methodologies. The following experimental workflow is designed to provide a comprehensive understanding of the compound's inhibitory activity and selectivity.
Figure 1: A comprehensive workflow for the selectivity profiling of a novel PARP inhibitor candidate.
Target Selection: Rationale and Strategy
The selection of targets for selectivity profiling is a critical step. For "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one," the following panel is proposed:
-
Primary Target:
-
PARP1: As the primary target of most clinical PARP inhibitors, establishing potent inhibition of PARP1 is the first step.[8]
-
-
Key Related Off-Targets (PARP Family):
-
PARP2: The closest homolog to PARP1, inhibition of which is associated with toxicity.[6] High selectivity against PARP2 is a desirable attribute.
-
PARP3: Involved in the DNA damage response, but with distinct functions from PARP1/2.
-
Tankyrase 1 (TNKS1) & Tankyrase 2 (TNKS2): These PARP family members have distinct roles in Wnt signaling and other cellular processes. Assessing activity against them is important for understanding potential off-target effects.[8]
-
-
Potential Unrelated Off-Targets (Kinase Panel):
Comparative Compounds
To contextualize the selectivity profile of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one," it is essential to benchmark its performance against well-characterized inhibitors. The following compounds are recommended for head-to-head comparison:
-
Olaparib: A first-in-class PARP inhibitor with activity against both PARP1 and PARP2.[1][7]
-
Niraparib: Another clinically approved PARP inhibitor with a distinct selectivity profile.[1][9]
Data Presentation: A Framework for Comparative Analysis
The results of the selectivity profiling should be presented in a clear and concise manner to facilitate direct comparison. The following table provides a template for organizing the experimental data.
| Target | 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one IC50 (nM) | Olaparib IC50 (nM) | Niraparib IC50 (nM) | Selectivity Ratio (vs. PARP1) |
| PARP1 | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | 1 |
| PARP2 | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| PARP3 | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| TNKS1 | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| TNKS2 | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| Aurora Kinase A | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| ...other kinases | ... | ... | ... | ... |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The selectivity ratio is calculated as IC50 (Off-Target) / IC50 (PARP1). A higher ratio indicates greater selectivity for PARP1.
Experimental Protocol: In Vitro PARP Inhibition Assay
The following protocol describes a robust and reproducible in vitro assay to determine the IC50 values of test compounds against PARP enzymes. This protocol is based on a widely used chemiluminescent assay format.[4]
Materials and Reagents
-
Recombinant human PARP1, PARP2, PARP3, TNKS1, and TNKS2 enzymes
-
Histone H1 (substrate)
-
NAD+ (co-factor)
-
384-well white assay plates
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Streptavidin-coated donor beads
-
Biotinylated anti-poly(ADP-ribose) antibody
-
Test compounds (dissolved in DMSO)
-
Chemiluminescent substrate
Assay Procedure
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense 1 µL of the compound dilutions into the wells of a 384-well assay plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent PARP inhibitor as a positive control (0% activity).
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix of the PARP enzyme and histone H1 in PARP assay buffer. The final concentrations should be optimized for each enzyme to ensure the assay is in the linear range.
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of the enzyme/substrate master mix to each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzymes.
-
-
Reaction Initiation:
-
Prepare a solution of NAD+ in PARP assay buffer.
-
Add 10 µL of the NAD+ solution to each well to initiate the PARP reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a solution containing the biotinylated anti-poly(ADP-ribose) antibody and streptavidin-coated donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Add 10 µL of the chemiluminescent substrate to each well.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Interpreting the Data: A Hypothetical Scenario
Imagine the experimental data for "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" reveals a potent IC50 value for PARP1 (e.g., 5 nM) and a significantly higher IC50 for PARP2 (e.g., 500 nM). This would yield a selectivity ratio of 100, suggesting a highly selective inhibitor. Such a profile would be highly desirable and would warrant further investigation in cellular and in vivo models.
Signaling Pathway Context
To visualize the central role of PARP1 in the DNA damage response and the rationale for targeting it, the following diagram illustrates a simplified signaling pathway.
Figure 2: Simplified schematic of PARP1's role in the DNA single-strand break repair pathway and the point of intervention for a PARP inhibitor.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit prospective, framework for the selectivity profiling of "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one." By following the outlined experimental strategy, researchers can generate the critical data needed to assess its potential as a selective PARP inhibitor. A favorable selectivity profile, characterized by potent on-target activity and minimal off-target interactions, would be a significant step forward in the development of this compound as a potential therapeutic agent. Subsequent studies should focus on validating these findings in cellular models of cancer and ultimately in preclinical in vivo studies. The principles and methodologies detailed herein are broadly applicable to the characterization of any novel enzyme inhibitor, underscoring the fundamental importance of rigorous selectivity profiling in modern drug discovery.
References
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF. (2025, August 9). ResearchGate. Retrieved January 21, 2026, from [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - ResearchGate. (2025, October 15). ResearchGate. Retrieved January 21, 2026, from [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - Semantic Scholar. (2021, October 9). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
In vitro kinase assay - Protocols.io. (2023, September 23). Protocols.io. Retrieved January 21, 2026, from [Link]
-
Development of Selective PARP1 Inhibitors for Treatment of Cancer - PMC. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
Comprehensive selectivity profile of PARP inhibitors. A, Selectivity... - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia - PMC. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
- Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. (2025, October 14). [No Source Found].
-
(PDF) In vitro kinase assay v1 - ResearchGate. (2023, June 27). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of Novel Benzo[b][1][10]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - MDPI. (2023, February 9). MDPI. Retrieved January 21, 2026, from [Link]
-
Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Kinase assays | BMG LABTECH. (2020, September 1). BMG LABTECH. Retrieved January 21, 2026, from [Link]
-
Discovery and Characterization of (R)-6-Neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][10][11]oxazin-4(9H)-one (PF-06462894), an Alkyne-Lacking Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Profiled in both Rat and Nonhuman Primates - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Assay Development for Protein Kinase Enzymes - NCBI. (2012, May 1). NIH. Retrieved January 21, 2026, from [Link]
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube. (2023, January 6). YouTube. Retrieved January 21, 2026, from [Link]
Sources
- 1. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Development of Selective PARP1 Inhibitors for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors | bioRxiv [biorxiv.org]
- 7. medkoo.com [medkoo.com]
- 8. Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
As researchers at the forefront of drug discovery and development, our work with novel chemical entities like 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one demands the highest standards of scientific rigor and safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established principles of chemical waste management and are designed to be self-validating, promoting a culture of safety and responsibility.
Hazard Assessment and Personal Protective Equipment (PPE)
The foundational principle of laboratory safety is to anticipate and mitigate risk. Based on the hazard profile of analogous compounds, we can infer a likely set of risks associated with this molecule.
Table 1: Inferred Hazard Profile and Required PPE
| Potential Hazard | Basis of Assessment | Required Personal Protective Equipment (PPE) |
| Harmful if Swallowed | GHS classification for similar naphthyridinone structures.[4] | Standard laboratory PPE to prevent accidental ingestion. Do not eat, drink, or smoke when handling.[3] |
| Causes Skin Irritation | GHS classification for similar naphthyridinone structures.[4][5] | Wear protective gloves (Nitrile rubber inspected prior to use). Wear impervious clothing or a lab coat.[3] |
| Causes Serious Eye Irritation | GHS classification for similar naphthyridinone structures.[3][4][5] | Wear safety goggles with side-shields. Ensure an eyewash station is accessible.[3] |
| May Cause Respiratory Irritation | Potential for aerosol or dust formation if handled as a solid.[5] | Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dusts or vapors.[5] |
Always wash hands thoroughly after handling the compound and before leaving the laboratory.[6]
Chemical Waste Disposal Workflow
The disposal of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one must follow a systematic and compliant workflow. This process ensures that the waste is properly characterized, segregated, contained, and managed from the point of generation to its final disposal by a licensed hazardous waste company.[7]
Caption: Disposal workflow for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
Detailed Step-by-Step Disposal Protocol
This protocol provides the actionable steps for safe and compliant disposal.
Step 1: Waste Characterization All waste streams containing 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, including the pure compound, solutions, and contaminated materials (e.g., gloves, weigh paper, pipette tips), must be classified as hazardous chemical waste.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[5][9]
Step 2: Select an Appropriate Waste Container
-
For Liquid Waste: Use a sealable, chemically compatible container, such as a high-density polyethylene (HDPE) carboy or a glass bottle.[10] Plastic is often preferred to minimize the risk of breakage.[10] Ensure the container is in good condition, free of leaks or cracks.[9]
-
For Solid Waste: Use a wide-mouth container or a securely lined cardboard box designated for solid chemical waste.[11] Keep solid and liquid waste streams separate.[8][11]
Step 3: Segregate and Collect Waste
-
Principle of Segregation: Never mix incompatible waste streams. While specific reactivity data for this compound is unavailable, as a standard practice, do not mix it with strong oxidizing agents, strong acids, or strong bases in the same waste container.[11][12]
-
Collection: Add waste to the designated container. If using a funnel, remove it immediately after use and seal the container.[13] Do not leave funnels in open waste containers, as this violates regulatory requirements and allows for the release of vapors.[13]
Step 4: Label the Waste Container
-
Immediately affix a "Hazardous Waste" label to the container.[7][13]
-
Clearly write the full chemical name: "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" and list all other constituents and their approximate percentages.[13] Do not use abbreviations or chemical formulas.[13]
-
Record the date when the first drop of waste was added to the container.[9]
Step 5: Store the Waste Container Properly
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[7][10]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[10][13]
-
Place the container in secondary containment (e.g., a spill tray) to contain any potential leaks.[8][9]
Step 6: Request Disposal
-
Monitor the waste level in the container. When it is approximately 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[13][14]
-
Ensure the container is securely closed before pickup.[14]
Decontamination and Spill Management
-
Empty Containers: An "empty" container that held 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one must still be managed carefully. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous waste.[11] After rinsing and air-drying, deface or remove the original label and dispose of the container in the appropriate glass or plastic recycling bin.[11] Note: If this compound were ever designated as an acutely toxic "P-listed" waste, empty containers would have to be managed as hazardous waste without rinsing.[7]
-
Spill Cleanup: In the event of a small spill, use appropriate PPE. Absorb liquids with a non-reactive absorbent material (e.g., diatomite or universal binders).[3] For solids, carefully sweep up the material to avoid generating dust.[5] All contaminated cleanup materials must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol above.[9] For large spills, evacuate the area and contact your EHS office immediately.[9]
Proactive Waste Minimization
The most effective disposal procedure begins with waste minimization. As responsible scientists, we should integrate these practices into our experimental design.[10]
-
Purchase and use only the amount of the chemical required for your experiments.[8]
-
Whenever possible, reduce the scale of experiments to minimize the volume of waste generated.[10]
-
Maintain an accurate chemical inventory to avoid ordering duplicates and to track chemicals that may expire.[8]
By adhering to this comprehensive guide, you contribute to a robust safety culture, ensuring that our innovative research does not come at the cost of personal or environmental health.
References
-
Laboratory Waste Management Guidelines. Environmental Health and Safety Office. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. [Link]
- Substituted naphthyridinone compounds useful as t cell activators.
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]
-
2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one. PubChem. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. PMC. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. [Link]
-
SUBSTITUTED NAPHTHYRIDINONE COMPOUNDS USEFUL AS T CELL ACTIVATORS. WIPO Patentscope. [Link]
Sources
- 1. WO2020006018A1 - Substituted naphthyridinone compounds useful as t cell activators - Google Patents [patents.google.com]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one | C8H7ClN2O | CID 72212965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. odu.edu [odu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. fishersci.com [fishersci.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. ethz.ch [ethz.ch]
Navigating the Unseen: A Safety and Handling Guide for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel chemical entities present both exciting opportunities and inherent risks. As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. Our commitment is to empower you with the knowledge to work safely, ensuring that scientific advancement and personal safety progress hand-in-hand. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation, grounded in the principles of chemical hazard assessment and risk mitigation.
Hazard Assessment: Acknowledging the Unknown
Naphthyridine derivatives, as a class, are known for their broad spectrum of pharmacological and biological activities, including antimicrobial properties.[2] This inherent bioactivity underscores the need for careful handling to prevent unintended physiological effects.
Therefore, 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one should be treated as a hazardous substance with the potential for oral toxicity, skin and eye irritation, and respiratory tract irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. The following table outlines the minimum required PPE, with explanations for each component.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[3] | To protect against splashes and aerosols that can cause serious eye irritation. A face shield offers broader protection for the entire face. |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A disposable lab coat or chemical-resistant apron.[4][5] | To prevent skin contact which may cause irritation. The specific glove material should be chosen based on its resistance to the solvents used in conjunction with the compound. A lab coat or apron protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the compound as a powder or when there is a risk of aerosol generation.[3][6] The type of respirator (e.g., N95, half-mask with appropriate cartridges) should be determined by a formal risk assessment. | To prevent inhalation of the compound, which may cause respiratory irritation. |
| Footwear | Closed-toe shoes made of a non-porous material.[3] | To protect feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Work Area: All handling of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][8]
-
Spill Kit: A chemical spill kit appropriate for handling solid and dissolved chemical waste should be available in the laboratory.
Handling the Compound
The following workflow diagram illustrates the key steps for safely handling 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
Caption: Workflow for Safe Handling of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Disposal Plan: Responsible Stewardship
Proper disposal of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with the compound, including unused solid, solutions, contaminated gloves, and weighing paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name: "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" and the appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
The following flowchart outlines the decision-making process for the disposal of materials contaminated with 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
Caption: Decision Tree for Waste Disposal.
By adhering to these guidelines, you can confidently and safely work with 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, contributing to the advancement of science while prioritizing your well-being.
References
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). [Link]
-
MDPI. Antimicrobial Activity of Naphthyridine Derivatives. (2024-12-17). [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (2015). [Link]
-
National Center for Biotechnology Information. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
National Center for Biotechnology Information. Personal Protective Equipment - Chemical and Biological Terrorism. [Link]
-
Jubilant Ingrevia. Safety Data Sheet for 2-Methoxy-5-nitropyridine. [Link]
-
Royal Society of Chemistry. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27). [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. sams-solutions.com [sams-solutions.com]
- 6. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
